molecular formula C10H20O5 B1581996 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol CAS No. 5416-55-7

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Cat. No.: B1581996
CAS No.: 5416-55-7
M. Wt: 220.26 g/mol
InChI Key: ICVIFRMLTBUBGF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (: See COA

Properties

IUPAC Name

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVIFRMLTBUBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(CO)CO)O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202506
Record name 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5416-55-7
Record name 2,2,6,6-Tetramethylolcyclohexanol
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Record name 2,2,6,6-Tetramethylolcyclohexanol
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Record name 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Record name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol
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Record name 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a polyhydroxylated cycloalkane, a unique molecular scaffold characterized by a cyclohexane ring core bearing four primary hydroxyl groups and one secondary hydroxyl group. This high density of hydroxyl moieties imparts distinct physical and chemical properties, making it a molecule of significant interest in various fields, including polymer chemistry and drug development. Its structural rigidity, hydrophilicity, and multiple points for chemical modification position it as a versatile building block for the synthesis of more complex molecules and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, spectroscopic analysis, and potential applications, particularly within the pharmaceutical and life sciences sectors. Notably, it serves as a key intermediate in the synthesis of the hypolipidemic drug Nicomol.[1]

Molecular Structure and Conformation

The structure of this compound, with the chemical formula C₁₀H₂₀O₅, features a cyclohexane ring that adopts a slightly twisted chair conformation in the solid state.[1] This conformation is influenced by the steric bulk of the four hydroxymethyl groups and the secondary hydroxyl group. The spatial arrangement of these functional groups is crucial as it dictates the molecule's reactivity and its ability to form intra- and intermolecular hydrogen bonds.

Caption: 2D representation of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely dictated by its numerous hydroxyl groups, which facilitate extensive hydrogen bonding.

PropertyValueSource(s)
CAS Number 5416-55-7[2][3]
Molecular Formula C₁₀H₂₀O₅[2][3][4][5]
Molecular Weight 220.26 g/mol [2][3][4][5]
Appearance Solid
Melting Point 123-127 °C[6]
Boiling Point 441.6 °C at 760 mmHg[5][6]
Density 1.261 g/cm³[6]
Flash Point 219.1 °C[5][6]

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed aldol condensation reaction between cyclohexanone and formaldehyde, followed by a Cannizzaro reaction. This process is a classic example of forming multiple carbon-carbon bonds and introducing several hydroxyl groups in a single synthetic sequence. The precursors for this synthesis are cyclohexanone and formaldehyde.[6]

Experimental Protocol

The following protocol is based on the procedures described by Wittcoff.

Materials:

  • Cyclohexanone

  • Formaldehyde (37% solution in water, formalin)

  • Calcium Hydroxide (or other suitable base)

  • Methanol or Ethanol (for crystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of cyclohexanone and a portion of the formaldehyde solution is prepared.

  • Base Addition: A slurry of calcium hydroxide in water is slowly added to the reaction mixture while maintaining the temperature below a certain threshold to control the exothermic aldol condensation.

  • Aldol Condensation: The remaining formaldehyde is added at a controlled rate. The reaction is typically stirred for several hours to ensure the complete formation of the intermediate, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone.

  • Cannizzaro Reaction: The reaction mixture is then heated to induce a crossed Cannizzaro reaction, where the intermediate ketone is reduced to the final cyclohexanol product by an excess of formaldehyde, which is concurrently oxidized to formic acid. The formic acid is neutralized by the base present in the reaction mixture.

  • Workup and Purification: The reaction mixture is cooled, and the calcium salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield crystalline this compound.

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Start Materials: Cyclohexanone, Formaldehyde, Base aldol Aldol Condensation start->aldol Base Catalyst cannizzaro Cannizzaro Reaction aldol->cannizzaro Excess Formaldehyde, Heat workup Workup & Purification (Filtration, Concentration, Recrystallization) cannizzaro->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The protons of the hydroxymethyl groups (-CH₂OH) would likely appear as distinct signals, potentially as doublets or more complex patterns due to coupling with the adjacent quaternary carbons and through-space interactions. The proton of the secondary hydroxyl group (-CHOH) would also have a characteristic chemical shift. The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. One would expect to see signals for the quaternary carbons bearing the hydroxymethyl groups, the methylene carbons of the cyclohexane ring, the methine carbon with the secondary hydroxyl group, and the carbons of the hydroxymethyl groups. The chemical shifts of these carbons are influenced by the attached oxygen atoms.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. Other significant peaks would include C-H stretching vibrations of the cyclohexane ring and hydroxymethyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations (in the 1000-1200 cm⁻¹ region).[4]

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is centered around its five hydroxyl groups. The presence of four primary hydroxyls and one secondary hydroxyl offers opportunities for selective chemical transformations.

  • Esterification and Etherification: The hydroxyl groups can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides, and etherification with alkyl halides or other electrophiles. The differential reactivity between the primary and secondary hydroxyls can be exploited for selective functionalization, often with the use of bulky protecting groups or by controlling reaction stoichiometry and conditions.

  • Oxidation: The secondary hydroxyl group can be selectively oxidized to a ketone, yielding 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. The primary hydroxyl groups can also be oxidized to aldehydes or carboxylic acids under appropriate conditions.

  • Use as a Polyol in Polymer Synthesis: Its polyfunctional nature makes it a suitable cross-linking agent or monomer in the synthesis of polyesters, polyurethanes, and other polymers. The resulting polymers would possess a high density of hydroxyl groups, which could be further functionalized.

Applications in Drug Development and Research

The highly functionalized and stereochemically defined structure of this compound makes it an attractive molecule for applications in drug discovery and development.

  • Scaffold for Combinatorial Chemistry: The five hydroxyl groups provide multiple attachment points for the synthesis of compound libraries. By derivatizing these hydroxyls with various chemical moieties, a diverse set of molecules can be generated for screening in drug discovery programs.

  • Drug Delivery Systems: As a polyol, it can be incorporated into drug delivery systems. Its hydrophilic nature can be used to improve the solubility and bioavailability of poorly water-soluble drugs. It can also be used as a building block for the synthesis of biodegradable polymers for controlled-release formulations.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): As previously mentioned, this compound is a known intermediate in the synthesis of the hypolipidemic drug Nicomol.[1] This highlights its proven utility in the pharmaceutical industry.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container. It is described as a combustible solid.

Conclusion

This compound is a fascinating and highly functionalized molecule with a rich chemistry and significant potential for a variety of applications. Its well-defined stereochemistry, multiple hydroxyl groups, and role as a key pharmaceutical intermediate underscore its importance. This guide has provided a comprehensive overview of its properties, synthesis, and potential uses, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the full potential of this versatile chemical building block. Further research into its selective derivatization and incorporation into novel materials and therapeutic agents is warranted and promises to unlock new opportunities in chemical synthesis and medicinal chemistry.

References

Sources

An In-Depth Technical Guide to the Crystal Structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, a key intermediate in the synthesis of the hypolipidemic drug Nicomol. This document delves into the experimental methodologies for its synthesis, crystal growth, and subsequent structure elucidation by single-crystal X-ray diffraction. Beyond presenting the crystallographic data, this guide offers insights into the rationale behind the experimental choices, a detailed examination of the molecule's conformation, and the intricate network of intermolecular hydrogen bonds that govern its crystal packing. The structural features are discussed in the context of their implications for medicinal chemistry and drug development, providing a valuable resource for professionals in the field.

Introduction: The Significance of a Polyhydroxylated Cyclohexane

This compound, with the chemical formula C₁₀H₂₀O₅, is a polyhydroxylated derivative of cyclohexane.[1] Its significance in the pharmaceutical landscape stems primarily from its role as a precursor to Nicomol, a drug used to manage high cholesterol levels.[1] The spatial arrangement of the numerous hydroxyl groups on the cyclohexane ring dictates the molecule's physical properties, reactivity, and its ability to interact with other molecules, making a thorough understanding of its three-dimensional structure paramount.

The hydroxyl groups render the molecule highly polar and capable of acting as both hydrogen bond donors and acceptors. This functionality is crucial for its solubility, crystal packing, and ultimately, its utility as a synthetic intermediate. In drug development, the stereochemistry and conformational flexibility of cyclic scaffolds like this are of fundamental importance, as they directly influence how a final drug molecule interacts with its biological target.[2][3][4] This guide will, therefore, provide a detailed crystallographic analysis, offering a foundational understanding for chemists and pharmacologists working with this and similar polyol compounds.[5][6]

Synthesis and Crystallization: From Precursors to Single Crystals

The preparation of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for accurate structure determination. This process begins with the chemical synthesis of the compound, followed by a carefully controlled crystallization procedure.

Synthesis of this compound

The synthesis of the title compound is based on the well-established procedure described by Wittcoff.[1] This method involves the condensation of cyclohexanone with formaldehyde in the presence of a calcium oxide catalyst.[7]

Experimental Protocol: Synthesis

  • Reaction Setup: A reaction vessel is charged with cyclohexanone, an aqueous solution of formaldehyde, and calcium oxide.

  • Condensation Reaction: The mixture is stirred, and the reaction proceeds, leading to the hydroxymethylation of the cyclohexanone ring at the alpha positions to the carbonyl group.

  • Neutralization: Upon completion of the reaction, the mixture is neutralized by the addition of formic acid to a pH of approximately 5-7.[7] This step is crucial to quench the reaction and precipitate inorganic salts.

  • Isolation of the Crude Product: The neutralized reaction mixture is evaporated to dryness. The resulting solid residue contains the desired product along with inorganic byproducts.

  • Purification: The dried residue is thoroughly extracted with methanol. This compound is soluble in methanol, while the inorganic salts are largely insoluble. The methanol extract is then separated from the solid impurities.

  • Final Product Recovery: The methanolic solution is concentrated, leading to the crystallization of this compound as a white, crystalline solid.[7]

Synthesis_Workflow

Caption: Workflow for the synthesis and purification of this compound.
Crystal Growth

The formation of single crystals of sufficient size and quality is paramount for a successful X-ray diffraction experiment. For polyhydroxylated compounds, which are often highly soluble in polar solvents, slow evaporation is a commonly employed and effective technique.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Absolute ethanol is chosen as the solvent. The choice of solvent is critical; the compound should be moderately soluble, allowing for a slow and controlled approach to supersaturation.

  • Preparation of a Saturated Solution: The synthesized this compound is dissolved in absolute ethanol at room temperature to create a nearly saturated solution.

  • Slow Evaporation: The solution is placed in a clean, dust-free container, which is loosely covered to allow for the slow evaporation of the ethanol.

  • Incubation: The container is kept in a vibration-free environment at a constant temperature for an extended period (e.g., 12 days as reported by Hua et al.).[1]

  • Crystal Harvesting: As the solvent evaporates, the concentration of the solute increases, leading to nucleation and the growth of single crystals. These crystals are then carefully harvested for analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable, colorless block-shaped single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART 1000 CCD). A monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations. Data is typically collected at a controlled temperature (294 K in this case).[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted beams. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution: The crystal structure is solved using direct methods, which are computational techniques that use the measured intensities to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. Hydrogen atoms are typically located from the difference Fourier map and refined.[1]

XRay_Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis

The crystallographic analysis of this compound reveals a well-ordered structure with specific conformational and intermolecular features.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₀H₂₀O₅
Formula Weight220.26 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)12.181(3)
b (Å)6.0387(16)
c (Å)14.606(4)
V (ų)1074.4(5)
Z4
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.027
Molecular Conformation

The six-membered cyclohexane ring adopts a slightly twisted chair conformation.[1][8] This is a common and energetically favorable conformation for cyclohexane derivatives, as it minimizes both angle strain and torsional strain. The four hydroxymethyl groups and the hydroxyl group are attached to the cyclohexane core, and their orientations are crucial for the overall molecular shape and hydrogen bonding potential.

Hydrogen Bonding and Crystal Packing

The crystal packing of this compound is dominated by an extensive network of intermolecular O-H···O hydrogen bonds.[1] These interactions link adjacent molecules into a three-dimensional array, providing significant stability to the crystal lattice.[1] Additionally, an intramolecular O-H···O hydrogen bond is observed.[1]

The hydrogen bond geometry, including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the donor-hydrogen-acceptor angle, are critical in defining the strength and directionality of these interactions. The specific hydrogen bonding scheme for this compound is detailed in the work by Hua et al.[1]

H_Bonding

Caption: Schematic of intermolecular hydrogen bonding network.

Implications for Drug Development

The detailed crystal structure of this compound provides valuable insights for medicinal chemists and drug development professionals.

  • Stereochemical Control: The synthesis of Nicomol from this precursor involves the esterification of the hydroxyl groups. The fixed stereochemistry and conformation of the starting material are critical for ensuring the correct three-dimensional structure of the final drug product, which is essential for its biological activity.[2][3][9]

  • Scaffold for Drug Design: Polyhydroxylated cyclic compounds can serve as scaffolds for the development of new therapeutic agents. The multiple hydroxyl groups provide points for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities.

  • Understanding Physicochemical Properties: The crystal structure analysis helps to rationalize the compound's physical properties, such as its melting point and solubility. The extensive hydrogen bonding network contributes to its high melting point and its solubility in polar solvents. This understanding is crucial for formulation development.

  • Intermediate for Hypolipidemic Agents: As a key intermediate for Nicomol, the efficient and well-characterized synthesis and purification of this compound are vital for the cost-effective production of this lipid-lowering agent.[1]

Conclusion

The crystal structure of this compound, determined by single-crystal X-ray diffraction, reveals a molecule with a twisted chair conformation, stabilized in the solid state by a robust three-dimensional network of intermolecular hydrogen bonds. This detailed structural knowledge is not merely of academic interest; it provides a fundamental understanding of the compound's properties and behavior, which is directly relevant to its application in the pharmaceutical industry. For researchers and professionals in drug development, this guide offers a comprehensive overview, from synthesis to structural analysis, underscoring the critical role that crystallography plays in modern medicinal chemistry.

References

  • Hua, C., Li, X.-G., & Xu, S.-M. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(2), o547–o548. Available at: [Link]

  • El-Sayed, W. M., Al-Turkistani, A. H., & Al-Otaibi, F. A. (2010). Synthesis and antilipidemic testing of some heterocyclic derivatives of hexadecyl and cyclohexyl hemisuccinate esters. Medicinal Chemistry Research, 19(8), 870–885. Available at: [Link]

  • Wittcoff, H. (1950). Preparation of 2,2,6,6-tetramethylolcyclohexanol. U.S. Patent No. 2,493,733. Washington, DC: U.S. Patent and Trademark Office.
  • Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. Available at: [Link]

  • Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Available at: [Link]

  • D'Souza, A. A. (2022). Stereochemistry and Its Role in Drug Design. Available at: [Link]

  • Doherty, J. S. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. AccessPharmacy. Available at: [Link]

  • Badische Anilin- & Soda-Fabrik AG. (1977). Process for the preparation of 2,6,6-trimethyl-cyclohex-2-en-l-one. DE Patent No. 2547223B2.
  • Hua, C., Li, X.-G., & Xu, S.-M. (2007). This compound. Sci-Hub. Available at: [Link]

  • Patsnap. (2023). What is the application of stereochemistry in drug design? Patsnap Synapse. Available at: [Link]

Sources

A Spectroscopic Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS No. 5416-55-7), a polyhydroxylated cycloalkane of significant interest in polymer chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and structural characterization of this molecule.

Introduction: The Architecture of a Polyol

This compound is a unique cyclic polyol characterized by a cyclohexane ring bearing four hydroxymethyl (-CH₂OH) groups at the 2 and 6 positions, and a hydroxyl (-OH) group at the 1 position. This high density of hydroxyl groups imparts significant polarity and potential for hydrogen bonding, making it a valuable building block in the synthesis of polyesters, polyurethanes, and other polymers with tailored properties. Understanding its precise three-dimensional structure is paramount for predicting its reactivity and performance in these applications.

Molecular and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₅PubChem[1]
Molecular Weight220.26 g/mol PubChem[1]
IUPAC Name2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-olPubChem[1]
CAS Number5416-55-7PubChem[1]
AppearanceSolidSigma-Aldrich
Melting Point123-127 °CSigma-Aldrich

The molecular structure, presented below, reveals a cyclohexane chair conformation, which is crucial for interpreting the NMR spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra for this type of compound would involve the following steps:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for polyols due to their high polarity and to exchange the labile hydroxyl protons, simplifying the spectrum.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a Bruker Avance III 400 MHz or a Varian CFT-20 instrument, as referenced in the PubChem database.[1]

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

  • Referencing: Chemical shifts are referenced to an internal standard, such as trimethylsilane (TMS) at 0.00 ppm or, in the case of D₂O, to the residual HDO signal.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The following table summarizes the anticipated chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6-3.8m1HCH-OH (C1-H)
~3.4-3.6m8H-CH₂OH (C7, C8, C9, C10-H)
~1.2-1.6m6H-CH₂- (C3, C4, C5-H)
~4.5-5.5br s5H-OH (exchangeable with D₂O)
  • CH-OH Proton (C1-H): The single proton on the carbon bearing the secondary alcohol (C1) is expected to appear as a multiplet in the region of 3.6-3.8 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • -CH₂OH Protons (C7, C8, C9, C10-H): The eight protons of the four hydroxymethyl groups are diastereotopic and are expected to resonate as a complex multiplet between 3.4 and 3.6 ppm.

  • Cyclohexane Ring Protons (-CH₂-): The six protons on the C3, C4, and C5 positions of the cyclohexane ring are in a more shielded environment and will appear as a complex multiplet further upfield, typically in the 1.2-1.6 ppm range.

  • Hydroxyl Protons (-OH): In a non-deuterated solvent, the five hydroxyl protons would appear as a broad singlet due to chemical exchange. In D₂O, these protons will exchange with deuterium, and the signal will disappear.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~70-75C-OH (C1)
~65-70-CH₂OH (C7, C8, C9, C10)
~45-50Quaternary Carbons (C2, C6)
~20-30-CH₂- (C3, C5)
~15-20-CH₂- (C4)
  • C-OH Carbon (C1): The carbon atom directly bonded to the secondary hydroxyl group (C1) is the most deshielded of the sp³ carbons, resonating in the 70-75 ppm region.[2]

  • -CH₂OH Carbons (C7, C8, C9, C10): The four carbons of the hydroxymethyl groups are in a similar chemical environment and are expected to appear in the 65-70 ppm range.[3]

  • Quaternary Carbons (C2, C6): The two quaternary carbons, each bearing two hydroxymethyl groups, will be shifted downfield to the 45-50 ppm range. These signals are typically of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[2]

  • Cyclohexane Ring Carbons (-CH₂-): The remaining three carbons of the cyclohexane ring (C3, C4, and C5) are the most shielded, with C4 being the most upfield due to its greater distance from the electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the presence of the numerous hydroxyl groups.

Experimental Protocol: FT-IR

A common and effective method for obtaining the IR spectrum of a solid sample like this polyol is the KBr pellet technique.

  • Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure (several tons) to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The key absorption bands in the IR spectrum of this compound are summarized below.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretching (hydrogen-bonded)
2950-2850MediumC-H stretching (sp³ C-H)
1470-1450MediumC-H bending
1100-1000StrongC-O stretching
  • O-H Stretching: A very prominent and broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of hydrogen-bonded hydroxyl groups.[4] The breadth of this peak is indicative of the extensive intermolecular and intramolecular hydrogen bonding network in the solid state.

  • C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ range are characteristic of the stretching vibrations of the sp³ C-H bonds in the cyclohexane ring and the hydroxymethyl groups.

  • C-H Bending: The bending vibrations of the C-H bonds are expected to appear in the 1470-1450 cm⁻¹ region.

  • C-O Stretching: A strong absorption band in the fingerprint region, between 1100 and 1000 cm⁻¹, is characteristic of the C-O stretching vibrations of the primary and secondary alcohol groups.[4]

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment would be performed as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a heated direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being a high-energy species, undergoes fragmentation to produce a series of smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to show a weak or absent molecular ion peak due to the high degree of functionality and the propensity for fragmentation.[1] The fragmentation is likely to be dominated by the loss of small, stable neutral molecules and radicals.

Fragmentation_Pathway M [C10H20O5]+• (M+•) m/z = 220 F1 [M - H2O]+• m/z = 202 M->F1 - H2O F2 [M - CH2O]+• m/z = 190 M->F2 - CH2O F3 [M - CH2OH]+ m/z = 189 M->F3 - •CH2OH F4 [M - H2O - CH2OH]+ m/z = 171 F1->F4 - •CH2OH

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

m/zProposed FragmentFragmentation Pathway
220[C₁₀H₂₀O₅]⁺•Molecular Ion (M⁺•) - likely very weak or absent
202[C₁₀H₁₈O₄]⁺•Loss of a water molecule (H₂O) from the cyclohexanol hydroxyl group
189[C₉H₁₇O₄]⁺Loss of a hydroxymethyl radical (•CH₂OH)
171[C₉H₁₅O₃]⁺Sequential loss of water and a hydroxymethyl radical
31[CH₃O]⁺Fragment corresponding to a hydroxymethyl group
  • Molecular Ion (m/z 220): The molecular ion peak is expected to be of very low abundance or completely absent, a common feature for polyhydroxylated compounds.[1]

  • Loss of Water (m/z 202): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at [M-18]⁺•.[5]

  • Loss of a Hydroxymethyl Radical (m/z 189): Alpha-cleavage next to the quaternary carbons can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment at [M-31]⁺.

  • Sequential Losses: Subsequent fragmentations, such as the loss of another water molecule or hydroxymethyl radical, will lead to a series of lower mass ions.

  • Hydroxymethyl Cation (m/z 31): A peak at m/z 31, corresponding to the [CH₂OH]⁺ ion, is a characteristic fragment for primary alcohols.

Conclusion

The comprehensive analysis of NMR, IR, and predicted MS data provides a robust framework for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key hydroxyl functional groups. Although experimental mass spectrometry data is not widely available, the predicted fragmentation patterns, based on established principles, provide a valuable tool for identification. This guide serves as a foundational resource for scientists working with this versatile polyol, enabling its confident application in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Key Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of two important chemical compounds, each with distinct applications in industrial and research settings. The first section focuses on 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7) , a polyol with significant utility in polymer chemistry. The second section details 2-Amino-5-bromo-3-methylbenzoic acid , a versatile building block for pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies.

Part 1: A Deep Dive into this compound

Chemical Identity and Synonyms

The compound registered under CAS Number 5416-55-7 is unequivocally identified by its IUPAC name, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol .[1][2] This structure, a highly functionalized cyclohexanol derivative, is a cornerstone polyol in various industrial applications. Its complex nature has led to a variety of synonyms and identifiers in chemical literature and commerce.

Table 1: Nomenclature and Identifiers for CAS 5416-55-7

Identifier TypeValue
IUPAC Name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol[1][2]
CAS Number 5416-55-7[1][2]
EC Number 226-511-0[3]
Molecular Formula C₁₀H₂₀O₅[1][2]
Molecular Weight 220.26 g/mol [1][2]
Common Synonyms (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol[1][3]
InChI InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2[2]
SMILES C1CC(C(C(C1)(CO)CO)O)(CO)CO[2]
Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of this compound is paramount for its effective application. This solid, highly hydroxylated compound exhibits properties that make it an excellent candidate as a crosslinking agent and polymer backbone component.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 123-127 °C[]
Boiling Point 441.6 °C at 760 mmHg[]
Density 1.261 g/cm³[]
Flash Point 219.1 °C[5]
Topological Polar Surface Area 101 Ų[2]
Form Solid[3]

Spectroscopic data confirms the compound's structure, with five distinct hydroxyl groups. The reactivity of these groups is central to its utility, with the four primary hydroxyls generally exhibiting higher reactivity than the secondary hydroxyl group, a distinction crucial for controlled polymerization and derivatization.

Synthesis Protocol: A High-Yield Approach

The synthesis of this compound is achieved through a base-catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde, followed by a Cannizzaro reaction.[6] A notable high-yield isolation procedure was patented by Harold Wittcoff, which addresses the challenge of separating the crystalline product from the syrupy reaction mixture.[3]

Experimental Protocol: Synthesis and Isolation

  • Reaction Setup: In a suitable reaction vessel, cyclohexanone and formaldehyde are reacted in the presence of a calcium oxide catalyst. The reaction is typically allowed to proceed at room temperature for several days.[3]

  • Neutralization: Upon completion, the reaction mixture is neutralized to a pH of 5-7 using formic acid. This step is critical as it precipitates the calcium catalyst as calcium formate.[3]

  • Evaporation: The neutralized aqueous mixture is then evaporated to dryness, preferably under vacuum, to yield a solid mixture of the desired product and calcium formate.[3]

  • Extraction: The dried solid is extracted with a low-molecular-weight aliphatic alcohol, such as methanol or ethanol. The 2,2,6,6-tetramethylolcyclohexanol is soluble in the alcohol, while the calcium formate is not.[3]

  • Isolation and Crystallization: The alcoholic extract is separated from the insoluble inorganic material by filtration. The extract is then concentrated, and the final product is crystallized from the concentrated solution, affording high-purity crystals in yields of 85-90%.[3]

Synthesis_Workflow_Part1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation Cyclohexanone Cyclohexanone Catalyst Calcium Oxide Catalyst Cyclohexanone->Catalyst Formaldehyde Formaldehyde Formaldehyde->Catalyst Neutralization Neutralization with Formic Acid Catalyst->Neutralization Aldol Condensation & Cannizzaro Reaction RoomTemp Room Temperature Evaporation Evaporation to Dryness Neutralization->Evaporation Extraction Methanol Extraction Evaporation->Extraction Crystallization Crystallization Extraction->Crystallization Product This compound Crystallization->Product

Caption: Synthesis workflow for this compound.

Applications in Science and Industry

The primary application of this compound is as a polyol, a class of compounds widely used in the production of polymers.[7] Its five hydroxyl groups make it an effective crosslinking agent, enhancing the mechanical strength, chemical resistance, and durability of the resulting materials.[8]

  • Coatings and Resins: It is a key component in high-performance coatings, varnishes, and primers. Its incorporation into polyester and polyurethane resins leads to durable and resistant finishes suitable for industrial and construction applications.[5]

  • Polymer Chemistry: As a monomer, it can be used to create complex polymer architectures. The differential reactivity of its primary and secondary hydroxyls can be exploited to control the branching and crosslinking density of polymers.

  • Drug Development: While polycyclic structures are valuable scaffolds in medicinal chemistry, there is limited evidence for the direct application of this compound in drug development.[9] Its high hydrophilicity and potential for extensive hydrogen bonding could be explored in the context of drug delivery systems or as a scaffold for multivalent ligands, though other polyols are more commonly employed for these purposes.

Part 2: A Technical Overview of 2-Amino-5-bromo-3-methylbenzoic acid

Chemical Identity and Synonyms

2-Amino-5-bromo-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals.[10] Unlike the previous compound, this molecule is associated with multiple CAS numbers, which appear to be used interchangeably in the literature and by chemical suppliers.

Table 3: Nomenclature and Identifiers for 2-Amino-5-bromo-3-methylbenzoic acid

Identifier TypeValue
IUPAC Name 2-amino-5-bromo-3-methylbenzoic acid[11]
CAS Numbers 206548-13-2, 13091-43-5[8][11][12]
Molecular Formula C₈H₈BrNO₂[11][13]
Molecular Weight 230.06 g/mol [12]
Common Synonyms 5-Bromo-3-methylanthranilic acid[11]
InChI InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)[11]
SMILES CC1=C(C(=CC(=C1)Br)C(=O)O)N[11]
Physicochemical and Spectroscopic Data

The properties of this white to light brown powder are consistent with its use as a building block in organic synthesis. Its solubility profile and melting point are important considerations for reaction setup and purification.

Table 4: Physicochemical Properties of 2-Amino-5-bromo-3-methylbenzoic acid

PropertyValueSource
Melting Point 236-238 °C[14]
XLogP3 2.4[12]
Topological Polar Surface Area 63.3 Ų[12]
Form White to light brown powder[15]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[15]

Spectroscopic analysis, including ¹H NMR and mass spectrometry, confirms the substitution pattern on the benzene ring. For instance, the ¹H NMR spectrum in DMSO shows characteristic signals for the aromatic protons and the methyl group.[5]

Synthesis Protocol: Regioselective Bromination

The synthesis of 2-Amino-5-bromo-3-methylbenzoic acid is typically achieved through the regioselective electrophilic bromination of 2-amino-3-methylbenzoic acid. The directing effects of the amino and carboxylic acid groups, along with the methyl group, favor bromination at the 5-position. Two common methods are presented below.

Experimental Protocol 1: Bromination with HBr

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).

  • Bromination: Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching and Precipitation: Quench the reaction with a saturated sodium bicarbonate solution and continue stirring overnight.

  • Isolation: Collect the resulting precipitate by filtration and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid (13.0 g, 85% yield) as a pink solid.[5]

Experimental Protocol 2: Bromination with N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF) (33 mL).

  • Addition of NBS: Add N-bromosuccinimide (618 mg, 3.47 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum to give the product (760 mg, quantitative yield) as a brown solid.[5]

Synthesis_Workflow_Part2 cluster_starting_material Starting Material cluster_method1 Method 1 cluster_method2 Method 2 Start 2-Amino-3-methylbenzoic acid Reagent1 HBr in DMSO Start->Reagent1 Electrophilic Bromination Reagent2 NBS in DMF Start->Reagent2 Electrophilic Bromination Workup1 Quench with NaHCO₃, Filter Reagent1->Workup1 Product 2-Amino-5-bromo-3-methylbenzoic acid Workup1->Product Workup2 Aqueous Work-up & Extraction Reagent2->Workup2 Workup2->Product

Caption: Synthesis workflows for 2-Amino-5-bromo-3-methylbenzoic acid.

Applications in Research and Drug Development

2-Amino-5-bromo-3-methylbenzoic acid is a highly versatile building block in medicinal chemistry, primarily due to its three distinct functional groups that allow for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of treatments for cancer and inflammatory diseases.[10] Its structure is a scaffold for designing dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers.

  • Specific Drug Synthesis: A notable application is its use in the copper-catalyzed synthesis of quinazolinone scaffolds, which are precursors to drug candidates like Ziresovir, a treatment for Respiratory Syncytial Virus (RSV).[10]

  • Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent in broader organic synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes.[10]

  • Reactivity and Functional Group Transformations:

    • The amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.[10]

    • The bromo group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. It can also be converted to a cyano group via copper-catalyzed cyanation.[16]

    • The carboxylic acid group can be converted to esters, amides, or other derivatives, allowing for the attachment of various side chains or pharmacophores.

References

  • Journal of Beijing University of Chemical Technology (Natural Science Edition). (n.d.). Synthesis of 2,2,6,6-tetrahydroxymethyl cyclohexanol allyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US2493733A - Preparation of 2,2,6,6-tetramethylolcyclohexanol.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]

  • Kimteks. (n.d.). Polyol Resins. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Van der Schyf, C. J., et al. (n.d.). Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? Retrieved from [Link]

Sources

A Guide to the Thermal Stability and Decomposition of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: A Methodical Approach for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability and decomposition profile of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. While specific literature on the thermal analysis of this particular polyol is not extensively available, this document synthesizes established principles of thermal analysis of polyhydric alcohols to propose a robust investigational strategy. The methodologies outlined herein are designed to yield high-quality, reproducible data, enabling a thorough characterization of the material's thermal properties.

Introduction to this compound

This compound is a polyol with the chemical formula C₁₀H₂₀O₅.[][2] Its structure, characterized by a cyclohexane ring with four hydroxymethyl groups and one hydroxyl group, suggests a high degree of hydrophilicity and the potential for extensive hydrogen bonding. These structural features are anticipated to significantly influence its thermal behavior, including its melting point, boiling point, and decomposition pathway. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₂₀O₅[][2][3]
Molecular Weight220.26 g/mol [][2][3]
Melting Point123-127 °C[][4][5]
Boiling Point441.6 °C at 760 mmHg[][4]
Density1.261 g/cm³[][4]
IUPAC Name2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol[][2]

The Importance of Thermal Stability Analysis

For drug development professionals and materials scientists, understanding the thermal stability of a compound is paramount. It dictates storage conditions, manufacturing process parameters, and the ultimate safety and efficacy of a final product. Thermal decomposition can lead to the formation of impurities, loss of active ingredient, and potentially toxic byproducts. Therefore, a thorough investigation into the thermal behavior of this compound is a critical step in its development and application.

Recommended Analytical Techniques for Thermal Characterization

Based on established methods for the thermal analysis of polyols, a multi-technique approach is recommended to gain a comprehensive understanding of the thermal properties of this compound.[6][7] The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential tool for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the composition of the final residue. For polyols, TGA can reveal mass loss due to dehydration, volatilization, and ultimately, thermal decomposition.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[10][11] For this compound, DSC will be invaluable for determining its melting point and enthalpy of fusion, as well as identifying any endothermic or exothermic decomposition processes.[8]

Experimental Protocols

The following protocols are designed to provide a robust and reproducible thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

    • Note the percentage of residual mass at the end of the experiment.

Rationale: A heating rate of 10 °C/min is a standard rate that provides a good balance between resolution and experiment time. An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidation.[12]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum is typically suitable). Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. This will capture the melting event.

    • Cool the sample to 25 °C at 10 °C/min.

    • Ramp the temperature a second time from 25 °C to 450 °C at 10 °C/min to observe any post-melting transitions and the onset of decomposition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Identify any other endothermic or exothermic events and their corresponding temperatures.

Rationale: The heat-cool-heat cycle is important for separating reversible events like melting from irreversible processes like decomposition. The second heating run provides information on the thermal behavior of the material after it has been melted.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature (T_onset, DTG peaks) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (T_m, ΔH_f, Decomposition Events) DSC->DSC_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report Decomposition_Pathway cluster_reactants Initial Compound cluster_process Decomposition Process cluster_products Potential Initial Products Reactant This compound Heat Heat (Δ) Reactant->Heat Product1 Dehydrated Intermediates Heat->Product1 Product2 Water (H₂O) Heat->Product2

Sources

Solubility of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyhydroxylated cycloalkane with a unique structural architecture, lending itself to potential applications in polymer chemistry, drug delivery, and materials science. A fundamental understanding of its solubility in various solvent systems is paramount for its effective utilization in these fields. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data in their own laboratories.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.

1.1. Chemical Structure and Properties

The molecular structure of this compound is characterized by a cyclohexane ring backbone with five hydroxyl groups, four of which are part of hydroxymethyl substituents. This high density of hydroxyl groups dictates its polarity and potential for hydrogen bonding.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5416-55-7[1]
Molecular Formula C₁₀H₂₀O₅[2][3]
Molecular Weight 220.26 g/mol [2]
Appearance Solid
Melting Point 123-127 °C[4]
Boiling Point 441.6 °C at 760 mmHg[4]
Density 1.261 g/cm³[4]
Synonyms (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol

Theoretical Considerations for Solubility

The principle of "like dissolves like" is fundamental to predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular interactions between them.

2.1. Role of Hydrogen Bonding

The five hydroxyl (-OH) groups in the this compound molecule make it a potent hydrogen bond donor and acceptor. This structural feature suggests a high affinity for polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), which can also engage in extensive hydrogen bonding.

2.2. Impact of the Cyclohexane Backbone

The cyclohexane ring provides a nonpolar, hydrophobic character to the molecule. This lipophilic nature may contribute to some degree of solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance between the hydrophilic nature of the multiple hydroxyl groups and the lipophilic nature of the carbon backbone.

2.3. Predicted Solubility Profile

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, due to strong hydrogen bonding interactions. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is also likely to be an effective solvent.[5]

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity, such as acetone and ethyl acetate.

  • Poor Solubility: Expected in nonpolar solvents like hexane, toluene, and chloroform, where the dominant intermolecular forces would be weak van der Waals interactions, insufficient to overcome the strong cohesive forces of the crystalline solid.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust and well-controlled experimental methodology is essential. The conventional shake-flask method is a gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

3.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.

Materials and Equipment:

  • This compound (high purity, >97%)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Agitate at a constant temperature (e.g., 24-72 hours) A->B C Allow suspension to settle B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant using a syringe filter D->E F Prepare serial dilutions of the clear filtrate E->F G Quantify concentration using a validated analytical method (e.g., HPLC) F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, pass the sample through a syringe filter into a clean vial. This step is critical to avoid artificially high concentration readings.

  • Analysis: Prepare a series of dilutions of the clear filtrate. Quantify the concentration of the dissolved compound using a pre-validated analytical method. HPLC is often preferred as it can separate the compound of interest from any potential impurities or degradation products. A refractive index detector may be suitable for this compound given its lack of a strong chromophore.

  • Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

3.2. Causality Behind Experimental Choices

  • Use of Excess Solid: This ensures that the solution becomes saturated and remains so throughout the experiment, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

  • Extended Equilibration Time: This allows the dissolution process to reach a true equilibrium state. For some compounds and viscous solvents, this can take a significant amount of time.

  • Filtration/Centrifugation: These steps are essential for the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility of this compound should be determined in a range of solvents with varying polarities. The results should be tabulated for easy comparison.

Table 2: Template for Reporting Solubility Data of this compound

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
AcetonePolar Aprotic25
Ethyl AcetateModerately Polar25
DichloromethaneNonpolar25
TolueneNonpolar25
HexaneNonpolar25

Conclusion

While published quantitative solubility data for this compound is scarce, its highly polar, polyhydroxylated structure provides a strong theoretical basis for predicting its solubility behavior. It is anticipated to be highly soluble in polar protic solvents and sparingly soluble in nonpolar solvents. For researchers and drug development professionals, the generation of precise and reliable solubility data is a critical step in harnessing the potential of this molecule. The detailed shake-flask protocol and analytical considerations provided in this guide offer a robust framework for these essential experimental determinations. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts involving this compound.

References

  • This compound | C10H20O5 | CID 79442. PubChem. [Link]

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  • WO2005116635A1 - Method for determining solubility of a chemical compound.
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An In-depth Technical Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Synthesis, Properties, and Applications in Advanced Material and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, a polyhydroxylated cycloaliphatic compound. With its unique sterically hindered structure and high density of hydroxyl groups, this molecule serves as a versatile building block in polymer chemistry and presents intriguing possibilities as a scaffold in medicinal chemistry and a foundational core for novel drug delivery systems. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this polyol.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 2,2,6,6-tetramethylolcyclohexanol, is a C10 cycloalkane polyol. Its fundamental properties are crucial for understanding its reactivity and potential applications.

Molecular Formula: C₁₀H₂₀O₅[1][2]

Molecular Weight: 220.26 g/mol [1][2]

The molecule's structure features a cyclohexane ring in a slightly twisted chair conformation.[3] This arrangement is sterically crowded with four hydroxymethyl groups and one hydroxyl group, which dictates its intermolecular interactions, primarily through extensive hydrogen bonding.[3]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-olPubChem[1]
CAS Number 5416-55-7PubChem[1]
Molecular Formula C₁₀H₂₀O₅PubChem[1][2]
Molecular Weight 220.26 g/mol PubChem[1][2]
Melting Point 130-131 °C (403-404 K)ResearchGate[3], Biosynth[2]
Boiling Point 441.6 °C at 760 mmHgBiosynth[2]
Density 1.362 g/cm³ResearchGate[3]
Flash Point 219.1 °CBiosynth[2]
Appearance Colorless, block-like crystalsResearchGate[3]
Hydrogen Bond Donors 5PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]

Synthesis of this compound

The primary route for synthesizing this compound involves the reaction of cyclohexanone with formaldehyde.[4] This transformation is a classic example of multiple aldol additions followed by a Cannizzaro reaction, driven by a strong base catalyst.

The overall synthetic pathway can be visualized as a two-stage process occurring in a single pot.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Reaction Stages cluster_products Products Cyclohexanone Cyclohexanone Aldol Stage 1: Aldol Condensation (Low Temperature, e.g., 10°C) Cyclohexanone->Aldol Formaldehyde Formaldehyde (excess) Formaldehyde->Aldol Catalyst Alkaline Catalyst (e.g., NaOH) Catalyst->Aldol Solvent Aqueous Medium Solvent->Aldol Cannizzaro Stage 2: Cannizzaro Reaction (Higher Temperature, e.g., 40°C) Aldol->Cannizzaro Intermediate: Tetramethylolcyclohexanone Product This compound Cannizzaro->Product Byproduct Formate Salt (e.g., Sodium Formate) Cannizzaro->Byproduct

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices

The synthesis is a cascade of reactions where the conditions for each step are critical for achieving a good yield.

  • Aldol Condensation Stage: The first phase involves the base-catalyzed reaction of the enolate of cyclohexanone with four equivalents of formaldehyde. The alpha-protons on both sides of the ketone are sequentially replaced by hydroxymethyl groups. This stage is conducted at a lower temperature (e.g., 10°C) to control the exothermic aldol additions and prevent premature side reactions.[4]

  • Cannizzaro Reaction Stage: Once all alpha-protons are substituted, the resulting tetramethylolcyclohexanone intermediate, which lacks alpha-protons, cannot undergo further aldol reactions. Upon raising the temperature (e.g., 40°C), an intermolecular Cannizzaro reaction occurs.[4] In this redox reaction, one molecule of formaldehyde reduces the ketone group of the intermediate to a hydroxyl group, while the formaldehyde itself is oxidized to formic acid (which is then neutralized by the base to form a formate salt).

Self-Validating Experimental Protocol

The following protocol is based on established procedures for the synthesis of this and similar polyols.[4]

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethanol for recrystallization

  • Deionized water

Procedure:

  • Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, charge the required amount of deionized water and sodium hydroxide, and cool the solution to 10°C.

  • Aldol Condensation: While maintaining the temperature at 10°C, slowly and simultaneously add cyclohexanone and formaldehyde solution to the stirred alkaline solution over a period of 1-2 hours. A molar ratio of approximately 1:5.5:1.25 (cyclohexanone:formaldehyde:NaOH) is typically effective.[4]

  • Cannizzaro Reaction: After the addition is complete, continue stirring at 10°C for 1 hour. Then, slowly raise the temperature of the reaction mixture to 40°C and hold for 1.5-2 hours to drive the Cannizzaro reaction to completion.[4]

  • Neutralization and Workup: Cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of ~7.

  • Isolation and Purification: The crude product may precipitate upon neutralization or require concentration under reduced pressure. The resulting solid is then collected by filtration and washed with cold water.

  • Recrystallization: For high purity, the crude product can be recrystallized from a suitable solvent such as absolute ethanol to yield colorless crystals.[3]

Applications in Research and Development

The dense arrangement of five hydroxyl groups on a rigid cyclohexane scaffold makes this molecule a valuable building block for creating materials with high cross-linking density and as a core for constructing complex, three-dimensional molecular architectures.

Polymer Chemistry and Material Science
  • Crosslinking Agent and Polyurethane Precursor: The primary hydroxyl groups are reactive sites for polymerization. This molecule is an excellent candidate as a crosslinking agent in thermosetting resins. It can be used to prepare high-performance polyurethanes with enhanced thermal stability and hardness due to the rigid cycloaliphatic core.[5] The resulting polymers benefit from the rigidity of the cyclohexane ring, which can improve mechanical properties like tensile strength and folding endurance in coatings.[5]

  • Organogelators: Polyhydroxylated cyclohexane derivatives have been investigated as low molecular weight organogelators.[6] These molecules can self-assemble in organic solvents to form fibrous networks, trapping the solvent and creating a gel. This property is of interest for applications in cosmetics, lubricants, and importantly, as matrices for controlled drug delivery systems.[6]

Potential in Drug Development and Medicinal Chemistry

While direct biological activity of this compound is not widely reported, its structural features suggest several promising applications in the pharmaceutical sciences.

  • Dendrimer Core: The molecule's five reactive hydroxyl groups make it an ideal starting point (a generation 0 core) for the divergent synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, which have been extensively studied as drug delivery vehicles.[7] By building successive generations of branches onto the cyclohexanol core, one can create nanocarriers with a high surface group density for drug conjugation or solubility enhancement.

Dendrimer_Concept cluster_core G0 Core cluster_g1 Generation 1 cluster_g2 Generation 2 Core Cyclohexanol Scaffold G1_1 G1 Core->G1_1 G1_2 G1 Core->G1_2 G1_3 G1 Core->G1_3 G1_4 G1 Core->G1_4 G1_5 G1 Core->G1_5 G2_1a G2 G1_1->G2_1a G2_1b G2 G1_1->G2_1b G2_2a G2 G1_2->G2_2a G2_2b G2 G1_2->G2_2b G2_3a G2 G1_3->G2_3a G2_3b G2 G1_3->G2_3b G2_4a G2 G1_4->G2_4a G2_4b G2 G1_4->G2_4b G2_5a G2 G1_5->G2_5a G2_5b G2 G1_5->G2_5b

Caption: Conceptual diagram of a dendrimer using the cyclohexanol derivative as a core.

  • Molecular Scaffolding: In medicinal chemistry, rigid scaffolds are highly sought after for orienting functional groups in three-dimensional space to optimize interactions with biological targets. The cyclohexane core provides a non-aromatic, rigid framework. The five hydroxyl groups can be selectively protected and functionalized to attach pharmacophores, creating libraries of new chemical entities for screening. This approach is valuable in fragment-based drug discovery, where expanding into 3D chemical space is a key objective.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Inhalation: The compound is a solid with a high boiling point, so inhalation risk at room temperature is low. If handling as a fine powder or if heating, use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. The multiple hydroxyl groups suggest it is likely to be an eye irritant.

  • Ingestion: Accidental ingestion should be avoided.

  • Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.

Conclusion

This compound is a molecule with significant, yet not fully exploited, potential. Its well-defined synthesis and highly functionalized, rigid structure make it an attractive component for advanced polymers and materials. For drug development professionals, its value lies not in intrinsic biological activity, but as a versatile scaffold and architectural core. Future research into the selective functionalization of its hydroxyl groups could unlock its potential for creating novel dendrimers for drug delivery and for building complex, three-dimensional molecules in the quest for new therapeutics.

References

  • Hua, C., Li, X.-G., & Xu, S.-M. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(2), o547–o548. Available from: [Link]

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  • Zha, F., Wang, L., & Ma, X. (2010). Synthesis of 2,2,6,6-tetrahydroxymethyl cyclohexanol allyl ether. Journal of Beijing University of Chemical Technology (Natural Science Edition). Available from: [Link]

  • Hua, C., Li, X.-G., & Xu, S.-M. (2007). (PDF) this compound. ResearchGate. Available from: [Link]

  • Gayo, L. M., & Suto, M. J. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Molecules, 24(3), 453. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79442, this compound. Retrieved January 20, 2026, from [Link].

  • Gayo, L. M., et al. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. PMC - PubMed Central. Available from: [Link].

  • Zhang, Y., et al. (2019). Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane Protective for Paper. MDPI. Available from: [Link].

  • Singh, P. (2017). Dendrimers Based Drug Delivery Systems. Research Journal of Pharmacy and Technology. Available from: [Link].

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Health and safety information for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Introduction: A Proactive Approach to Safety

As researchers and scientists, our primary focus is innovation. However, pioneering work, particularly in drug development and chemical synthesis, necessitates an unwavering commitment to safety. This guide provides a detailed examination of the health and safety profile of this compound (CAS No. 5416-55-7). The core philosophy of this document is not merely to list hazards but to build a framework for proactive risk mitigation. Understanding the chemical's properties, potential interactions, and the rationale behind safety protocols empowers laboratory professionals to create a self-validating system of safety, ensuring both personal well-being and the integrity of their research. This is a useful research chemical, and like all such materials, it demands respect and careful handling.[]

Section 1: Chemical and Physical Identity

A foundational understanding of a substance's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

Key Identifiers:

  • IUPAC Name: 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol[][2]

  • CAS Number: 5416-55-7[][2][3][4][5][6][7]

  • Molecular Formula: C₁₀H₂₀O₅[][2][3][4]

  • Molecular Weight: 220.26 g/mol [][2][3][4][5][6]

  • Common Synonyms: 2,2,6,6-tetramethylolcyclohexanol, (2,2,6,6-Tetramethylol)cyclohexanol, 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol[][2][4][5][6]

Physicochemical Data Summary:

PropertyValueSource(s)
Physical Form Solid[6]
Melting Point 123-127 °C[][3][6]
Boiling Point 441.6 °C at 760 mmHg[][3][4]
Density 1.261 g/cm³[][3]
Flash Point 219.1 °C[3][4]

These properties indicate that the substance is a high-boiling point, combustible solid under standard conditions.[5] Its high flash point suggests it does not pose an immediate fire hazard at ambient temperatures, but it can burn if exposed to a significant ignition source.

Section 2: Hazard Identification and Classification

Based on available supplier information, the following classifications are noted:

  • Storage Class: 11 - Combustible Solids.[5] This classification underscores the need to store the material away from open flames, sparks, and strong oxidizing agents.

  • Water Hazard Class (WGK): WGK 3 - Severe hazard to water.[5][6] This is a critical consideration, indicating that the substance should not be allowed to enter drains, surface water, or groundwater.[8]

Due to the presence of multiple hydroxyl (alcohol) functional groups, it is prudent to anticipate potential irritant properties upon contact with skin, eyes, and the respiratory tract, similar to other complex alcohols.

Section 3: Exposure Controls and Personal Protection

Controlling exposure is the most effective strategy for preventing laboratory-acquired injuries and illnesses. This is best achieved by implementing the "Hierarchy of Controls," a systematic approach that prioritizes the most effective measures first.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Engineering Controls (The First Line of Defense):

  • Ventilation: All handling of this compound powder should occur in a well-ventilated area.[8] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

2. Administrative Controls (Modifying Work Practices):

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Access Restriction: Limit access to areas where the chemical is stored and used to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[8]

3. Personal Protective Equipment (PPE) (The Final Barrier): PPE should never be the primary means of protection but is essential for safeguarding against residual or unexpected exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[5]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved N95 respirator or higher is recommended.[5]

  • Protective Clothing: A standard laboratory coat should be worn and kept buttoned. Ensure clothing is laundered separately from personal items.[8]

Section 4: Safe Handling, Storage, and Incompatibility

Handling:

  • Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[8]

  • Use dry clean-up procedures for any spills to prevent the generation of airborne dust.[8]

  • Keep containers securely sealed when not in use to prevent contamination and potential release.[8]

Storage:

  • Temperature: Store in a cool, dry, well-ventilated place, with a recommended temperature between 10°C and 25°C.[4]

  • Container: Keep in the original, tightly closed container.

  • Segregation: Store away from incompatible materials, foodstuff containers, and sources of ignition like heat or open flames.[8]

Chemical Incompatibility: While specific reactivity data for this compound is limited, its chemical structure (a polyol) suggests incompatibility with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: May catalyze decomposition or other unwanted reactions.

Section 5: First Aid and Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work with the compound.

EmergencyResponse cluster_main Emergency Workflow cluster_exposure Personal Exposure cluster_spill Spill Containment Start Exposure Event (Spill / Contact) Assess Assess Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Major Spill or Unsure Inhalation Inhalation: Move to Fresh Air Assess->Inhalation Exposure Skin Skin Contact: Wash with soap/water for 15 min Assess->Skin Exposure Eye Eye Contact: Rinse with water for 15 min Assess->Eye Exposure SpillPPE Don Appropriate PPE Assess->SpillPPE Minor Spill Medical Seek Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Contain Contain Spill (Use dry methods) SpillPPE->Contain Collect Collect in Sealed Container for Disposal Contain->Collect Decon Decontaminate Area Collect->Decon Decon->Medical If exposed during cleanup

Caption: General emergency response workflow for spills or personal exposure.

First-Aid Measures:

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][10][11]

  • Specific Hazards: The compound is a combustible solid.[5] Thermal decomposition can produce hazardous combustion products, including carbon monoxide (CO) and carbon dioxide (CO₂).[10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

All waste materials must be handled as hazardous.

  • Procedure: Collect waste chemical and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.

  • Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of the material down the drain, as it is considered a severe hazard to aquatic environments.[5][6][8] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

  • This compound | Chemsrc. (URL: [Link])

  • This compound | C10H20O5 | CID 79442 - PubChem. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific (Cyclohexanol). (URL: [Link])

  • Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - OEHHA. (URL: [Link])

  • GHS Hazardous Chemical Information List - Safe Work Australia. (URL: [Link])

  • Safety Data Sheet: Cyclohexanol - Carl ROTH. (URL: [Link])

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A Technical Guide to Polyhydric Cyclohexanols: From Historical Discovery to Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the historical context, discovery, synthesis, analysis, and therapeutic applications of polyhydric cyclohexanols. Tailored for researchers, scientists, and drug development professionals, this document navigates the evolution of our understanding of these versatile compounds, with a particular focus on the inositol family of isomers.

Introduction: The Emergence of a Structurally Diverse Class of Cyclitols

Polyhydric cyclohexanols, commonly known as cyclitols, are carbocyclic compounds characterized by a cyclohexane ring bearing multiple hydroxyl groups. Their rich stereochemistry gives rise to a vast number of isomers, each with unique physical, chemical, and biological properties. Among these, the inositols (cyclohexane-1,2,3,4,5,6-hexols) have garnered significant scientific interest due to their fundamental roles in cellular signaling and their therapeutic potential. This guide will delve into the key milestones that have shaped our knowledge of these molecules, from their initial isolation to their current status as promising drug candidates.

A Journey Through Time: The Historical Unraveling of Polyhydric Cyclohexanols

The story of polyhydric cyclohexanols begins in the mid-19th century with the pioneering work of Johann Joseph Scherer. In 1850, Scherer isolated a sweet-tasting substance from muscle tissue, which he named "inosite" (from the Greek is, inos, meaning muscle fiber). This marked the first encounter with what we now know as myo-inositol, the most abundant inositol isomer in nature.

For several decades, the precise chemical structure of this new compound remained elusive. It was the meticulous work of the French chemist, Maquenne, in the late 1880s that established the cyclohexanetriol structure of inositol through elemental analysis and the preparation of its hexaacetate and hexabenzoate derivatives. His research laid the groundwork for understanding the fundamental carbocyclic nature of this class of compounds.

The early 20th century witnessed another significant breakthrough with the work of Posternak, who elucidated the specific stereochemistry of myo-inositol and other isomers. This was a critical step, as the biological activity of inositols is intimately linked to the spatial arrangement of their hydroxyl groups. The nine possible stereoisomers of inositol—myo-, scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-inositol—were subsequently identified and characterized, revealing the vast structural diversity within this family.

The timeline below highlights some of the pivotal moments in the discovery and early research of polyhydric cyclohexanols:

YearMilestoneKey Contributor(s)Significance
1850Isolation of "inosite" from muscle tissue.Johann Joseph SchererFirst discovery of a polyhydric cyclohexanol, later identified as myo-inositol.
1887Establishment of the cyclohexanetriol structure of inositol.MaquenneProvided the fundamental chemical framework for the inositol family.
Early 1900sElucidation of the stereochemistry of myo-inositol and other isomers.PosternakRevealed the importance of stereoisomerism in determining biological function.

The Art and Science of Synthesis: Crafting Complex Cyclitols

The synthesis of polyhydric cyclohexanols, with their multiple stereocenters, presents a formidable challenge to organic chemists. The development of synthetic strategies has evolved from classical methods to highly sophisticated stereoselective and enzymatic approaches.

From Natural Sources to Chemical Synthesis

Historically, the primary source of myo-inositol was the hydrolysis of phytic acid (inositol hexaphosphate), a substance abundant in plant seeds and grains. While effective for obtaining myo-inositol, this method is not suitable for producing other, less abundant isomers.

Early chemical syntheses often involved the catalytic hydrogenation of benzene derivatives, followed by hydroxylation. However, these methods typically yielded mixtures of isomers that were difficult to separate. A significant advancement came with the use of conduritols (cyclohexene-tetrols) as key intermediates. These unsaturated cyclitols can be stereoselectively dihydroxylated or epoxidized to introduce the remaining hydroxyl groups with a high degree of control.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of polyhydric cyclohexanols leverage the power of asymmetric synthesis and biocatalysis to achieve high levels of stereocontrol.

Stereoselective Synthesis: The use of chiral catalysts and auxiliaries allows for the enantioselective synthesis of specific inositol isomers. For example, the Sharpless asymmetric dihydroxylation and epoxidation reactions have been instrumental in the synthesis of various cyclitols.

Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes such as inositol monophosphatase and myo-inositol-1-phosphate synthase can be used to produce myo-inositol from glucose-6-phosphate with high efficiency.[1][2]

Experimental Protocol: Enzymatic Synthesis of myo-Inositol from Glucose-6-Phosphate

This protocol outlines a representative enzymatic synthesis of myo-inositol.

Materials:

  • Glucose-6-phosphate (G6P)

  • myo-Inositol-1-phosphate synthase (MIPS)

  • myo-Inositol monophosphatase (IMPase)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.5)

  • Deionized water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM G6P

    • 1 mM NAD+

    • 5 mM MgCl2

    • 1 U/mL MIPS

    • 1 U/mL IMPase

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.

  • Analysis: Analyze the reaction products by HPLC or GC-MS to confirm the synthesis of myo-inositol and determine the yield.

Deciphering the Molecules: Analytical Techniques for Polyhydric Cyclohexanols

The analysis of polyhydric cyclohexanols requires techniques that can separate and identify closely related stereoisomers. The evolution of analytical methods has been crucial for advancing our understanding of these compounds.

A Historical Perspective on Analytical Methods

Early studies on inositols relied on classical analytical techniques such as melting point determination and elemental analysis. While useful for initial characterization, these methods lacked the resolution to distinguish between different stereoisomers. The advent of chromatography in the mid-20th century revolutionized the analysis of cyclitols.[3][4][5][6] Paper chromatography and thin-layer chromatography (TLC) provided the first means to separate different inositol isomers, albeit with limited efficiency.

Modern High-Resolution Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. To make polyhydric cyclohexanols amenable to GC analysis, they must first be derivatized to increase their volatility.[7][8] Common derivatization agents include silylating reagents (e.g., BSTFA) that convert the hydroxyl groups to trimethylsilyl ethers. The subsequent mass spectrometric analysis provides structural information and allows for sensitive quantification.

Experimental Protocol: GC-MS Analysis of myo-Inositol

This protocol provides a general procedure for the derivatization and GC-MS analysis of myo-inositol.

Materials:

  • myo-Inositol standard

  • Sample containing myo-inositol

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample or standard into a glass vial.

    • Dry the sample completely under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of pyridine to the dried sample and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the derivatized inositol.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of non-volatile compounds. Several HPLC modes can be employed for the analysis of polyhydric cyclohexanols, including:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase and a non-polar mobile phase.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase and a polar mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds like inositols.[9]

  • Ion-Exchange Chromatography: Can be used for the analysis of phosphorylated inositols.

Detection in HPLC is often achieved using refractive index (RI) detection, evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of polyhydric cyclohexanols.[10][11][12] Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Advanced NMR techniques, such as COSY, HSQC, and NOESY, can be used to definitively determine the relative stereochemistry of the hydroxyl groups.

Biological Significance and Therapeutic Frontiers

Polyhydric cyclohexanols, particularly the inositols, play crucial roles in a multitude of biological processes. Their involvement in cellular signaling pathways has made them attractive targets for drug development.

Inositols in Cellular Signaling

myo-Inositol is a key component of phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs), which are essential components of cell membranes and act as second messengers in a variety of signaling cascades.[13][14][15][16][17] These pathways regulate a wide range of cellular functions, including cell growth, proliferation, differentiation, and apoptosis.

The diagram below illustrates the central role of myo-inositol in the phosphatidylinositol signaling pathway.

G cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Cell_response Cellular Response PKC->Cell_response phosphorylates targets Ca_release->Cell_response Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC activates Ligand Ligand Ligand->Receptor PLC->PIP2 myo_Inositol myo-Inositol PI Phosphatidylinositol (PI) myo_Inositol->PI precursor PI->PIP2 phosphorylation

Phosphatidylinositol Signaling Pathway
Therapeutic Applications

The diverse biological activities of polyhydric cyclohexanols have led to their investigation for the treatment of a range of diseases.

Polycystic Ovary Syndrome (PCOS): myo-Inositol and D-chiro-inositol have shown significant promise in the management of PCOS, a common endocrine disorder in women.[18] Supplementation with these inositols can improve insulin sensitivity, restore hormonal balance, and improve ovarian function.

Metabolic Disorders: Due to their insulin-sensitizing effects, inositols are being explored for the treatment of metabolic syndrome and type 2 diabetes.

Neurological Disorders: scyllo-Inositol has emerged as a potential therapeutic agent for Alzheimer's disease.[19][20][21][22] It is believed to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease. Clinical trials are ongoing to evaluate its efficacy.

Gaucher Disease: Conduritol B epoxide, a derivative of conduritol, is a potent and irreversible inhibitor of β-glucosidase, the enzyme deficient in Gaucher disease.[23][24][25] It is widely used as a research tool to create cellular and animal models of the disease.

The following diagram illustrates the workflow for evaluating the in vivo efficacy of a polyhydric cyclohexanol derivative in a mouse model of a neurological disorder.

G cluster_preclinical Preclinical Model Development cluster_evaluation Efficacy Evaluation Animal_model Disease Model (e.g., Transgenic Mice) Compound_admin Compound Administration Animal_model->Compound_admin Behavioral Behavioral Testing Compound_admin->Behavioral Biochemical Biochemical Analysis (e.g., Protein Aggregation) Compound_admin->Biochemical Histological Histological Analysis (e.g., Neuronal Loss) Compound_admin->Histological Data_analysis Data Analysis & Interpretation Behavioral->Data_analysis Biochemical->Data_analysis Histological->Data_analysis

In Vivo Efficacy Evaluation Workflow

Conclusion and Future Perspectives

The field of polyhydric cyclohexanols has come a long way since the initial discovery of inositol over 170 years ago. From a sweet-tasting substance of unknown structure, our understanding has evolved to encompass a complex family of stereoisomers with profound biological significance. Advances in synthetic chemistry and analytical techniques have been instrumental in this journey, enabling the preparation and characterization of these intricate molecules.

The therapeutic potential of polyhydric cyclohexanols is now being realized, with promising applications in a range of diseases. As our understanding of the intricate roles of these compounds in cellular signaling continues to grow, so too will the opportunities for the development of novel and effective therapies. The future of polyhydric cyclohexanol research holds the promise of new discoveries and innovative applications that will undoubtedly benefit human health.

References

  • A diagram of myo-inositol synthesis from glucose 6-phosphate. ResearchGate. Available at: [Link].

  • Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol. National Institutes of Health. Available at: [Link].

  • scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease. PubMed. Available at: [Link].

  • (PDF) Synthesis of a new 1,2,3,4,5-pentasubstituted cyclohexanol and determining its stereochemistry by NMR spectroscopy and quantum-chemical calculations. ResearchGate. Available at: [Link].

  • ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. National Institutes of Health. Available at: [Link].

  • Reviewing Glycosyl‐Inositols: Natural Occurrence, Biological Roles, and Synthetic Techniques. National Institutes of Health. Available at: [Link].

  • Inositol - Wikipedia. Wikipedia. Available at: [Link].

  • HILIC-MS/MS Analysis of Free Inositol Stereoisomers in Foods. Waters Corporation. Available at: [Link].

  • Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers. Available at: [Link].

  • The synthesis of dimethoxy conduritol‐B epoxide 12. m‐CPBA, m‐chloroperoxybenzoic acid. ResearchGate. Available at: [Link].

  • History of Chromatography: From Past to Present. Chrom Tech, Inc. Available at: [Link].

  • A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease. Neurology.org. Available at: [Link].

  • Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. National Institutes of Health. Available at: [Link].

  • Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? MDPI. Available at: [Link].

  • CN106148425A - The preparation method of inositol. Google Patents.
  • Inositol polyphosphates intersect with signaling and metabolic networks via two distinct mechanisms. PNAS. Available at: [Link].

  • Glucosides derivatives of inositols and phytic acid. ResearchGate. Available at: [Link].

  • scyllo-Inositol, Preclinical, and Clinical Data for Alzheimer's Disease. IC-Unicamp. Available at: [Link].

  • Evolution of Chromatography: One Scientist's 51-Year Journey. LCGC International. Available at: [Link].

  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing). Available at: [Link].

  • (PDF) Data on the Optimization of a GC-MS Procedure for the Determination of Total Plasma Myo-inositol. ResearchGate. Available at: [Link].

  • The biosynthesis of myo-inositol and its isorner. FEBS Letters. Available at: [Link].

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. Available at: [Link].

  • The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases. MDPI. Available at: [Link].

  • Scheme 5. Syntheses of conduritol B aziridine. Reagents and conditions:. ResearchGate. Available at: [Link].

  • Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility. MDPI. Available at: [Link].

  • Control of embryo size by inositol phosphate signaling revealed by big embryo mutants of maize. Plant Physiology | Oxford Academic. Available at: [Link].

  • Scyllo-Inositol, a Therapeutic Agent for Alzheimer's Disease. Austin Publishing Group. Available at: [Link].

  • Defining Signal Transduction by Inositol Phosphates. National Institutes of Health. Available at: [Link].

  • Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. Analytical Chemistry - ACS Publications. Available at: [Link].

  • Direct Effects of D-Chiro-Inositol on Insulin Signaling and Glucagon Secretion of Pancreatic Alpha Cells. National Institutes of Health. Available at: [Link].

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  • Determination of Myo-Inositol (Free and Bound as Phosphatidylinositol) in Infant Formula and Adult Nutritionals. LabRulez LCMS. Available at: [Link].

  • Vitamin B8 (Inositol) Biosynthesis. YouTube. Available at: [Link].

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link].

  • Chromatography – A Journey Through Time. Sartorius. Available at: [Link].

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Sources

Methodological & Application

The Architectural Advantage: Harnessing 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of polymer innovation, the quest for monomers that impart unique structural and functional attributes to the final material is perpetual. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, a highly functional cycloaliphatic polyol, emerges as a compelling building block for the synthesis of complex, high-performance polymers. Its distinctive architecture, featuring a stable cyclohexane core and five primary hydroxyl groups, offers a versatile platform for creating highly branched and cross-linked polymeric structures. This guide provides an in-depth exploration of the application of this unique polyol in the synthesis of hyperbranched polyesters and high-performance polyurethanes, complete with detailed protocols for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is fundamental to its effective application in polymer synthesis.

PropertyValueReference
CAS Number 5416-55-7[1][2]
Molecular Formula C₁₀H₂₀O₅[1][2]
Molecular Weight 220.26 g/mol [1][2]
Appearance Solid[1]
Melting Point 123-127 °C[2]
Boiling Point 441.6 °C at 760 mmHg[2]
Density 1.261 g/cm³[2]

I. Hyperbranched Polyesters: A New Frontier in Functional Materials

The synthesis of hyperbranched polymers (HBPs) has garnered significant attention due to their unique properties, such as low viscosity, high solubility, and a multitude of terminal functional groups, which distinguish them from their linear counterparts. The penta-functional nature of this compound makes it an ideal candidate for the A₂ + Bₓ approach to synthesizing hyperbranched polyesters, where it can act as the Bₓ coreactant with a dicarboxylic acid (A₂).

Conceptual Framework for Hyperbranched Polyester Synthesis

The polycondensation reaction between this compound and a dicarboxylic acid, such as adipic acid, proceeds through a step-growth mechanism. The multiple hydroxyl groups on the cyclohexanol derivative allow for the formation of a highly branched, three-dimensional structure.

Caption: Synthesis of a hyperbranched polyester.

Protocol: Synthesis of a Hyperbranched Polyester from this compound and Adipic Acid

This protocol outlines a general procedure for the synthesis of a hyperbranched polyester. The molar ratio of the monomers is crucial to control the degree of branching and prevent premature gelation.

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Xylene (for azeotropic removal of water)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: To the reaction flask, add this compound and adipic acid in a desired molar ratio (e.g., 1:2.5). Add p-toluenesulfonic acid (approximately 0.5% by weight of the total reactants) as a catalyst.

  • Inert Atmosphere: Add a sufficient amount of xylene to facilitate the azeotropic removal of water. Begin purging the system with a gentle stream of nitrogen.

  • Reaction: Heat the mixture with stirring. The reaction temperature should be gradually increased to the boiling point of xylene (around 140°C).

  • Water Removal: Collect the water-xylene azeotrope in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Polycondensation: Continue the reaction until the theoretical amount of water has been collected or until the desired viscosity is reached.

  • Purification: Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent (e.g., acetone). Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization:

The synthesized hyperbranched polyester can be characterized by various techniques:

  • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1735 cm⁻¹) and the disappearance of carboxylic acid OH bands.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and estimate the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

II. High-Performance Polyurethanes: Leveraging Cycloaliphatic Rigidity and High Functionality

The rigid cycloaliphatic core of this compound can significantly enhance the thermal and mechanical properties of polyurethanes. Its high functionality allows for the creation of densely cross-linked networks, leading to materials with excellent hardness, chemical resistance, and thermal stability. These properties are highly desirable in demanding applications such as coatings, adhesives, and elastomers.

Conceptual Framework for Polyurethane Synthesis

The synthesis of polyurethanes involves the reaction of a polyol with a diisocyanate. In this case, this compound serves as the polyol component. The reaction forms urethane linkages, and due to the high functionality of the polyol, a cross-linked network is readily formed.

Sources

Application Notes and Protocols for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol as a Crosslinking Agent for High-Performance Resins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, a unique polyol with a cycloaliphatic core and five hydroxyl groups, for application as a crosslinking agent in various resin systems. Its sterically hindered structure offers the potential for creating polymers with enhanced thermal stability, chemical resistance, and durability. This document details the theoretical and practical aspects of its use in polyurethane, polyester, and epoxy resin formulations, providing detailed protocols for laboratory-scale synthesis and characterization.

Introduction: A Novel Crosslinker for Advanced Polymer Systems

In the pursuit of high-performance polymers, the role of the crosslinking agent is paramount. It dictates the three-dimensional network structure and, consequently, the macroscopic properties of the final material. This compound (THMC) is a pentafunctional polyol with the chemical formula C₁₀H₂₀O₅ and a molecular weight of 220.26 g/mol .[1][2] Its structure, featuring a rigid cyclohexyl backbone and five primary hydroxyl groups, presents a compelling case for its use as a crosslinking agent. The cycloaliphatic nature of THMC is known to impart excellent UV stability and weatherability to coatings.[3][4]

The hydroxyl groups are the reactive sites that participate in the formation of covalent bonds with complementary functional groups in resin systems, such as isocyanates in polyurethanes, carboxylic acids or esters in polyesters, and epoxy groups in epoxy resins.[3][5] The high functionality of THMC allows for the creation of densely crosslinked networks, which can lead to materials with superior mechanical strength, thermal stability, and resistance to chemical degradation.[6][7]

This guide will explore the application of THMC in three major classes of thermosetting resins: polyurethanes, polyesters, and epoxies. We will delve into the chemistry of these crosslinking reactions and provide detailed, step-by-step protocols for their implementation in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a crosslinking agent is crucial for successful formulation.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₅[1][2]
Molecular Weight 220.26 g/mol [1][2]
Appearance Solid[8]
Melting Point 123-127 °C[8]
Hydroxyl Value ~770-810 mg KOH/g (calculated)N/A
Functionality 5 hydroxyl groups[1]

Application in Polyurethane Systems

In polyurethane chemistry, the fundamental reaction is the addition of an alcohol (polyol) to an isocyanate, forming a urethane linkage. The use of a pentafunctional polyol like THMC can lead to highly crosslinked polyurethane networks, suitable for applications requiring high hardness, abrasion resistance, and chemical stability, such as performance coatings and adhesives.[8][9][10]

Crosslinking Mechanism

The reaction between the hydroxyl groups of THMC and the isocyanate groups of a polyisocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbon of the isocyanate group.

G cluster_0 This compound (THMC) cluster_1 Polyisocyanate cluster_2 Crosslinked Polyurethane Network THMC R-(OH)₅ Polyurethane R-[O-C(=O)-NH-R']ₙ THMC->Polyurethane Reaction with Isocyanate Isocyanate R'-(N=C=O)ₙ Isocyanate->Polyurethane Forms Urethane Linkage

Caption: Polyurethane formation with THMC.

Protocol: Preparation of a THMC-Crosslinked Polyurethane Coating

This protocol describes the preparation of a two-component (2K) polyurethane coating.

Materials:

  • This compound (THMC)

  • Desmodur N3300 (or equivalent aliphatic polyisocyanate)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methyl ethyl ketone (MEK) or other suitable solvent

  • Glass vials, magnetic stirrer, and stir bars

  • Applicator for coating deposition (e.g., drawdown bar)

  • Substrate for coating (e.g., glass or metal panels)

Procedure:

  • Component A Preparation:

    • In a glass vial, dissolve a calculated amount of THMC in MEK to achieve a 50% (w/w) solution. Gentle heating and stirring may be required.

    • Add DBTDL catalyst to the THMC solution at a concentration of 0.01-0.05% based on the total resin solids.

  • Component B:

    • Use the polyisocyanate as supplied.

  • Mixing and Application:

    • Calculate the required amounts of Component A and Component B based on a stoichiometric ratio of NCO:OH groups (typically 1.05:1).

    • Under vigorous stirring, add Component B to Component A.

    • Mix for 2-3 minutes until a homogenous solution is obtained.

    • Immediately apply the mixed formulation to the substrate using a drawdown bar to a specified wet film thickness.

  • Curing:

    • Allow the coated substrate to flash off the solvent at ambient temperature for 15-20 minutes.

    • Cure the coating in an oven at a temperature between 80°C and 120°C for 30-60 minutes. The optimal curing schedule should be determined experimentally.

Self-Validation: The cured coating should be tack-free, hard, and exhibit good adhesion to the substrate. The properties can be further quantified using standard tests for hardness (pencil hardness), adhesion (cross-hatch), and solvent resistance (MEK rubs).

Application in Polyester Systems

THMC can be incorporated into polyester resins in two primary ways: as a co-monomer in the synthesis of unsaturated polyester resins or as a crosslinker for saturated polyester resins containing free carboxylic acid groups. The esterification reaction between the hydroxyl groups of THMC and carboxylic acid or ester groups forms the basis of these applications.[1][11]

Crosslinking Mechanism

The formation of a crosslinked polyester network using THMC involves the reaction of its hydroxyl groups with diacids, anhydrides, or esters, leading to the formation of ester linkages. This reaction is typically catalyzed by an acid and driven by the removal of a byproduct, such as water or a low molecular weight alcohol.

G cluster_0 THMC cluster_1 Dicarboxylic Acid / Anhydride cluster_2 Crosslinked Polyester Network THMC R-(OH)₅ Polyester R-[O-C(=O)-R'-C(=O)-]ₙ THMC->Polyester Esterification Diacid HOOC-R'-COOH Diacid->Polyester Forms Ester Linkage

Caption: Polyester network formation with THMC.

Protocol: Synthesis of a THMC-Modified Unsaturated Polyester Resin

This protocol outlines the synthesis of an unsaturated polyester resin incorporating THMC to enhance crosslink density.

Materials:

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene glycol

  • This compound (THMC)

  • Xylene (as an azeotropic solvent)

  • Triphenyl phosphite (antioxidant)

  • Styrene (reactive diluent)

  • Cobalt octoate (promoter)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Polyesterification:

    • Charge the reaction kettle with maleic anhydride, phthalic anhydride, propylene glycol, and THMC. The molar ratio of diacids to diols/polyols should be approximately 1:1.1. A small percentage of THMC (e.g., 2-5 mol% of total hydroxyl content) can be used to introduce branching.

    • Add xylene (2-3% of total charge) and a catalytic amount of triphenyl phosphite.

    • Heat the mixture under a nitrogen blanket to 160°C.

    • Gradually increase the temperature to 200-220°C and maintain it, collecting the water of condensation in the Dean-Stark trap.

    • Monitor the reaction by measuring the acid value of the resin. The reaction is complete when the acid value is below 30 mg KOH/g.

  • Let-down and Curing:

    • Cool the polyester resin to below 100°C.

    • Slowly add styrene monomer to the resin with stirring to achieve the desired viscosity.

    • Add cobalt octoate promoter to the unsaturated polyester resin solution.

    • To initiate curing, add MEKP and mix thoroughly.

    • The resin can then be cast into molds or used for composite fabrication. Curing will proceed at room temperature and can be accelerated with heat.

Self-Validation: The synthesized resin should be a viscous liquid that can be cured into a hard, insoluble solid. The properties of the cured polyester, such as Barcol hardness and heat distortion temperature, can be measured to assess the effect of THMC incorporation.

Application in Epoxy Systems

THMC can act as a curing agent for epoxy resins, particularly for cycloaliphatic epoxy resins, where the reaction is typically catalyzed by an acid.[4] The hydroxyl groups of THMC can also react with epoxy groups at elevated temperatures, often in the presence of a catalyst, to form ether linkages. This reaction is generally slower than the reaction of amines with epoxides.

Crosslinking Mechanism

The crosslinking of epoxy resins with THMC proceeds through the ring-opening of the epoxide by the hydroxyl groups. This reaction forms a β-hydroxy ether linkage.

G cluster_0 THMC cluster_1 Epoxy Resin cluster_2 Crosslinked Epoxy Network THMC R-(OH)₅ CuredEpoxy R-[O-CH₂-CH(OH)-CH₂-O-R']ₙ THMC->CuredEpoxy Ring-opening reaction Epoxy R'-[O-CH₂-CH(O)CH₂] Epoxy->CuredEpoxy Forms Ether Linkage

Caption: Epoxy resin crosslinking with THMC.

Protocol: Curing of an Epoxy Resin with THMC

This protocol describes the thermal curing of a standard Bisphenol A based epoxy resin with THMC.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON 828)

  • This compound (THMC)

  • Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Mixing cups and spatula

  • Aluminum molds

  • Oven

Procedure:

  • Formulation:

    • Calculate the stoichiometric amount of THMC required to cure the epoxy resin. The epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight of THMC will be needed for this calculation.

    • Preheat the epoxy resin to 60-80°C to reduce its viscosity.

    • Melt the THMC at a temperature just above its melting point.

  • Mixing and Curing:

    • Add the molten THMC to the preheated epoxy resin and mix thoroughly until a clear, homogeneous mixture is obtained.

    • Add the tertiary amine catalyst (e.g., 0.5-2 phr) to the mixture and stir for another 1-2 minutes.

    • Pour the mixture into preheated aluminum molds.

    • Cure the formulation in an oven using a staged curing cycle, for example: 120°C for 2 hours followed by 150°C for 3 hours. The optimal cure schedule may vary and should be determined experimentally.

Self-Validation: The cured epoxy should be a rigid, transparent or slightly yellow solid. The glass transition temperature (Tg) of the cured material can be determined by differential scanning calorimetry (DSC) to assess the extent of cure. Mechanical properties such as flexural strength and modulus can be measured according to ASTM standards. The steric hindrance of THMC might slow down the curing process, which should be taken into account when designing the cure schedule.[2]

Potential Advantages and Considerations

The use of this compound as a crosslinking agent offers several potential benefits:

  • High Crosslink Density: The pentafunctional nature of THMC can lead to highly crosslinked networks, enhancing mechanical properties and thermal stability.

  • Improved Chemical Resistance: Densely crosslinked polymers generally exhibit lower permeability to solvents and chemicals.[6]

  • Enhanced Weatherability: The cycloaliphatic core is expected to provide good resistance to UV degradation, making it suitable for outdoor applications.[3]

Considerations:

  • Reactivity: The sterically hindered nature of the hydroxyl groups on the cyclohexyl ring may influence their reactivity compared to linear polyols. This could necessitate the use of catalysts or higher curing temperatures.[2]

  • Solubility: As a solid, THMC may require pre-dissolving in a solvent or melting before being incorporated into liquid resin systems.

  • Brittleness: High crosslink density can sometimes lead to increased brittleness. Formulations may need to be optimized with other components to achieve the desired balance of hardness and flexibility.

Conclusion

This compound is a promising crosslinking agent for the development of high-performance polyurethane, polyester, and epoxy resins. Its unique chemical structure, characterized by high functionality and a stable cycloaliphatic core, offers a pathway to polymers with enhanced durability and resistance to environmental and chemical challenges. The protocols provided in this guide serve as a starting point for researchers and formulators to explore the potential of this versatile molecule in their specific applications. Further optimization of formulations and curing conditions will be essential to fully realize the benefits of incorporating THMC into advanced polymer networks.

References

  • MDPI. (2021). Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane Protective for Paper. Retrieved from [Link]

  • ResearchGate. (2021). Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane Protective for Paper. Retrieved from [Link]

  • Google Patents. (1974). United States Patent (19).
  • Tnemec Company, Inc. (n.d.). The Benefits of High-Performance Coatings. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Inherently degradable cross-linked polyesters and polycarbonates: resins to be cheerful. Retrieved from [Link]

  • 2-Ethylhexanol Blog. (2024). Why 2-Ethylhexanol Is Essential for High-Performance Coatings and Paints. Retrieved from [Link]

  • Google Patents. (2002). WO2002028939A2 - Self-crosslinking resins and coating compositions made therefrom.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2019). Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the reactivity of epoxy/polyol/isocyanate blend resins and the properties of epoxy/polyurethane composites. Retrieved from [Link]

  • Google Patents. (2014). . MA TA DE.
  • Science Publications. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. Retrieved from [Link]

  • Tnemec Company, Inc. (n.d.). Evaluating the Evidence. Retrieved from [Link]

  • Google Patents. (2010). JP2010077385A - Crosslinking agent, crosslinked polymer and their uses.
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  • ResearchGate. (n.d.). Crosslinking mechanism of a polymer containing alcohol functional groups in the presence of boric acid. Retrieved from [Link]

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  • Polymeres Technologies INC. (n.d.). Formulating Epoxy Resins Without Nonylphenol. Retrieved from [Link]

  • YouTube. (2023). Cycloaliphatic Epoxy Resins - Session 20. Retrieved from [Link]

  • MDPI. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Retrieved from [Link]

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  • University of Akron. (n.d.). i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS A Thesis Pre. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Polyol Scaffold

The quest for novel biomaterials is a cornerstone of innovation in drug delivery. An ideal drug delivery vehicle should be biocompatible, biodegradable, and possess a tunable structure for optimal drug loading and release kinetics.[1] 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a polyol with a unique cycloaliphatic core and five hydroxyl groups, presenting a compelling scaffold for the synthesis of novel drug delivery polymers. While its direct application in drug delivery is not yet established in the literature, its molecular architecture suggests significant potential for creating biocompatible and biodegradable polyesters suitable for nanoparticle-based drug delivery systems.

This guide provides a comprehensive, albeit prospective, look into the application of this compound in the development of advanced drug delivery systems. We will explore a hypothetical synthetic route to a biodegradable polyester, detail the formulation of drug-loaded nanoparticles, and provide protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals interested in exploring new frontiers in polymer-based drug delivery.

Conceptual Framework: From Polyol to Drug Carrier

The presence of multiple hydroxyl groups on this compound makes it an excellent candidate for polycondensation reactions. Specifically, it can be reacted with a dicarboxylic acid to form a hyperbranched or cross-linked polyester.[2] The resulting polyester can be designed to be biodegradable, as the ester linkages are susceptible to hydrolysis in a physiological environment.[3]

Our proposed workflow involves a three-stage process:

  • Polymer Synthesis: A biodegradable polyester will be synthesized from this compound and a suitable dicarboxylic acid.

  • Nanoparticle Formulation and Drug Loading: The synthesized polyester will be used to formulate nanoparticles encapsulating a model drug.

  • Characterization: The resulting nanoparticles will be thoroughly characterized for their physicochemical properties and drug release profile.

G cluster_0 Stage 1: Polymer Synthesis cluster_1 Stage 2: Nanoparticle Formulation cluster_2 Stage 3: Characterization A This compound C Polycondensation Reaction A->C B Dicarboxylic Acid B->C D Biodegradable Polyester C->D E Synthesized Polyester G Nanoprecipitation E->G F Model Drug F->G H Drug-Loaded Nanoparticles G->H I Physicochemical Analysis H->I J In Vitro Drug Release Study H->J K Characterized Drug Delivery System I->K J->K G A Polyester & Drug in Acetone C Dropwise Addition with Stirring A->C B Aqueous Stabilizer Solution B->C D Nanoparticle Suspension C->D E Solvent Evaporation D->E F Purification (Centrifugation) E->F G Drug-Loaded Nanoparticles F->G

Caption: Experimental workflow for nanoparticle formulation via nanoprecipitation.

PART 3: Characterization of Drug-Loaded Nanoparticles

A thorough characterization of the nanoparticles is essential to ensure their quality, safety, and efficacy as a drug delivery system. [4]

Quantitative Data Summary
ParameterTechniqueExpected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100-200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV
Morphology Transmission Electron Microscopy (TEM)Spherical shape, uniform size
Drug Loading Content (DLC) & Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC)DLC > 5%, EE > 80%
Protocol 3: Physicochemical Characterization

3.1 Particle Size, PDI, and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water.

  • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.

  • Use the same instrument equipped with an electrode to measure the zeta potential.

3.2 Morphology:

  • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air-dry.

  • Optionally, negatively stain the sample with phosphotungstic acid.

  • Observe the grid under a TEM to visualize the shape and size of the nanoparticles.

3.3 Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the purified nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

  • Quantify the amount of paclitaxel using a validated HPLC method.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study
  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the amount of paclitaxel in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Conclusion and Future Perspectives

While the application of this compound in drug delivery is still in its nascent, conceptual stage, its chemical structure holds considerable promise. The protocols outlined in this guide provide a robust framework for synthesizing a novel biodegradable polyester and formulating it into a nanoparticle-based drug delivery system. Further studies should focus on optimizing the polymer synthesis to control its molecular weight and branching, exploring different drug molecules for encapsulation, and conducting in vitro and in vivo studies to evaluate the biocompatibility and therapeutic efficacy of this novel drug delivery platform. The exploration of such new molecular entities is crucial for the continued advancement of nanomedicine.

References

  • Michalek, J., et al. (2017). Novel functional hyperbranched polyether polyols as prospective drug delivery systems. International Journal of Pharmaceutics, 523(1), 1-11.
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  • MDPI. (2023).
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  • Guan, J., & Chen, Y. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Polymers, 12(12), 2976.
  • Roy, R., et al. (2017). Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds. Molecules, 22(10), 1642.
  • Different drug loading methods and antibiotic structure modulate the efficacy of polydopamine nanoparticles as drug nanocarriers. (2023). RSC Publishing.
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  • Frey, H., & Haag, R. (2015). Hyperbranched Polyglycerols: From the Controlled Synthesis of Biocompatible Polyether Polyols to Multipurpose Applications. Accounts of Chemical Research, 48(1), 5–15.
  • Vu, N. A., & Vu, T. A. (2020). Drug Delivery Systems Based on Nanoparticles and Related Nanostructures. European Journal of Pharmaceutical Sciences, 151, 105412.
  • Allémann, E., Gurny, R., & Doelker, E. (1993). Drug-loaded nanoparticles: preparation methods and drug targeting issues. European Journal of Pharmaceutics and Biopharmaceutics, 39(5), 173-191.
  • Wikipedia contributors. (2024, January 12). Nanoparticle drug delivery. Wikipedia.
  • Frey, H., & Haag, R. (2015). Hyperbranched Polyglycerols: From the Controlled Synthesis of Biocompatible Polyether Polyols to Multipurpose Applications. Accounts of Chemical Research, 48(1), 5–15.
  • Polyols in Pharmaceuticals: Applications, Benefits, and Safety Consider
  • A biodegradable thermoset polymer made by esterification of citric acid and glycerol. (2014). Journal of Applied Polymer Science, 131(10).
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  • synthesis of biodegradable polyester based on renewable resources. (2018).
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  • Puiggalí, J., & Muñoz-Guerra, S. (2012). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 4(2), 997–1031.
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  • Chemistry For Everyone. (2025, May 15). How Are Dendrimers Synthesized? [Video]. YouTube.
  • Polyol-Assisted Palladium Nanoparticle Synthesis and Its Application in Hydrogenation Reaction: A Mini Review. (2025, October 27).
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Application Notes and Protocols for the Esterification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Highly Functionalized Cyclohexane Core

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a unique polyol distinguished by its sterically hindered cyclohexane backbone, adorned with five hydroxyl groups. This molecular architecture, featuring a neopentyl-like structure at the 2 and 6 positions, imparts significant thermal and chemical stability to its derivatives. The esterification of this polyol is a critical process for synthesizing novel molecules with broad applications in materials science, including the formulation of high-performance lubricants, coatings, and as building blocks for complex polymer architectures. The resulting polyol esters can exhibit desirable properties such as excellent lubricity, high viscosity indices, and robust hydrolytic stability, making them of great interest to researchers and professionals in drug development and materials science.

This guide provides a detailed protocol for the esterification of this compound, focusing on a robust and widely applicable method using a fatty acid. The principles and techniques described herein are grounded in established organic chemistry and are designed to be adaptable for various esterification partners.

Scientific Rationale and Mechanistic Overview

The esterification of this compound with a carboxylic acid is a reversible condensation reaction. To achieve high yields of the desired ester, the equilibrium of this reaction must be shifted towards the product side. This is typically accomplished by the continuous removal of water, a byproduct of the reaction. The Fischer-Speier esterification, which employs an acid catalyst and often an azeotropic solvent to remove water, is a classic and effective method for this transformation.

Due to the steric hindrance around the hydroxyl groups of this compound, reaction conditions must be carefully selected to ensure efficient conversion. The protocol detailed below is adapted from established procedures for the esterification of other sterically hindered polyols, such as pentaerythritol, which shares structural similarities.[1][2]

Catalyst Selection: An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol's hydroxyl group. p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for such reactions due to its high activity, thermal stability, and relatively low cost.[1][3][4] Alternatively, organometallic catalysts like tin(II) chloride can be effective, particularly for sterically hindered substrates, as they can be used in small quantities and often lead to cleaner reactions.[5][6][7][8]

Reaction Conditions: The reaction is typically carried out at elevated temperatures (140-220°C) to achieve a reasonable reaction rate.[3][9] The use of an azeotropic solvent, such as toluene, is highly recommended. Toluene forms a low-boiling azeotrope with water, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus, which effectively drives the reaction to completion.[1][4][10]

Experimental Protocol: Esterification with Oleic Acid

This protocol details the synthesis of the pentaoleate ester of this compound as a representative example.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%e.g., Sigma-AldrichEnsure dryness before use.
Oleic AcidTechnical Gradee.g., Alfa AesarUse a slight excess to drive the reaction.
p-Toluenesulfonic acid monohydrate (p-TSA)>98.5%e.g., Sigma-AldrichCatalyst.
TolueneAnhydrouse.g., Fisher ScientificSolvent and azeotropic agent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For neutralization.
Brine (Saturated NaCl Solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-e.g., VWRFor drying the organic phase.
Celite®--Filter aid.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
HexaneACS Grade-Eluent for chromatography.
Ethyl AcetateACS Grade-Eluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet, add this compound (22.0 g, 0.1 mol).

    • Add oleic acid (155.3 g, 0.55 mol, 1.1 equivalents per hydroxyl group).

    • Add toluene (200 mL).

    • Begin stirring the mixture and introduce a gentle flow of nitrogen.

  • Catalyst Addition and Reaction:

    • Add p-toluenesulfonic acid monohydrate (2.1 g, 0.011 mol, ~1 mol% relative to oleic acid).

    • Heat the reaction mixture to reflux (approximately 110-120°C for toluene). Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 8-12 hours, or until the theoretical amount of water (9.0 mL, 0.5 mol) has been collected in the trap.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.[9][11]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an additional 200 mL of toluene.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 150 mL) to neutralize the p-TSA and any unreacted oleic acid. Caution: CO₂ evolution may occur.

      • Water (1 x 150 mL).

      • Brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture through a pad of Celite® to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Final Purification (Column Chromatography):

    • The crude product can be further purified by silica gel column chromatography.

    • Prepare a slurry of silica gel in hexane and pack a column.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

    • Collect the fractions containing the purified product (as indicated by TLC analysis).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a viscous oil.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactants: This compound, Oleic Acid, Toluene B Add Catalyst: p-Toluenesulfonic Acid A->B C Reflux with Dean-Stark Trap (8-12 hours) B->C D Cool and Dilute C->D Reaction Complete E Wash with NaHCO3, Water, Brine D->E F Dry with MgSO4 E->F G Filter and Concentrate F->G H Column Chromatography (Silica Gel) G->H Crude Product I Isolate Pure Product H->I Esterification_Mechanism cluster_reactants Reactants cluster_products Products Polyol This compound (R'-OH) Tetrahedral Tetrahedral Intermediate FattyAcid Oleic Acid (R-COOH) Intermediate Protonated Carboxylic Acid FattyAcid->Intermediate Protonation Ester Polyol Ester (R-COOR') Water Water (H2O) Catalyst p-TSA (H+) Intermediate->Tetrahedral Nucleophilic Attack by R'-OH Tetrahedral->Ester Loss of H2O

Caption: Simplified mechanism of acid-catalyzed esterification.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints:

  • Collection of Water: The volume of water collected in the Dean-Stark trap serves as a direct measure of the reaction's progress.

  • Acid Value Titration: Periodically measuring the acid value of the reaction mixture provides a quantitative assessment of the consumption of the carboxylic acid. The reaction is considered complete when the acid value drops to a low, stable value (typically < 5 mg KOH/g). [11]* Spectroscopic Analysis: The FTIR and NMR spectra of the final product should be consistent with the expected structure of the polyol ester, confirming the identity and purity of the synthesized material.

By adhering to this detailed protocol and its validation checkpoints, researchers can confidently synthesize and characterize esters of this compound for their specific applications.

References

  • Coates, J. P. (1986). Structural and Chemical Characterization of Neopentyl Polyol Esters by Infrared Spectroscopy. A S L E Transactions, 29(2), 185–195. [Link]

  • Smal, E., & Paberza, A. (2012). FT-IR spectra of polyols. ResearchGate. [Link]

  • Wojciech, Z., & Kulawska, M. (2016). Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts. Journal of the American Oil Chemists' Society, 93(7), 945-952. [Link]

  • Coates, J. P. (1986). Structural and Chemical Characterization of Neopentyl Polyol Esters by Infrared Spectroscopy. Sci-Hub. [Link]

  • Google Patents. (1962).
  • Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry, 1(1), 41-45. [Link]

  • ResearchGate. (n.d.). IR-spectra of polyols (1, 2) and urethanes (3, 4), based on tall oil.... [Link]

  • ResearchGate. (n.d.). a¹H-NMR and b¹³C-NMR spectra of the synthesized pentaerythritol tetraoleate. [Link]

  • BNT Chemicals. (n.d.). Tin(II)-Chloride. [Link]

  • Google Patents. (2011). Process for preparing polyol esters.
  • Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry. [Link]

  • Spectroscopy Online. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. [Link]

  • MDPI. (2017). Catalytic Activity of Tin(II) Chloride in Esterification of Carboxylic Acids with Alcohols. [Link]

  • Asian Journal of Green Chemistry. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of bio-based polyester polyol. [Link]

  • ResearchGate. (n.d.). Oleic acid conversion into pentaerythritol oleate depending on the catalyst amount. Reaction conditions. [Link]

  • Organic Chemistry Portal. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. [Link]

  • Royal Society of Chemistry. (2019). Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. [Link]

  • International Journal of Renewable Energy Development. (2014). Tin (II) Chloride Catalyzed Esterification of High FFA Jatropha Oil: Experimental and Kinetics Study. [Link]

  • Google Patents. (2014).
  • Agro Productividad. (2024). Synthesis and characterization of polyols made from poultry fat. [Link]

  • LECRON SHARE. (n.d.). Polyester Polyol Production Process: How Are Polyester Polyols Made?. [Link]

  • Google Patents. (1994).
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  • York Research Database. (2024). 2,2,5,5-Tetramethyloxolane (TMO) Replacing Toluene as an Azeotropic Solvent for the Synthesis of Polyester Resins. [Link]

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Application Notes and Protocols: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in Polyurethane Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Cycloaliphatic Polyol for High-Performance Polyurethanes

In the vast landscape of polyurethane chemistry, the selection of the polyol component is a critical determinant of the final polymer's properties.[1] 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a unique cycloaliphatic polyol poised to address the demand for polyurethanes with enhanced thermal stability, mechanical strength, and chemical resistance. Its rigid cyclohexyl backbone, coupled with five highly reactive hydroxyl groups, offers a trifecta of benefits: high crosslink density, structural rigidity, and a compact molecular architecture.

This guide provides a comprehensive overview of this compound, from its synthesis to its application as a crosslinking agent in the production of advanced polyurethane materials. We will delve into the scientific principles underpinning its use, present detailed experimental protocols, and offer insights into the characterization of the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile polyol in their own applications.

Scientific Principles and Advantages

The efficacy of this compound as a polyurethane building block stems from its distinct molecular structure. The cyclohexane ring imparts significant rigidity to the polymer backbone, a desirable trait for applications requiring high modulus and dimensional stability. Furthermore, the presence of five hydroxyl groups allows for the formation of a densely crosslinked three-dimensional network. This high crosslink density is directly correlated with improvements in several key performance metrics:

  • Enhanced Thermal Stability: A higher degree of crosslinking restricts segmental motion within the polymer network, requiring more energy to induce thermal degradation.

  • Superior Mechanical Properties: The rigid cycloaliphatic structure and high crosslink density contribute to increased hardness, tensile strength, and abrasion resistance.[2]

  • Improved Chemical Resistance: A tightly crosslinked network presents a more formidable barrier to the ingress of solvents and other chemical agents, thereby enhancing the material's durability.

The choice of isocyanate to be reacted with this compound is also a critical consideration. Aromatic isocyanates such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) will generally yield more rigid and thermally stable polyurethanes due to the inherent rigidity of the aromatic rings. Aliphatic isocyanates like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI) are often selected for applications where UV stability and non-yellowing characteristics are paramount, such as in coatings.[]

Synthesis of this compound

The synthesis of this compound is typically achieved through an alkali-catalyzed reaction between cyclohexanone and formaldehyde. This reaction is a crossed Cannizzaro-type reaction, where formaldehyde acts as both a reducing agent and a source of hydroxymethyl groups. A general laboratory-scale procedure is outlined below.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution)

  • Calcium Hydroxide (Ca(OH)₂)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Activated Carbon

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, combine cyclohexanone and formaldehyde solution in a molar ratio of approximately 1:5.

  • Catalyst Addition: While stirring vigorously, slowly add a slurry of calcium hydroxide in water to the reaction mixture. The amount of catalyst should be carefully controlled, typically around 0.5-1.0 molar equivalents relative to cyclohexanone.

  • Reaction: Heat the mixture to 60-70°C and maintain this temperature with continuous stirring for 4-6 hours. The reaction is exothermic, so careful temperature monitoring is essential.

  • Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature and neutralize the excess calcium hydroxide with dilute hydrochloric acid until a pH of ~7 is reached. Filter the mixture to remove the precipitated calcium salts.

  • Purification: The filtrate, containing the product and unreacted formaldehyde, is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then recrystallized from a suitable solvent, such as methanol or a methanol/water mixture. Decolorization with activated carbon may be necessary to obtain a pure, white crystalline product.

  • Drying: The purified crystals are collected by filtration and dried in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by:

  • Melting Point: Expected to be in the range of 123-127°C.[4]

  • FTIR Spectroscopy: To identify the characteristic O-H and C-O stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

Application in Polyurethane Synthesis

This compound can be used as a crosslinker in various polyurethane formulations, including coatings, adhesives, and rigid foams. The following protocol provides a general guideline for the synthesis of a highly crosslinked polyurethane coating.

Protocol 2: Synthesis of a Polyurethane Coating

Materials:

  • This compound (as synthesized in Protocol 1 or from a commercial source)

  • A suitable diisocyanate (e.g., Isophorone Diisocyanate (IPDI) for a non-yellowing coating)

  • A suitable solvent (e.g., a mixture of methyl ethyl ketone (MEK) and propylene glycol monomethyl ether acetate (PMA))

  • A catalyst (e.g., Dibutyltin Dilaurate (DBTDL))

  • Leveling and defoaming agents (optional)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle or oil bath

  • Syringes or dropping funnel for reagent addition

  • Coating application equipment (e.g., drawdown bar)

  • Oven for curing

Procedure:

  • Formulation Calculation: The stoichiometry of the reactants is crucial. The ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) is a key parameter. For a highly crosslinked system, an NCO:OH ratio of 1.05:1 to 1.1:1 is often used to ensure complete reaction of the hydroxyl groups.

  • Polyol Solution Preparation: In the glass reactor, dissolve the this compound in the solvent mixture under a nitrogen atmosphere with gentle stirring.

  • Catalyst and Additive Addition: Add the DBTDL catalyst (typically 0.01-0.05 wt% of the total solids) and any other desired additives to the polyol solution and mix thoroughly.

  • Isocyanate Addition: Slowly add the diisocyanate to the reactor at room temperature while stirring. Monitor the temperature, as the reaction is exothermic.

  • Reaction: Heat the mixture to 60-80°C and maintain this temperature for 2-4 hours, or until the desired degree of reaction is achieved (this can be monitored by titration of the NCO content or by FTIR spectroscopy).

  • Coating Application and Curing: Once the reaction is complete, the polyurethane resin can be applied to a substrate using a suitable method. The coated substrate is then cured in an oven at a temperature typically ranging from 80°C to 130°C for a specified time (e.g., 30-60 minutes).

Characterization of the Resulting Polyurethane

A comprehensive characterization of the cured polyurethane is essential to understand its properties and performance.

Protocol 3: Characterization of the Cured Polyurethane Film

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the urethane linkage and the consumption of isocyanate groups.

  • Procedure: Obtain the FTIR spectrum of the cured film.

  • Expected Results: The disappearance of the strong NCO stretching band around 2270 cm⁻¹ and the appearance of characteristic urethane bands, such as N-H stretching (~3300 cm⁻¹), C=O stretching (~1700-1730 cm⁻¹), and N-H bending/C-N stretching (~1530 cm⁻¹).

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability of the polyurethane.

    • Procedure: Heat a small sample of the cured film from room temperature to ~600°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Expected Results: A TGA thermogram showing the onset of decomposition and the temperature at which maximum weight loss occurs. Polyurethanes crosslinked with this compound are expected to exhibit high decomposition temperatures.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) of the polyurethane.

    • Procedure: Heat the sample through a defined temperature range at a controlled rate.

    • Expected Results: A step change in the heat flow curve indicating the Tg. A high Tg is indicative of a rigid, highly crosslinked network.

3. Mechanical Properties:

  • Pencil Hardness Test (ASTM D3363):

    • Objective: To assess the surface hardness of the coating.

  • Cross-Hatch Adhesion Test (ASTM D3359):

    • Objective: To evaluate the adhesion of the coating to the substrate.

  • Tensile Testing (for free-standing films, ASTM D882):

    • Objective: To determine properties such as tensile strength, elongation at break, and Young's modulus.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number5416-55-7[4][5]
Molecular FormulaC₁₀H₂₀O₅[4][5]
Molecular Weight220.26 g/mol [4]
Melting Point123-127 °C[4]
AppearanceWhite crystalline solid
Hydroxyl Value~764 mg KOH/g (theoretical)

Table 2: Example Polyurethane Coating Formulation

ComponentWeight (g)Moles/Equivalents
This compound22.030.1 mol (0.5 OH eq.)
Isophorone Diisocyanate (IPDI)58.360.2625 mol (0.525 NCO eq.)
MEK/PMA (1:1)80.39-
DBTDL0.08-
NCO:OH Ratio 1.05:1

Visualizations

Caption: Molecular structure of this compound.

polyurethane_formation Polyol This compound (R'-(OH)₅) Prepolymer Polyurethane Network Polyol->Prepolymer + Isocyanate Diisocyanate (R-NCO)₂ Isocyanate->Prepolymer + Catalyst, Heat

Caption: Reaction scheme for the formation of a polyurethane network.

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_application Coating Application & Curing cluster_characterization Material Characterization Formulation Formulation Calculation (NCO:OH Ratio) Mixing Mixing of Polyol, Solvent, Catalyst Formulation->Mixing Reaction Isocyanate Addition & Reaction Mixing->Reaction Application Film Application (Drawdown) Reaction->Application Curing Oven Curing Application->Curing FTIR FTIR Spectroscopy Curing->FTIR TGA_DSC Thermal Analysis (TGA/DSC) Curing->TGA_DSC Mechanical Mechanical Testing Curing->Mechanical

Caption: Experimental workflow for polyurethane synthesis and characterization.

Conclusion

This compound represents a compelling option for formulators seeking to create high-performance polyurethane materials. Its unique combination of a rigid cycloaliphatic core and high hydroxyl functionality enables the creation of densely crosslinked networks with superior thermal, mechanical, and chemical resistance properties. The protocols and information provided in this guide serve as a starting point for researchers to explore the potential of this versatile polyol in a wide range of applications, from protective coatings to robust structural adhesives. Further optimization of formulations and curing conditions will undoubtedly unlock even greater performance capabilities.

References

  • Gao, Y., et al. (2012). New biobased high functionality polyols and their use in polyurethane coatings. PubMed. Available at: [Link]

  • Growing Science. (2023). Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Available at: [Link]

  • Tri-iso. High Functionality Polyether Polyols. Available at: [Link]

  • MDPI. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Available at: [Link]

  • Bentham Science. (2017). Biodegradable Polyurethanes Cross-Linked by Multifunctional Compounds. Available at: [Link]

  • ResearchGate. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Available at: [Link]

  • ACS Publications. (2024). Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings. PubMed Central. Available at: [Link]

  • ResearchGate. (2007). This compound. Available at: [Link]

  • ResearchGate. (2006). Synthesis and characterization of crosslinked polyurethane dispersions based on hydroxylated polyesters. Available at: [Link]

  • ResearchGate. (2004). A new process for crosslinking thermoplastic polyurethanes using rubber industry techniques. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Sci-Hub. This compound. Available at: [Link]

  • RSC Publishing. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews. Available at: [Link]

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Application Note: Analytical Methods for the Quantification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC), with the molecular formula C₁₀H₂₀O₅ and a molecular weight of 220.26 g/mol , is a polyol of significant interest as a multifunctional building block in polymer chemistry, including the synthesis of dendrimers, polyesters, and polyurethanes.[][2][3] Its five hydroxyl groups impart high polarity and functionality, making it a versatile precursor. However, these same properties—high polarity, low volatility, and the absence of a UV-absorbing chromophore—present distinct challenges for its accurate quantification in raw materials, reaction mixtures, and final product formulations.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methods for the quantification of THMC. It details field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with a discussion of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical technique. The causality behind experimental choices is explained to empower users to adapt these methods to their specific laboratory contexts.

Core Challenge & Method Selection Rationale

The primary analytical hurdles for THMC are its physical properties:

  • High Polarity: The five hydroxyl groups make the molecule highly soluble in water but challenging to retain on traditional reversed-phase (C18) HPLC columns.

  • Non-Volatile: The high boiling point (estimated at 441.6 °C) prevents direct analysis by Gas Chromatography.[][3]

  • Lack of Chromophore: The absence of conjugated double bonds or aromatic rings means THMC does not absorb UV-Vis light, precluding the use of standard HPLC-UV detectors.[4]

Based on these characteristics, the following methods were selected and developed:

  • HPLC with Universal Detectors (RID/ELSD): High-Performance Liquid Chromatography is a viable technique when paired with a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for retaining and resolving highly polar analytes like THMC.[6]

  • GC with Derivatization: Gas Chromatography offers high resolution but requires a chemical modification step—derivatization—to render THMC volatile.[7][8] Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is the most effective strategy.[8][9] This process dramatically increases volatility and thermal stability, allowing for GC analysis.[9][10]

  • Quantitative NMR (qNMR): As an inherently quantitative technique, NMR can determine the purity or concentration of an analyte without requiring an identical reference standard.[11][12] It serves as an excellent primary or orthogonal method for validation.

Protocol 1: Quantification by HPLC with Refractive Index Detection (HPLC-RID)

This protocol leverages the HILIC separation mode for retaining the polar THMC, combined with RID for universal detection. RID is suitable for isocratic methods and detects analytes based on the difference in refractive index between the mobile phase and the analyte.[6]

Causality and Experimental Choices
  • Column: An Atlantis Premier BEH Z-HILIC column is chosen for its ability to retain highly polar compounds.[6]

  • Mobile Phase: An isocratic mixture of acetonitrile (ACN) and water is used. ACN is the weak solvent in HILIC, and a high percentage is needed to promote the partitioning of the polar analyte into the aqueous layer on the stationary phase, thus ensuring retention.

  • Detector: RID is selected due to its universal response to non-chromophoric compounds.[13][14] It is critical to maintain a stable baseline, requiring a well-equilibrated system and consistent mobile phase composition.[15]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Processing S1 Weigh THMC Standard & Sample Accurately S2 Dissolve in Diluent (50:50 ACN:H₂O) S1->S2 S3 Vortex & Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H2 Inject Standard/Sample (e.g., 5 µL) S4->H2 Inject H1 Equilibrate HILIC Column (>30 min) H1->H2 H3 Isocratic Elution H2->H3 H4 Detect with RID H3->H4 D1 Generate Calibration Curve (Std) H4->D1 Data Acquisition D2 Integrate THMC Peak Area (Sample) H4->D2 D3 Quantify using External Standard Method D1->D3 D2->D3

Caption: HPLC-RID workflow for THMC quantification.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) Acetonitrile:Water. Degas thoroughly by sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of THMC reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) Acetonitrile:Water diluent to create a 5 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 0.2, 0.5, 1.0, 2.5, 5.0 mg/mL) by serial dilution of the stock solution with the diluent.[6][16]

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain THMC into a volumetric flask.

    • Dissolve and dilute with the 50:50 ACN:Water diluent to achieve a final concentration within the calibration range.

    • Filter all solutions through a 0.45 µm nylon or PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with isocratic pump and Refractive Index Detector.

    • Column: Atlantis Premier BEH Z-HILIC, 2.5 µm, 3.0 x 100 mm (or equivalent).

    • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.[17]

    • Flow Rate: 0.6 mL/min.[15]

    • Column Temperature: 35 °C.

    • RID Temperature: 35 °C.

    • Injection Volume: 5 µL.[6]

  • Analysis and Quantification:

    • Equilibrate the system until a stable RID baseline is achieved (typically 30-60 minutes).[15]

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.998).[6][16]

    • Inject the sample solutions.

    • Calculate the concentration of THMC in the sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification by GC-FID after Silylation

This method overcomes the non-volatility of THMC by converting it to its pentakis(trimethylsilyl) ether derivative, which is amenable to GC analysis. Flame Ionization Detection (FID) provides a robust and linear response for quantification.

Causality and Experimental Choices
  • Derivatization Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent.[18] BSTFA reacts with the hydroxyl groups, while TMCS acts as a catalyst, driving the reaction to completion, which is crucial for hindered alcohols.[18]

  • Solvent: Anhydrous pyridine is often used as a solvent as it is a good base to accept the acidic byproducts of the reaction and helps to dissolve the polar analyte.[7]

  • Column: A low-to-mid polarity column, such as a DB-5 or HP-5ms, is ideal for separating the silylated derivatives.

  • Internal Standard (IS): The use of an internal standard (e.g., Sorbitol or Myo-inositol) is highly recommended.[7] The IS is added to all standards and samples before derivatization and corrects for variations in derivatization efficiency and injection volume, significantly improving precision.[7]

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Silylation Derivatization cluster_gc GC-FID Analysis cluster_data Data Processing P1 Weigh THMC Std/Sample & Internal Std (IS) P2 Evaporate to complete dryness (e.g., 70°C) P1->P2 D1 Add Pyridine, BSTFA+TMCS P2->D1 Derivatize D2 Heat at 70°C for 30 min D1->D2 G1 Inject 1 µL of derivatized solution D2->G1 Inject G2 Temperature Program Separation G1->G2 G3 Detect with FID G2->G3 DA1 Calculate Peak Area Ratios (THMC-TMS / IS-TMS) G3->DA1 Data Acquisition DA2 Generate Calibration Curve (Ratio vs. Conc. Ratio) DA1->DA2 DA3 Quantify THMC in Sample DA2->DA3

Caption: GC-FID workflow for THMC quantification after silylation.

Step-by-Step Protocol
  • Standard/Sample Preparation:

    • Into a 2 mL autosampler vial, accurately weigh the THMC standard or sample.

    • Add a precise amount of internal standard (e.g., Myo-inositol) solution. The concentration should be similar to the expected analyte concentration.[7]

    • Evaporate the solvent to complete dryness under a stream of nitrogen or in a drying oven at 70°C.[7] It is critical that no water is present, as it will consume the derivatizing reagent.[18]

  • Derivatization:

    • To the dry residue, add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[7]

    • Cap the vial tightly and vortex.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[7]

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the ratio of the (THMC-TMS peak area / IS-TMS peak area) against the ratio of the (THMC concentration / IS concentration).

    • Calculate the peak area ratio for the unknown sample.

    • Determine the concentration ratio from the calibration curve and calculate the original concentration of THMC in the sample.

Orthogonal Method: Quantitative NMR (qNMR)

For the highest level of confidence, qNMR can be used as a primary method for determining the purity of THMC reference standards or for direct quantification in simple matrices.[19] qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]

qNMR Protocol Outline
  • Sample Preparation: Accurately weigh the THMC sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 ≥ 5xT₁, calibrated 90° pulse).

  • Quantification: Compare the integral of a unique, well-resolved THMC proton signal to the integral of a known signal from the certified internal standard. The purity or concentration can be calculated directly.[12]

Method Comparison and Summary

ParameterHPLC-RIDGC-FID (with Derivatization)
Principle HILIC separation of polar analyteGC separation of volatile derivative
Sample Prep Simple dissolution and filtrationMulti-step: drying and chemical derivatization
Throughput HigherLower due to prep time
Selectivity ModerateHigh
Sensitivity Moderate (LOD ~0.01-0.1 mg/mL)[13][16]High
Robustness HighModerate (sensitive to moisture)
Pros No derivatization needed, simple prepHigh resolution and sensitivity
Cons Requires stable temperature/flow, isocratic onlyLabor-intensive prep, potential for incomplete derivatization

References

  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Available at: [Link]

  • Payne, G. F. (1967). Quantitative Gas Chromatography of Sugars and Related Polyhydroxy Compounds in Horticultural Crops. HortScience, 2(2), 67-68. Available at: [Link]

  • SIELC Technologies. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP. Available at: [Link]

  • Salgado, A. M., et al. (2007). Analysis of hydroxylated polycyclic aromatic hydrocarbons in urine using comprehensive two-dimensional gas chromatography with a flame ionization detector. Journal of Chromatography B, 847(2), 294-301. Available at: [Link]

  • Mansson, F. P., & Nylen, P. (1973). Criteria of precision in quantitative analysis of epoxy resins and polycaprolactone polyols by nuclear magnetic resonance. Analytical Chemistry, 45(8), 1383-1386. Available at: [Link]

  • Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. Available at: [Link]

  • Waters Corporation. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Available at: [Link]

  • de Andrade, M. M., et al. (2005). Detection of polyhydroxyalkaloids in Lonchocarpus extracts by GC-MS of acetylated derivatives. Phytochemical Analysis, 16(5), 349-353. Available at: [Link]

  • Molyneux, R. J., et al. (2002). Polyhydroxy alkaloids: Chromatographic analysis. Journal of Chromatography A, 967(1), 57-74. Available at: [Link]

  • Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Pharmaceutical Sciences and Research, 9(8), 1263-1269. Available at: [Link]

  • Semantic Scholar. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Available at: [Link]

  • ResearchGate. (1967). Quantitative Gas Chromatography of Sugars and Related Polyhydroxy Compounds in Horticultural Crops. Available at: [Link]

  • ResearchGate. (2019). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Available at: [Link]

  • Scribd. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Available at: [Link]

  • Unknown. GC Derivatization. Available at: [Link]

  • Phoenix Scientific Co., Ltd. Derivatization reagents for GC, silylation, BSTFA, 5 × 10 mL. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 72(8), 1796-1802. Available at: [Link]

  • JEOL Ltd. Using Quantitative NMR. Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Available at: [Link]

  • Chao, H., et al. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o547-o548. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of polyol. Available at: [Link]

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Derivatization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol for functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol for Functional Materials

Introduction: The Untapped Potential of a Penta-Functional Scaffolding Molecule

In the pursuit of novel functional materials, the design and synthesis of highly functionalized molecular building blocks are of paramount importance. This compound, a penta-functional polyol, presents a unique and versatile scaffold for the creation of complex macromolecular architectures.[][2][3] Its rigid cyclohexyl core, adorned with four primary hydroxyl groups and one secondary hydroxyl group, offers a dense array of reactive sites.[4] This unique arrangement allows for the development of materials with a high crosslinking density, tailored solubility, and specific functionalities. The sterically hindered nature of the hydroxyl groups also imparts interesting reactivity profiles and can contribute to the thermal and hydrolytic stability of the resulting polymers.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore key derivatization pathways, including esterification, etherification, and carbamate formation, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring that the described methods are not just a series of steps but a self-validating system for producing novel functional materials.

Physicochemical Properties of the Core Molecule

A thorough understanding of the starting material is crucial for successful derivatization.

PropertyValueSource
Molecular Formula C10H20O5[][3]
Molecular Weight 220.26 g/mol [][3]
Appearance Colorless solid[4]
Melting Point 123-127 °C[]
Boiling Point 441.6 °C at 760 mmHg[]
Density 1.261 g/cm³[]
Solubility Sparingly soluble in water, soluble in polar organic solvents like ethanol and acetone.[5]

Derivatization Strategies: Crafting Functionality

The five hydroxyl groups of this compound are the gateways to a vast landscape of chemical modifications. The choice of derivatization strategy will be dictated by the desired properties of the final material.

Caption: Key derivatization pathways for this compound.

Part 1: Esterification for Polyester Polyols

Esterification is a fundamental route to producing polyester polyols, which are key components in coatings, adhesives, and elastomers.[6] The reaction of the hydroxyl groups with carboxylic acids, acid anhydrides, or acid chlorides allows for the introduction of a wide range of functionalities.

Protocol 1: Synthesis of a Polyester Polyol via Acid Anhydride Esterification

This protocol details the synthesis of a polyester polyol using phthalic anhydride. The resulting material can be a viscous liquid or a solid, depending on the degree of esterification, and can be used as a precursor for polyurethane coatings.[6]

Rationale: Phthalic anhydride is chosen for its ability to readily react with hydroxyl groups to form a half-ester, which can then be further reacted. The use of a catalyst like calcium naphthenate accelerates the reaction at moderate temperatures.[7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound220.2622.03 g0.1
Phthalic Anhydride148.1244.44 g0.3
Calcium Naphthenate(Varies)0.3 g-
Toluene-100 mL-

Procedure:

  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Charging Reagents: Add this compound, phthalic anhydride, calcium naphthenate, and toluene to the flask.

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes to remove air.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the acid number of the reaction mixture periodically. The reaction is considered complete when the acid number is below 5 mg KOH/g.[7]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Product: The resulting polyester polyol will be a viscous liquid or a waxy solid.

Characterization:

  • FT-IR: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1730-1740 cm⁻¹ and a decrease in the intensity of the broad hydroxyl (-OH) band around 3400 cm⁻¹.[8]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phthalate group and shifts in the signals corresponding to the methylene protons adjacent to the newly formed ester linkages.

  • GPC: Gel permeation chromatography can be used to determine the molecular weight and polydispersity of the polyester polyol.

Part 2: Etherification for Polyether Polyols

Etherification provides a route to polyether polyols with enhanced hydrolytic stability compared to their polyester counterparts. These are valuable in applications requiring resistance to water and chemicals. The Williamson ether synthesis or ring-opening polymerization of epoxides are common methods.

Protocol 2: Synthesis of a Polyether Polyol via Ring-Opening of Propylene Oxide

This protocol describes the propoxylation of this compound to create a polyether polyol. This is a base-catalyzed reaction that extends the hydroxyl groups with poly(propylene oxide) chains.[9]

Rationale: The use of a strong base like potassium hydroxide deprotonates the hydroxyl groups, initiating the ring-opening polymerization of propylene oxide. The reaction is performed under pressure due to the low boiling point of propylene oxide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound220.2622.03 g0.1
Potassium Hydroxide (KOH)56.111.12 g0.02
Propylene Oxide58.0887.12 g1.5

Procedure:

  • Reactor Setup: Use a high-pressure stainless-steel autoclave equipped with a mechanical stirrer, a heating mantle, a pressure gauge, and an inlet for propylene oxide.

  • Catalyst Activation: Add this compound and potassium hydroxide to the autoclave. Heat the mixture to 120 °C under vacuum for 1 hour to remove any water.

  • Inert Atmosphere: Purge the autoclave with nitrogen.

  • Propylene Oxide Addition: Heat the mixture to 130-140 °C. Slowly feed propylene oxide into the autoclave, maintaining the pressure between 3-5 bar.

  • Reaction: After the addition is complete, continue stirring at 130-140 °C for 2-4 hours until the pressure stabilizes, indicating the consumption of propylene oxide.

  • Neutralization and Purification: Cool the reactor to 80 °C. Neutralize the catalyst with an acid (e.g., phosphoric acid or acetic acid). The resulting salt can be removed by filtration.

  • Product: The final product is a viscous polyether polyol.

Characterization:

  • FT-IR: The spectrum will show a strong C-O-C (ether) stretching band around 1100 cm⁻¹ and the persistence of a terminal -OH band.[8]

  • ¹H NMR: The appearance of signals corresponding to the methyl and methine protons of the propylene oxide units will be observed.

  • Hydroxyl Number Titration: This will determine the number of remaining hydroxyl groups, which is crucial for subsequent reactions like polyurethane formation.

Sources

Application Notes & Protocols: The Role of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in Advanced Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Polyol for Next-Generation Biomaterials

In the dynamic field of tissue engineering, the scaffold is the cornerstone, providing the necessary support for cell adhesion, proliferation, and differentiation to regenerate functional tissues. The ideal scaffold material should be biocompatible, biodegradable at a rate that matches tissue formation, and possess mechanical properties that mimic the native tissue.[1] This guide introduces 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol , a highly functionalized cyclic polyol, as a promising building block for creating sophisticated scaffolds for tissue engineering.

Due to its unique structure featuring five hydroxyl groups, this compound offers a high degree of crosslinking potential. This allows for the synthesis of robust and tunable biomaterials, such as biodegradable polyesters and polyurethanes, which are highly sought after for medical applications.[2][3] This document will provide a comprehensive overview of its application, focusing on the synthesis of a biodegradable polyester scaffold through polycondensation, along with detailed protocols for fabrication and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in biomaterial synthesis.

PropertyValueSource
CAS Number 5416-55-7[4]
Molecular Formula C₁₀H₂₀O₅[4]
Molecular Weight 220.26 g/mol [4]
Appearance Solid[4]
Melting Point 123-127 °C[4]
Hydroxyl Groups 5Inferred from structure

Mechanism of Action: A Versatile Crosslinking Monomer

The five hydroxyl groups of this compound are the key to its utility in creating three-dimensional polymer networks. These groups can readily react with other monomers, such as dicarboxylic acids or diisocyanates, through condensation polymerization to form polyesters or polyurethanes, respectively.[5][6] The high number of reactive sites allows for the formation of a densely crosslinked and stable scaffold structure. The resulting network's properties, including its mechanical strength, degradation rate, and hydrophilicity, can be finely tuned by adjusting the stoichiometry of the reactants and the polymerization conditions.[7]

For this application note, we will focus on its role in forming a biodegradable polyester scaffold through reaction with a dicarboxylic acid. This approach is favored for creating biomaterials due to the hydrolytically cleavable ester bonds, which lead to biocompatible degradation products.[8]

Polyester_Formation polyol This compound (Polyol) prepolymer Pre-polymer Formation (Esterification) polyol->prepolymer + diacid Dicarboxylic Acid (e.g., Sebacic Acid) diacid->prepolymer + scaffold Crosslinked Polyester Scaffold prepolymer->scaffold Curing (Heat/Vacuum) water Water (Byproduct) prepolymer->water

Caption: Polyester scaffold synthesis workflow.

Experimental Protocol: Fabrication of a Porous Polyester Scaffold

This section provides a detailed, step-by-step protocol for the synthesis and fabrication of a porous biodegradable scaffold using this compound and a dicarboxylic acid (e.g., sebacic acid).

Materials and Equipment
  • Monomers:

    • This compound (Purity > 97%)

    • Sebacic Acid (Purity > 99%)

  • Solvent: Dimethyl Sulfoxide (DMSO, anhydrous)

  • Catalyst (Optional): Tin(II) 2-ethylhexanoate

  • Porogen: Sieved sodium chloride (NaCl) particles (200-400 µm diameter)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Vacuum pump and vacuum line

    • Condenser

    • Nitrogen gas inlet

    • Teflon molds

    • Lyophilizer (Freeze-dryer)

    • Soxhlet extraction apparatus

    • Standard laboratory glassware and safety equipment

Pre-polymer Synthesis (Melt Polycondensation)

The synthesis of polyesters from polyols and dicarboxylic acids is a well-established method.[9]

  • Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Charging Reactants: Add equimolar amounts of this compound and sebacic acid to the flask.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Esterification: Heat the mixture to 150-160 °C with constant stirring. The reaction will produce water as a byproduct, which will be removed through the condenser.[10] Continue this step for 4-6 hours.

  • Polycondensation: Gradually increase the temperature to 180 °C and apply a vacuum (around 1-5 mmHg) to remove the remaining water and drive the polymerization forward. This step is crucial for increasing the molecular weight of the polyester.[10] Continue for 12-24 hours until a viscous pre-polymer is formed.

  • Pre-polymer Collection: Cool the reactor to room temperature under nitrogen and collect the synthesized polyester pre-polymer.

Prepolymer_Synthesis_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_collection 3. Collection setup Assemble 3-neck flask, stirrer, N2 inlet, condenser charge Add equimolar polyol and diacid setup->charge purge Purge with Nitrogen charge->purge esterify Heat to 150-160°C (4-6 hours) purge->esterify polycondense Heat to 180°C under vacuum (12-24 hours) esterify->polycondense cool Cool to room temperature polycondense->cool collect Collect viscous pre-polymer cool->collect

Caption: Pre-polymer synthesis workflow diagram.

Porous Scaffold Fabrication (Solvent Casting and Particulate Leaching)
  • Pre-polymer Solution: Dissolve the synthesized pre-polymer in anhydrous DMSO to form a 20% (w/v) solution.

  • Porogen Addition: Add sieved NaCl particles to the pre-polymer solution at a polymer-to-salt weight ratio of 1:9. Mix thoroughly to ensure a homogenous dispersion of the salt particles.

  • Casting: Pour the mixture into Teflon molds and allow the solvent to evaporate in a fume hood for 48 hours.

  • Curing: Transfer the molds to a vacuum oven and cure at 60 °C for 24 hours to crosslink the pre-polymer and remove any residual solvent.

  • Leaching: Immerse the cured polymer-salt composites in deionized water for 72 hours, changing the water every 12 hours, to leach out the NaCl particles.

  • Lyophilization: Freeze the leached scaffolds at -80 °C and then lyophilize for 48 hours to remove the water and obtain a dry, porous scaffold.

  • Sterilization: Sterilize the scaffolds using ethylene oxide or gamma irradiation before cell culture experiments.

Characterization of the Fabricated Scaffold

Thorough characterization is essential to ensure the scaffold meets the requirements for tissue engineering applications.

Morphological and Structural Analysis
  • Scanning Electron Microscopy (SEM): To visualize the pore structure, interconnectivity, and surface morphology of the scaffold.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and the chemical structure of the polyester.

  • Porosity Measurement: Can be determined using the liquid displacement method with a non-solvent for the polymer (e.g., ethanol).

Mechanical Properties

The mechanical properties of the scaffold should be tailored to the target tissue.[8]

  • Compression Testing: To determine the compressive modulus and strength of the scaffold, particularly important for load-bearing applications like bone or cartilage tissue engineering.

PropertyExpected Range
Porosity 85 - 95%
Pore Size 200 - 400 µm
Compressive Modulus 0.1 - 10 MPa (tunable)
In Vitro Biocompatibility Assessment

Biocompatibility is a critical requirement for any material intended for medical use.[4][11]

  • Cytotoxicity Assay (ISO 10993-5):

    • Prepare scaffold extracts by incubating the sterilized scaffold in cell culture medium for 24 hours.

    • Culture a relevant cell line (e.g., human fibroblasts or mesenchymal stem cells) with the scaffold extracts.

    • Assess cell viability after 24, 48, and 72 hours using an MTT or Live/Dead assay.

  • Cell Adhesion and Proliferation:

    • Seed cells directly onto the sterilized scaffold.

    • After desired time points (e.g., 1, 3, and 7 days), visualize cell attachment and morphology using SEM.

    • Quantify cell proliferation using a DNA quantification assay (e.g., PicoGreen).

AssayExpected Outcome
Cytotoxicity > 90% cell viability compared to control
Cell Adhesion Cells exhibit spread morphology on the scaffold surface
Cell Proliferation Significant increase in cell number over 7 days

Conclusion and Future Perspectives

This compound presents a compelling option for the development of advanced tissue engineering scaffolds. Its high functionality allows for the creation of highly crosslinked and tunable biodegradable polyesters. The protocols outlined in this guide provide a solid foundation for researchers to fabricate and characterize these novel biomaterials. Future work should focus on optimizing the scaffold properties for specific tissue applications, exploring its potential in creating other classes of biomaterials like polyurethanes, and conducting in vivo studies to validate its efficacy in tissue regeneration.

References

  • Synthesis of Biodegradable and Biocompostable Polyesters. (2011). Available at: [Link]

  • Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. (n.d.). Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2011). Available at: [Link]

  • Renewable Polyol-Based Biodegradable Polyesters as Greener Plastics for Industrial Applications. (2021). Available at: [Link]

  • Synthesis of Biodegradable and Biocompostable Polyesters. (n.d.). Available at: [Link]

  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. (2020). Available at: [Link]

  • Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. (2019). Available at: [Link]

  • Characterization of the Cross-Linked Structure of Hydrogels. (n.d.). Available at: [Link]

  • Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. (2019). Available at: [Link]

  • Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. (2015). Available at: [Link]

  • Process for the preparation of polyester polyols. (n.d.).
  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (n.d.). Available at: [Link]

  • Polyester Polyol Production Process: How Are Polyester Polyols Made? (n.d.). Available at: [Link]

  • Production of Biodegradable Palm Oil-Based Polyurethane as Potential Biomaterial for Biomedical Applications. (2020). Available at: [Link]

  • Polyesters. (2021). Available at: [Link]

  • Organic Condensation Polymers 1. Polyesters. (2014). Available at: [Link]

  • Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. (n.d.). Available at: [Link]

  • Cross-linking in Hydrogels - A Review. (n.d.). Available at: [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. (2018). Available at: [Link]

  • Polyurethanes for Medical Use. (n.d.). Available at: [Link]

  • Cross-linking in hydrogels - a review. (2019). Available at: [Link]

  • Polyurethanes as biomaterials in medicine: advanced applications, infection challenges, and innovative surface modification methods. (n.d.). Available at: [Link]

  • Biobased polyurethanes for biomedical applications. (2020). Available at: [Link]

  • Production of Biodegradable Palm Oil-Based Polyurethane as Potential Biomaterial for Biomedical Applications. (2020). Available at: [Link]

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (n.d.). Available at: [Link]

  • Photocrosslinkable natural polymers in tissue engineering. (n.d.). Available at: [Link]

  • Polyurethanes as biomaterials in medicine: advanced applications, infection challenges, and innovative surface modification methods. (n.d.). Available at: [Link]

  • Polyurethanes for Medical Use. (2017). Available at: [Link]

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Application Notes & Protocols: Leveraging 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol for Innovative Green Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The principles of green chemistry are paramount in modern chemical synthesis, demanding the development of novel, sustainable materials and methodologies. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC), a polyol with a unique cyclic structure, presents significant, yet largely unexplored, potential as a versatile platform for green synthesis. Its molecular architecture, featuring five hydroxyl groups, a stable cyclohexane core, and high water solubility, positions it as a promising candidate for applications as a benign solvent, a bio-inspired reducing and capping agent for nanoparticle synthesis, and a biodegradable scaffold for complex molecule construction. This document provides detailed application notes and exploratory protocols designed to empower researchers to investigate and validate the use of THMC in these key areas of green chemistry.

Introduction: The Case for a Novel Green Chemistry Platform

The pursuit of sustainability in chemical manufacturing necessitates a departure from traditional reliance on volatile, toxic, and petroleum-derived materials. Green chemistry seeks to mitigate environmental impact through the use of renewable feedstocks, the elimination of hazardous waste, and the design of energy-efficient processes. Central to this paradigm is the selection of appropriate solvents and reagents that are not only functional but also environmentally benign.

This compound (IUPAC Name: 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol) is a C10 polyol with a molecular weight of 220.26 g/mol .[1][2] Its structure is notable for a rigid cyclohexanol ring decorated with four primary hydroxymethyl groups and one secondary hydroxyl group. This high density of hydroxyl groups imparts properties that are highly desirable for green chemistry applications:

  • High Boiling Point and Low Volatility: With a boiling point of approximately 441.6 °C, THMC is effectively non-volatile under typical reaction conditions, minimizing fugitive emissions and exposure risks.[3][]

  • Water Solubility: The compound is water-soluble, which simplifies its use in aqueous systems and facilitates its eventual removal or recycling.[5][6]

  • Hydrogen Bonding Capacity: The multiple hydroxyl groups can engage in extensive hydrogen bonding, suggesting its potential to dissolve a range of polar organic molecules and inorganic salts.

  • Inherent Functionality: The hydroxyl groups can serve as reactive sites for chemical transformations, acting as reducing agents or as points of attachment for building larger molecules.

This guide presents the scientific rationale and foundational protocols for exploring THMC in three promising green synthesis applications.

Application I: THMC as a Benign, Recyclable Solvent System

Expert Rationale: The ideal green solvent should be non-toxic, non-volatile, recyclable, and ideally derived from renewable resources. While THMC's industrial synthesis originates from cyclohexanone and formaldehyde[7], its physical properties align closely with established green solvents like glycerol and certain ionic liquids. Its high boiling point and low vapor pressure drastically reduce the risks of inhalation exposure and environmental release.[8] Furthermore, its polyol structure suggests a potential for biodegradability, a critical factor in its lifecycle assessment. The primary hypothesis is that THMC can serve as an effective medium for reactions involving polar substrates, offering a safe and potentially recyclable alternative to conventional polar aprotic solvents like DMF or DMSO.

This protocol provides a self-validating framework for determining the suitability of THMC as a solvent for a specific chemical system.

Objective: To quantify the solubility of target reactants and catalysts in THMC at various temperatures.

Materials:

  • This compound (Purity ≥ 97%)

  • Reactants, catalysts, and reagents for your target synthesis

  • Glass vials with magnetic stir bars

  • Heated stirring plate with temperature control

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh 5.00 g of THMC into a clean, dry glass vial.

  • Initial Addition: Add a pre-weighed aliquot (e.g., 100 mg) of the solute (your reactant or catalyst) to the vial.

  • Stirring & Heating: Place the vial on the heated stirring plate. Begin stirring and set the initial temperature to 30 °C.

  • Observation: Stir for 15 minutes and visually inspect for complete dissolution.

  • Incremental Addition: If the solute dissolves completely, add another identical aliquot. Repeat this step until a saturated solution is achieved (i.e., solid material remains undissolved). Record the total mass of solute added.

  • Temperature Elevation: If solubility is limited at 30 °C, increase the temperature in 10 °C increments (e.g., to 40 °C, 50 °C, etc.) and repeat the observation and incremental addition steps. Do not exceed the decomposition temperature of your reactants.

  • Data Recording: For each solute and temperature, calculate the solubility and record all observations in a structured table.

Summarize your quantitative findings in a table for clear comparison and future reference.

Solute TestedTemperature (°C)Mass of THMC (g)Total Mass of Solute Dissolved (g)Solubility ( g/100g THMC)Observations (e.g., color change, viscosity)
Reactant A305.001.2525.0Clear, colorless solution.
Reactant A505.002.1042.0Solution remains clear.
Catalyst B305.000.081.6Fine particles remain suspended.
Catalyst B705.000.459.0Complete dissolution to a pale yellow solution.

Application II: THMC for Bio-Inspired Nanoparticle Synthesis

Expert Rationale: The green synthesis of nanoparticles often utilizes plant extracts rich in polyphenols and other phytochemicals.[9][10][11] These compounds serve a dual role: they reduce metal ions to their zero-valent state and subsequently act as capping agents, adsorbing to the nanoparticle surface to prevent aggregation and confer stability.[10] THMC, with its five hydroxyl groups, can mimic this bio-inspired function. The hydroxyl groups possess the potential to act as mild reducing agents, particularly at elevated temperatures, to reduce metal precursors (e.g., Ag⁺, Au³⁺). Simultaneously, the bulky, multi-functional THMC molecule can sterically stabilize the newly formed nanoparticles. This approach avoids the use of aggressive reducing agents like sodium borohydride and dedicated stabilizing polymers.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_result Result A Aqueous THMC Solution C Mix & Heat (e.g., 80-100°C) A->C B Metal Salt Precursor (e.g., AgNO3) B->C D Reduction & Nucleation (Visual Color Change) C->D E THMC-Capped Nanoparticles D->E F Characterization (UV-Vis, DLS, TEM) E->F

Caption: Experimental workflow for the green synthesis of nanoparticles using THMC.

Objective: To synthesize stable silver nanoparticles using THMC as both the reducing and capping agent.

Materials:

  • This compound (THMC)

  • Silver nitrate (AgNO₃)

  • Deionized (DI) water

  • Erlenmeyer flasks

  • Heated stirring plate

  • Spectrophotometer, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM) for characterization

Procedure:

  • Solution Preparation: Prepare a 1% (w/v) aqueous solution of THMC in a 250 mL Erlenmeyer flask. Stir until fully dissolved.

  • Heating: Heat the THMC solution to 95 °C on a stirring hotplate with constant, gentle stirring.

  • Precursor Addition: Prepare a 10 mM solution of AgNO₃ in DI water. Once the THMC solution reaches 95 °C, add the AgNO₃ solution dropwise while stirring vigorously. A typical starting ratio would be 100 mL of THMC solution to 5 mL of AgNO₃ solution.

  • Reaction: Continue heating and stirring the mixture. Observe for a color change, typically from colorless to a pale yellow and then to a deeper amber or brownish-yellow, which indicates the formation of AgNPs. The reaction is typically complete within 60-90 minutes.

  • Cooling: After the reaction, remove the flask from the heat and allow it to cool to room temperature.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal solution to identify the surface plasmon resonance (SPR) peak, typically between 400-450 nm for AgNPs.

    • DLS: Determine the hydrodynamic diameter and size distribution of the nanoparticles.

    • TEM: Visualize the morphology (shape and size) of the synthesized AgNPs.

Characterization MethodParameter MeasuredExpected ResultSignificance
Visual ObservationSolution ColorYellow to BrownConfirms formation of colloidal silver.
UV-Vis Spectroscopyλmax (SPR Peak)400 - 450 nmConfirms presence of AgNPs; peak position relates to size.
DLSHydrodynamic Diameter20 - 100 nmMeasures average particle size in suspension.
TEMMorphologySphericalReveals the actual shape and size of the nanoparticles.
Zeta PotentialSurface ChargeNegativeIndicates the stability of the colloidal suspension.

Application III: THMC as a Biodegradable Core Scaffold

Expert Rationale: Many complex molecules in pharmaceuticals and materials science are built upon core scaffolds, which are often derived from petrochemical feedstocks. THMC offers a compelling alternative as a "chiral pool" starting material that is rigid, multifunctional, and potentially biodegradable. Its five distinct hydroxyl groups (four primary, one secondary) can be selectively functionalized, allowing for the construction of diverse and complex molecular architectures such as dendrimers, polymer cross-linkers, or drug delivery vehicles. Using THMC as a starting scaffold aligns with the green chemistry principle of using renewable feedstocks (if THMC itself is derived from a bio-based route) and designing for degradation.

G cluster_mods Functionalizing Agents cluster_prods Resulting Architectures THMC THMC Core -OH (sec) -CH2OH -CH2OH -CH2OH -CH2OH A Bio-based Fatty Acid THMC:f2->A  Esterification B Active Pharmaceutical Ingredient (API) THMC:f3->B  Linker Chemistry C Polymer Chain (e.g., PEG) THMC:f4->C  Etherification D Targeting Ligand THMC:f5->D  Conjugation P1 Bio-lubricant A->P1 P2 Pro-drug / Delivery Vehicle B->P2 P3 Hydrogel Cross-linker C->P3 P4 Targeted Nanocarrier D->P4

Caption: Logical diagram illustrating the versatility of THMC as a central scaffold.

Objective: To demonstrate the utility of THMC as a scaffold by performing a simple, solvent-free esterification with a renewable fatty acid.

Materials:

  • This compound (THMC)

  • Stearic acid (bio-based)

  • p-Toluenesulfonic acid (p-TSA) catalyst

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Heating mantle

Procedure:

  • Reactant Loading: To a round-bottom flask, add THMC and stearic acid. A starting molar ratio could be 1:1 (THMC:Stearic Acid) to favor mono-esterification of a primary hydroxyl group.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 1-2 mol% relative to the limiting reagent).

  • Reaction Setup: Assemble the Dean-Stark apparatus and condenser. This setup will allow for the azeotropic removal of water, driving the esterification reaction to completion.

  • Heating (Solvent-Free Melt): Heat the mixture to a temperature above the melting points of both reactants (THMC m.p. ~123-127 °C[]; Stearic Acid m.p. ~70 °C) but sufficient to facilitate the reaction, for example, 140-150 °C.

  • Monitoring: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is produced.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product can be purified by column chromatography.

  • Characterization: Confirm the structure of the resulting ester using FTIR (appearance of C=O ester peak, disappearance of broad O-H acid peak) and NMR spectroscopy.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory.

  • General: this compound is a combustible material.[5] Keep away from open flames and hot surfaces.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6] Use in a well-ventilated area or under a chemical fume hood.[5][6]

  • Hazards: The compound may cause skin and serious eye irritation.[5] It is listed as harmful if swallowed or inhaled.[5]

  • Environmental: Avoid release into the environment as it may be harmful to aquatic life with long-lasting effects.[5]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water.[6] Seek medical attention if symptoms persist.

Conclusion and Future Outlook

This compound is a platform molecule with significant potential to advance the goals of green chemistry. The protocols outlined in this guide provide a foundational framework for its exploration as a green solvent, a reagent for nanoparticle synthesis, and a biodegradable scaffold. Future research should focus on a full lifecycle analysis, exploring renewable synthesis routes for THMC itself, and expanding its application to the synthesis of high-value chemicals, pharmaceuticals, and advanced materials. By systematically investigating and validating these applications, the scientific community can unlock a new, versatile tool in the pursuit of a more sustainable chemical industry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound. [Link]

  • Durham Tech. (2014-07-18). SAFETY DATA SHEET. [Link]

  • MDPI. (2021). Mechanochemical Synthesis of Nanoparticles for Potential Antimicrobial Applications. [Link]

  • PubMed Central. (2021-09-23). Prospective Application of Nanoparticles Green Synthesized Using Medicinal Plant Extracts as Novel Nanomedicines. [Link]

  • PubMed Central. The green solvent: a critical perspective. [Link]

  • MDPI. (2021). Synthesis of Bimetallic Nanoparticles and Applications—An Updated Review. [Link]

  • PubMed Central. (2023-05-02). Biofabrication of nanoparticles: sources, synthesis, and biomedical applications. [Link]

  • PubMed Central. Green Synthesis of Nanomaterials. [Link]

  • MDPI. (2021). Synthesis and Characterization of Various Bimetallic Nanoparticles and Their Application. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis and achieve higher yields of this valuable polyol.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a base-catalyzed aldol condensation reaction between cyclohexanone and formaldehyde. This reaction, often referred to as a Tollens-type condensation, involves the sequential addition of four molecules of formaldehyde to the alpha-carbons of the cyclohexanone ring, followed by a crossed Cannizzaro reaction where a fifth formaldehyde molecule reduces the ketone to a hydroxyl group.

Controlling this multi-step reaction is crucial for obtaining a high yield of the desired product and minimizing the formation of polymeric side products and other impurities. This guide will address the common challenges encountered during this synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is the most common issue in this synthesis. It can typically be traced back to several key factors:

  • Suboptimal Molar Ratio of Reactants: An incorrect ratio of formaldehyde to cyclohexanone is a primary cause of low yields. If there is insufficient formaldehyde, the reaction will be incomplete, resulting in a mixture of partially hydroxymethylated cyclohexanones. Conversely, an excessive amount of formaldehyde can favor the formation of unwanted byproducts through the Cannizzaro reaction.[1][2]

    • Solution: The recommended molar ratio of formaldehyde to cyclohexanone is typically between 4:1 and 5:1 to ensure complete hydroxymethylation and the subsequent reduction of the ketone. It is advisable to start with a ratio of 4.5:1 and optimize from there.

  • Incorrect Catalyst Concentration: The concentration of the base catalyst (e.g., sodium hydroxide or calcium hydroxide) is critical. Too little catalyst will result in a slow and incomplete reaction, while too much can accelerate side reactions, particularly the self-condensation of formaldehyde (Cannizzaro reaction) and the formation of polymeric resins.[1][2]

    • Solution: The catalyst concentration should be carefully controlled, typically in the range of 0.25 to 1% by weight relative to the cyclohexanone.[1][2] Start with a lower concentration and incrementally increase it if the reaction rate is too slow.

  • Poor Temperature Control: This reaction is exothermic. If the temperature is too low, the reaction will be slow. If it rises too high, it will promote the formation of colored, resinous byproducts and the Cannizzaro reaction, which consumes formaldehyde and the base catalyst.[1]

    • Solution: Maintain a reaction temperature between 50-70°C.[1] Use a water bath to control the temperature and be prepared to cool the reaction vessel, especially during the initial phase when the exothermic reaction is most vigorous.

  • Inefficient Mixing: Inadequate stirring can lead to localized "hot spots" and uneven concentrations of reactants and catalyst, resulting in a mixture of products and lower yield.

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture.

Q2: The final product is a sticky resin instead of a crystalline solid. What went wrong?

The formation of a resinous product indicates that polymerization has occurred. This is a common side reaction in base-catalyzed formaldehyde condensations.

  • Cause: The primary cause is often excessive temperature or a high concentration of the base catalyst. These conditions favor intermolecular condensation reactions between the hydroxymethylated intermediates, leading to the formation of polymers.[3][4]

    • Solution:

      • Strict Temperature Control: As mentioned above, maintain the reaction temperature in the optimal range of 50-70°C.[1]

      • Controlled Addition of Reactants: Instead of adding all reactants at once, try a semi-batch approach. Add the formaldehyde and catalyst solution dropwise to the cyclohexanone solution to better control the exothermic reaction and prevent temperature spikes.[1][2]

      • Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

Q3: My product is colored (yellow to brown). How can I obtain a colorless product?

Product discoloration is usually a sign of impurity formation due to side reactions.

  • Cause: The formation of colored byproducts is often associated with high reaction temperatures and/or high pH. These conditions can lead to the formation of conjugated unsaturated systems and other chromophores. The Cannizzaro reaction can also contribute to the formation of colored impurities.[1]

    • Solution:

      • Temperature Management: Adhere to the recommended temperature range.

      • pH Control: Monitor the pH of the reaction mixture. It should be alkaline but not excessively so. The pH will naturally decrease as the reaction progresses due to the formation of formic acid from the Cannizzaro reaction.[1]

      • Purification: If the crude product is colored, it can often be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethanol and acetone. The use of activated carbon during recrystallization can also help to remove colored impurities.

Q4: The reaction seems to stop before all the cyclohexanone is consumed. What could be the issue?

A stalled reaction is typically due to the depletion of a key reagent or a change in reaction conditions.

  • Cause: The most likely cause is the consumption of the base catalyst. The Cannizzaro reaction of formaldehyde produces formic acid, which neutralizes the base catalyst, lowering the pH and slowing down or stopping the aldol condensation.[1]

    • Solution:

      • Monitor pH: Periodically check the pH of the reaction mixture. If it drops significantly, a small amount of additional catalyst may be needed. However, be cautious not to add too much, as this can trigger side reactions.

      • Staged Catalyst Addition: A more controlled approach is to add the catalyst in portions throughout the reaction to maintain an effective concentration.

Frequently Asked Questions (FAQs)

What is the role of the fifth equivalent of formaldehyde in the reaction?

The first four equivalents of formaldehyde react with the four acidic alpha-hydrogens of cyclohexanone to form 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. The fifth equivalent of formaldehyde then acts as a reducing agent in a crossed Cannizzaro reaction. In this step, the intermediate ketone is reduced to the final cyclohexanol product, and the formaldehyde is oxidized to formic acid.

What is the Cannizzaro reaction and why is it a problem?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like formaldehyde) to yield a carboxylic acid and a primary alcohol. In this synthesis, it is a significant side reaction where two formaldehyde molecules react to form formic acid and methanol. This is problematic because it consumes both the formaldehyde and the base catalyst, reducing the overall efficiency of the main reaction.[1]

Which base catalyst is best for this synthesis?

Sodium hydroxide (NaOH) is commonly used due to its low cost and high reactivity.[1][3] Calcium hydroxide (Ca(OH)₂) is another effective catalyst that can sometimes offer better control and result in a purer product due to its lower solubility. The choice of catalyst may require some optimization for your specific reaction conditions.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the disappearance of the cyclohexanone starting material. A more quantitative method would be gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of aliquots taken from the reaction mixture over time.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1 mole of cyclohexanone.

  • Prepare a solution containing 4.5 moles of formaldehyde (as a 37% aqueous solution) and 0.05 moles of sodium hydroxide.

  • Heat the cyclohexanone to 50°C with vigorous stirring.

  • Slowly add the formaldehyde-sodium hydroxide solution from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature between 50-60°C. Use a water bath for cooling if necessary.

  • After the addition is complete, continue to stir the mixture at 60°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of formic acid.

  • The crude product may precipitate upon cooling. If not, concentrate the solution under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold water.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude, dried product in a minimum amount of hot methanol.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Slowly add water to the hot filtrate until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Data Presentation

ParameterRecommended RangePotential Issue if Deviated
Formaldehyde:Cyclohexanone Ratio 4.5:1 to 5:1Low: Incomplete reaction. High: Increased side reactions.
Catalyst (NaOH) Concentration 0.25 - 1.0 wt% of cyclohexanoneLow: Slow/stalled reaction. High: Resin formation.[1][2]
Reaction Temperature 50 - 70°CLow: Slow reaction. High: Discoloration, resin formation.[1]
Reaction Time 4 - 6 hoursShort: Incomplete reaction. Long: Potential for side reactions.

Visualizations

Reaction Pathway and Key Side Reactions

Synthesis_Pathway A Cyclohexanone + 4 HCHO B 2,2,6,6-Tetrakis(hydroxymethyl) cyclohexanone A->B  Base-catalyzed  Aldol Additions C 2,2,6,6-Tetrakis(hydroxymethyl) cyclohexanol (Product) B->C  Crossed-Cannizzaro  (Reduction with HCHO) D Side Reactions E Resin Formation D->E  High Temp/  High [Base] F Cannizzaro Reaction (HCHO -> Formic Acid + Methanol) D->F  High [Base]

Caption: Key reaction steps and competing side reactions.

References

  • Revue Roumaine de Chimie, 55(11), 839-843 (2010). HYDROQUINONE/CYCLOHEXANONE/FORMALDEHYDE RESINS. SYNTHESIS AND CHARACTERIZATION. [Link]

  • ResearchGate. Reaction path containing main and side reactions involving formaldehyde. [Link]

  • Google Patents. US2540885A - Process of producing cyclohexanone-formaldehyde resins.
  • Google Patents. US2540886A - Cyclohexanone-formaldehyde resin production.
  • Justia Patents. Preparation of ketone-formaldehyde resins. [Link]

Sources

Technical Support Center: Purification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this highly polar polyol. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

I. Introduction to this compound

This compound is a polyhydroxylated organic compound with the molecular formula C₁₀H₂₀O₅.[1][][3] Its structure, featuring a cyclohexane ring with five hydroxyl groups, renders it highly polar and presents unique challenges for purification. It is a key intermediate in various chemical syntheses, including the production of the hypolipidemic drug Nicomol.[4] Understanding its physical properties is crucial for developing an effective purification strategy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight220.26 g/mol [1][][3][5]
Melting Point123-127 °C[]
Boiling Point441.6 °C at 760 mmHg[][5]
FormSolid

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing detailed, step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor or No Recovery After Recrystallization

Question: I'm attempting to purify crude this compound by recrystallization, but I'm either getting very low yield or no crystals are forming at all. What's going wrong?

Answer: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on solvent selection.[6] For a highly polar compound like this compound, finding a suitable single or binary solvent system is critical.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Given the compound's polarity, common non-polar organic solvents are unlikely to be effective.

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated to induce crystallization upon cooling.

  • Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the formation of a crystal lattice.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Begin with highly polar solvents such as ethanol, methanol, or water. Test the solubility of a small amount of your crude product in these solvents at room temperature and upon heating.

    • If a single solvent is not ideal, explore binary solvent systems. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[7] For this compound, a combination like ethanol/water or methanol/diethyl ether could be effective.

  • Ensure Minimal Solvent Usage: Dissolve the crude solid in the minimum amount of hot solvent required to achieve complete dissolution.[6] Using excess solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

  • Induce Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Scratching: If no crystals form after cooling, gently scratch the inside of the flask with a glass rod at the solution's surface. The small glass particles can act as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

  • Maximize Yield: Once crystals have formed at room temperature, cool the flask in an ice bath to further decrease the solubility of the compound and maximize the yield of collected crystals.[6]

Issue 2: Compound Remains at the Baseline or Elutes with the Solvent Front in Column Chromatography

Question: I'm trying to purify my compound using normal-phase flash column chromatography on silica gel, but it either doesn't move from the baseline, even with highly polar mobile phases, or it comes out immediately with the solvent front in reverse-phase chromatography. How can I achieve good separation?

Answer: This is a classic problem when dealing with extremely polar molecules. Standard chromatography conditions are often insufficient for such compounds.

Root Cause Analysis:

  • Normal-Phase (Silica Gel): The highly polar nature of this compound leads to very strong interactions (hydrogen bonding) with the polar silica stationary phase. This results in very low mobility (Rf ≈ 0).

  • Reverse-Phase (e.g., C18): Conversely, on a non-polar stationary phase, the polar compound has very little interaction and is swept through the column with the polar mobile phase, resulting in no retention.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting chromatographic purification.

Detailed Solutions:

  • For Normal-Phase Chromatography (Compound at Baseline):

    • Aggressive Solvent Systems: To move a very polar compound off the baseline on silica gel, you need a highly polar mobile phase.[8] A common and effective system is a mixture of dichloromethane (DCM) and methanol (MeOH). If a high percentage of methanol is still insufficient, adding a small amount of ammonium hydroxide can help.

      • Protocol: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane as your eluent.[8] The ammonia helps to deprotonate the acidic silanol groups on the silica surface, reducing the strong ionic interactions with your hydroxylated compound.

  • For Reverse-Phase Chromatography (Compound in Solvent Front):

    • Highly Aqueous Mobile Phases: For some moderately polar compounds, using a mobile phase with a very high percentage of water can increase retention on a C18 column.[9] However, for a compound as polar as this compound, this is often insufficient.

  • The Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is the ideal technique for purifying very polar compounds that are not well-retained by reverse-phase chromatography.[9][10] It utilizes a polar stationary phase (like amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[9][10] The water forms a layer on the stationary phase, and the polar analyte partitions into this layer, leading to retention.

    • Experimental Protocol for HILIC Purification:

      • Stationary Phase: Use a column packed with amine-functionalized silica gel.

      • Mobile Phase: Start with a high percentage of acetonitrile and a low percentage of water (e.g., 95:5 acetonitrile:water).

      • Gradient Elution: Run a gradient by gradually increasing the percentage of water. Water is the "strong" solvent in HILIC.[10] A typical gradient might be from 5% to 40% water in acetonitrile.

      • Detection: Since polyols lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often used.[11] Mass spectrometry (LC-MS) is also a highly sensitive detection method.[11][12][13]

III. Frequently Asked Questions (FAQs)

Q1: My purified compound appears to be degrading on the silica gel column. How can I prevent this?

A1: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can "deactivate" the silica gel. Before loading your sample, flush the packed column with your mobile phase containing a small amount of a base, such as 1-2% triethylamine or ammonium hydroxide.[14] This neutralizes the acidic silanol sites. Alternatively, consider using a less acidic stationary phase like neutral alumina.[8]

Q2: What is the best way to monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method. However, visualizing this compound on a TLC plate can be difficult as it is not UV-active. You will need to use a staining solution. A potassium permanganate (KMnO₄) stain is very effective for visualizing hydroxyl groups. The compound will appear as a yellow spot on a purple background.

Q3: Can I use Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) for purification?

A3: GPC/SEC separates molecules based on their size. While it can be used to detect high molecular weight impurities in polyol mixtures, it is generally not suitable for purifying a small molecule like this compound from reaction byproducts of similar size.[15] It is more commonly used for the analysis of polymers.[12]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended:

  • Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (ELSD, RI, or MS) is the gold standard for assessing purity.[11][16]

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[12]

    • Melting Point: A sharp melting point close to the literature value (123-127 °C) is a good indicator of purity.[]

IV. References

  • S. M. Dyszel, "High-Performance Liquid Chromatography of Industrial Polyurethane Polyols," Journal of Chromatographic Science, vol. 23, no. 10, pp. 453–457, 1985. [Link]

  • University of Rochester, Department of Chemistry, "Purification: Troubleshooting Flash Column Chromatography." [Link]

  • G. C. F. Groenen, et al., "Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism," Journal of Inherited Metabolic Disease, vol. 27, no. 6, pp. 745-752, 2004. [Link]

  • Agilent Technologies, "Analysis of carbohydrates, alcohols, and organic acids." [Link]

  • PubChem, "this compound." [Link]

  • Biotage, "Very polar compound purification using aqueous normal-phase flash column chromatography." [Link]

  • ResearchGate, "For highly polar compound, how to do the purification?" [Link]

  • ResearchGate, "this compound." [Link]

  • YouTube, "Recrystallization Technique for Organic Chemistry with Nadia Korovina." [Link]

  • YouTube, "Recrystallization- Organic Chemistry Lab- purification." [Link]

Sources

Navigating the Synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step hydroxymethylation reaction. Here, we address common challenges, with a focus on understanding and mitigating side reactions and byproduct formation to enhance yield and purity.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is typically achieved through a base-catalyzed reaction between cyclohexanone and an excess of formaldehyde. The intended reaction proceeds through a series of aldol additions, where formaldehyde acts as the electrophile, adding hydroxymethyl groups to the alpha-carbons of the cyclohexanone ring. This is followed by a crossed Cannizzaro reaction where a fourth equivalent of formaldehyde reduces the ketone functionality to a hydroxyl group.

However, the same conditions that promote the desired synthesis can also pave the way for a number of side reactions, leading to a complex mixture of byproducts that can complicate purification and reduce the overall yield. Understanding the mechanisms of these side reactions is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations grounded in reaction mechanisms and providing actionable solutions.

1. Low Yield of the Desired Product

Question: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields are a common issue and can often be attributed to the prevalence of competing side reactions. The primary culprits are the Cannizzaro reaction of formaldehyde and various aldol condensation pathways.

Causality:

  • Cannizzaro Reaction: Under strongly basic conditions, formaldehyde, which lacks alpha-hydrogens, can undergo a disproportionation reaction (the Cannizzaro reaction) to produce sodium formate and methanol.[1][2] This consumes formaldehyde that would otherwise be used for hydroxymethylation.

  • Crossed-Cannizzaro Reaction: While a crossed-Cannizzaro reaction is necessary to reduce the ketone of the tetra-hydroxymethylated intermediate to the final alcohol, premature reduction of partially hydroxymethylated intermediates can occur, leading to a variety of byproducts.[3]

  • Aldol Condensation of Cyclohexanone: Cyclohexanone can undergo self-condensation under basic conditions, leading to the formation of dimeric and oligomeric byproducts.[4][5] This is more likely to occur if the rate of hydroxymethylation is slow.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, pH, or reactant stoichiometry, can favor these side reactions.

Troubleshooting Protocol:

  • Control of Stoichiometry: Carefully control the molar ratio of formaldehyde to cyclohexanone. An excess of formaldehyde is necessary to drive the reaction towards full hydroxymethylation, but a very large excess can increase the rate of the Cannizzaro reaction.

  • Temperature Management: Maintain a consistent and optimized reaction temperature. Higher temperatures can accelerate side reactions.[5]

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider a stepwise or slow addition of the base or formaldehyde. This can help to maintain a lower instantaneous concentration of reactants and catalyst, thereby minimizing side reactions.

  • pH Control: The pH of the reaction mixture is critical. While a basic medium is required, excessively high pH can promote the Cannizzaro reaction. Monitor and adjust the pH throughout the reaction.

2. Presence of a White Precipitate (Sodium Formate)

Question: I observe a significant amount of a white, crystalline solid in my reaction mixture upon cooling. What is it and how do I deal with it?

Answer:

This is most likely sodium formate, a byproduct of the Cannizzaro reaction.

Causality:

As explained above, under the basic conditions of the synthesis, formaldehyde can disproportionate into methanol and formic acid. The formic acid is then neutralized by the base (e.g., NaOH) to form sodium formate.[6]

Troubleshooting Protocol:

  • Filtration: Sodium formate has low solubility in many organic solvents and can often be removed by filtration of the reaction mixture.

  • Washing: During the work-up, washing the organic extract with water will effectively remove the water-soluble sodium formate.

  • Minimization: To reduce its formation, refer to the troubleshooting steps for low yield, as minimizing the Cannizzaro reaction is key.

3. Product is a Sticky, Viscous Oil Instead of a Crystalline Solid

Question: My final product is a hard-to-handle oil and won't crystallize. What could be the reason?

Answer:

This is a strong indication of the presence of a mixture of byproducts, particularly oligomeric species and partially hydroxymethylated intermediates.

Causality:

  • Incomplete Hydroxymethylation: The reaction may not have gone to completion, leaving a mixture of mono-, di-, and tri-hydroxymethylated cyclohexanone derivatives. These intermediates are often oils and will inhibit the crystallization of the desired product.

  • Aldol Condensation Byproducts: Self-condensation of cyclohexanone or condensation with partially hydroxymethylated intermediates can lead to higher molecular weight, complex structures that are typically non-crystalline.

  • Dipentaerythritol-like Byproducts: Similar to the synthesis of pentaerythritol, where dipentaerythritol can form, analogous ether-linked dimers of this compound may also be generated, contributing to the oily nature of the product.[7]

Troubleshooting Protocol:

  • Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Ensure the disappearance of starting material and intermediates before quenching the reaction.

  • Purification:

    • Column Chromatography: For small-scale preparations, silica gel column chromatography can be effective in separating the highly polar desired product from less polar intermediates and byproducts.

    • Recrystallization: If the product is only slightly impure, repeated recrystallization from a suitable solvent system may yield a crystalline solid. Experiment with different solvents and solvent mixtures.

    • Liquid-Liquid Extraction: This can be used to remove less polar impurities.[8]

4. Unexpected Peaks in Analytical Spectra (NMR, GC-MS)

Question: My NMR/GC-MS analysis of the final product shows several unexpected signals. How can I identify these impurities?

Answer:

The presence of multiple signals suggests a mixture of products. Identifying these is key to refining your synthesis and purification strategy.

Causality and Identification:

  • Partially Hydroxymethylated Intermediates: Look for signals corresponding to remaining protons on the alpha-carbons of the cyclohexanone ring in the 1H NMR spectrum. GC-MS analysis may show peaks with molecular weights corresponding to the addition of one, two, or three hydroxymethyl groups to cyclohexanone.

  • Aldol Adducts: These will have more complex NMR spectra and higher molecular weights in the mass spectrum.

  • Methanol: A singlet around 3.4 ppm in the 1H NMR spectrum could indicate the presence of methanol from the Cannizzaro reaction.

  • Formate: A singlet around 8.4 ppm in the 1H NMR spectrum is characteristic of the formate anion.

Analytical Approach:

  • GC-MS: This is a powerful tool for separating and identifying volatile components of the reaction mixture. Derivatization of the polyols may be necessary to increase their volatility.[9]

  • LC-MS/MS: For non-volatile byproducts, LC-MS/MS is a highly sensitive technique for identification and quantification.[9][10]

  • NMR Spectroscopy: Both 1H and 13C NMR can provide detailed structural information to help identify the impurities.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this reaction?

A1: Strong bases like sodium hydroxide or calcium hydroxide are commonly used. The choice of solvent is typically water or a mixture of water and an alcohol like methanol. The optimal conditions often need to be determined empirically for a specific scale and setup.

Q2: Can I use paraformaldehyde instead of aqueous formaldehyde?

A2: Yes, paraformaldehyde can be used as a source of formaldehyde. It can sometimes lead to better yields as it introduces less water into the reaction mixture.[11] However, its depolymerization needs to be carefully controlled to ensure a steady supply of formaldehyde.

Q3: How can I confirm the presence of the hydroxyl groups in my final product?

A3: Fourier Transform Infrared (FTIR) spectroscopy is an excellent method for this. A broad absorption band in the region of 3200-3600 cm-1 is characteristic of O-H stretching vibrations in alcohols.[9][12]

Q4: Is it possible to form cyclic acetals or formals as byproducts?

A4: Yes, the reaction of the multiple hydroxyl groups in the product or intermediates with formaldehyde can potentially lead to the formation of cyclic acetals (formals). These would be non-polar byproducts and could be detected by GC-MS.

IV. Visualizing the Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and key side reactions.

Synthesis of this compound cluster_main Main Reaction Pathway cluster_side Side Reactions Cyclohexanone Cyclohexanone Intermediate_1 Hydroxymethylated Intermediates Cyclohexanone->Intermediate_1 Aldol Addition Aldol_Products Oligomeric Byproducts Cyclohexanone->Aldol_Products Self-Condensation Formaldehyde Formaldehyde (excess) Cannizzaro_Products Sodium Formate + Methanol Formaldehyde->Cannizzaro_Products Cannizzaro Reaction (High pH) Base Base (e.g., NaOH) cluster_main cluster_main cluster_side cluster_side Intermediate_2 Tetrakis(hydroxymethyl)cyclohexanone Intermediate_1->Intermediate_2 Further Aldol Additions Product This compound Intermediate_2->Product Crossed Cannizzaro Reduction

Caption: Main and side reaction pathways in the synthesis.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Molar Ratio (Formaldehyde:Cyclohexanone) > 4:1To ensure complete hydroxymethylation and subsequent reduction.
Reaction Temperature 20-50 °CBalances reaction rate with minimizing side reactions. Higher temperatures can lead to increased byproduct formation.
pH 10-12Sufficiently basic to catalyze the reaction, but excessively high pH promotes the Cannizzaro reaction.

VI. Experimental Protocols

Protocol 1: General Synthesis of this compound

  • To a stirred solution of cyclohexanone in water, add an excess of formaldehyde (e.g., 5-6 molar equivalents).

  • Slowly add a solution of a strong base (e.g., sodium hydroxide) while maintaining the temperature between 20-30 °C.

  • Continue stirring at this temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and neutralize it with an acid (e.g., formic acid or dilute HCl) to a pH of ~7.

  • If a precipitate (sodium formate) forms, remove it by filtration.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture).

Protocol 2: Analysis of Reaction Mixture by HPLC

  • Column: A reverse-phase C18 column is suitable for separating the polar components.

  • Mobile Phase: A gradient of water and methanol or acetonitrile.

  • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the byproducts have chromophores.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter it before injection.

VII. Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_analysis Analysis cluster_optimization Optimization Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (Oily/Discolored) Start->Impure_Product Reaction_Stalled Reaction Stalled/ Incomplete Start->Reaction_Stalled Analyze_Crude Analyze Crude Product (TLC, HPLC, NMR, GC-MS) Low_Yield->Analyze_Crude Impure_Product->Analyze_Crude Reaction_Stalled->Analyze_Crude Check_Reactants Check Purity of Starting Materials Reaction_Stalled->Check_Reactants Identify_Byproducts Identify Byproducts Analyze_Crude->Identify_Byproducts Adjust_Stoichiometry Adjust Reactant Stoichiometry Identify_Byproducts->Adjust_Stoichiometry Optimize_Temp Optimize Temperature Identify_Byproducts->Optimize_Temp Control_pH Control pH Identify_Byproducts->Control_pH Modify_Addition Modify Reagent Addition Rate Identify_Byproducts->Modify_Addition Improve_Purification Improve Purification (Recrystallization, Chromatography) Identify_Byproducts->Improve_Purification Check_Reactants->Adjust_Stoichiometry Outcome Improved Yield and Purity Adjust_Stoichiometry->Outcome Optimize_Temp->Outcome Control_pH->Outcome Modify_Addition->Outcome Improve_Purification->Outcome

Caption: A logical workflow for troubleshooting synthesis issues.

VIII. References

  • U.S. Patent No. 5,741,956. (1998). Process for the preparation of pentaerythritol.

  • ACS Publications. (2009). An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. Organic Process Research & Development.

  • ResearchGate. (2018). The mechanism of the Cannizzaro reaction of Formaldehyde.

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Metrohm. (n.d.). Polymer & Polyol Analysis.

  • Sathee Jee. (n.d.). Chemistry Aldol Condensation. Retrieved from [Link]

  • European Patent Office. (1982). Method for purifying polyether-polyols. EP 0050181 A1.

  • DTIC. (n.d.). The Preparation of Pentaerythritol.

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Cannizzaro Reaction.

  • ResearchGate. (2014). Purification by Liquid Extraction of Recovered Polyols.

  • Lecron Share. (n.d.). How to Determine Polyester Polyol Quality Through Data?.

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD. (n.d.). Experienced supplier of UF MUF Resin Glue Plant.

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.

  • Infinity LTL. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.

  • European Patent Office. (1982). Method for purifying polyether-polyols. EP 0050181 A1.

  • Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol.

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.

  • Organic Syntheses. (n.d.). Pentaerythritol.

  • Agilent. (2010). Analysis of Polyols by GPC with Viscometry.

  • Chemistry Steps. (n.d.). Cannizzaro Reaction.

  • University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.

  • Sciencemadness.org. (2015). Pentaerythritol - HOW does it work.

  • U.S. Patent No. 3,077,500. (1963). Aldol condensation reactions.

  • U.S. Patent Application No. 2004/0106818 A1. (2004). Process for the preparation of cyclohexanol derivatives.

Sources

Optimizing reaction conditions for polymerization with 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Polymerization with 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Welcome to the technical support center for polymerization reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing highly branched and dendritic polymers using this unique pentafunctional monomer. As a polyol with four primary and one secondary hydroxyl group, it serves as an exceptional core or branching unit for creating three-dimensional macromolecular architectures.[1]

This resource is structured as a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What types of polymers can be synthesized using this compound?

Answer: Due to its five hydroxyl groups, this monomer is primarily used to create highly branched, three-dimensional polymers.[2][3] These are often categorized as hyperbranched polymers or as cores for dendrimers and star polymers.[4][5] The most common reaction types are:

  • Hyperbranched Polyesters: By reacting it with an AB₂ type monomer (e.g., a dicarboxylic acid or its anhydride), you can perform a one-pot polycondensation to yield hyperbranched polyesters. This is one of the most straightforward methods for creating these architectures.[6][7]

  • Hyperbranched Polyurethanes: Reaction with diisocyanates will form polyurethane linkages, leading to hyperbranched polyurethanes, which are valuable in coatings and foam applications.[8]

  • Star Polymers: It can act as a central core from which linear polymer "arms" are grown. For instance, it can initiate the ring-opening polymerization of cyclic esters like rac-lactide or caprolactone to form 5-arm star polymers.[9]

The high number of terminal functional groups (hydroxyls in the case of polyesters) makes these polymers excellent platforms for further modification and functionalization.[4]

Q2: What are the key advantages of using this monomer for creating dendritic polymers?

Answer: The primary advantage lies in its pre-branched structure, which facilitates the one-pot synthesis of hyperbranched polymers, a more straightforward and cost-effective alternative to the multi-step, iterative synthesis required for perfect dendrimers.[4][10] Key properties derived from this structure include:

  • High Functionality: The resulting polymers have a large number of terminal groups available for conjugation or tuning properties.[3]

  • Low Viscosity: Compared to linear polymers of similar molecular weight, dendritic polymers exhibit significantly lower solution and melt viscosity due to their globular shape and lack of chain entanglement.[4][6]

  • High Solubility: The branched architecture often leads to enhanced solubility in a variety of solvents.[3][6]

  • Unique Rheological Properties: These polymers have distinct flow characteristics valuable in lubricants, coatings, and processing aids.[11]

Q3: Which analytical techniques are recommended for characterizing polymers made from this monomer?

Answer: Characterizing highly branched polymers requires a multi-faceted approach to understand their molecular weight, structure, and thermal properties.

Parameter Primary Technique Secondary/Confirmatory Technique(s) Purpose
Molecular Weight & Distribution Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Mass Spectrometry (MALDI-TOF), Dynamic Light Scattering (DLS)To determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity (Đ = Mw/Mn). Note: GPC requires calibration with appropriate branched standards for accuracy.
Chemical Structure & Branching Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the formation of desired linkages (e.g., ester bonds), identify end-groups, and quantify the degree of branching (DB).[12]
Thermal Properties Differential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)To determine the glass transition temperature (Tg) and thermal stability/decomposition profile of the polymer.[10]
Solution Properties ViscometryRheometryTo measure intrinsic viscosity and understand the rheological behavior of the polymer in solution or as a melt.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during polymerization.

Problem 1: Premature Gelation or Formation of an Insoluble Product

Observation: The reaction mixture becomes a solid gel before reaching the desired reaction time or conversion, or the final product is insoluble in common solvents.

Causality: This is the most common challenge when working with multifunctional monomers (functionality > 2). Gelation occurs when extensive crosslinking between polymer chains forms a single, macroscopic network molecule. This is described by the Flory-Stockmayer theory, which predicts a critical conversion point (the gel point) at which this network forms. With a pentafunctional monomer, this point can be reached very quickly.

Troubleshooting Steps:

  • Adjust Stoichiometry: In a reaction with a difunctional monomer (A₂) and your pentafunctional monomer (B₅), moving the molar ratio further away from the stoichiometric balance (e.g., using an excess of A₂) will delay the gel point. This limits the growth of infinite networks.

  • Control Monomer Addition: Instead of a one-pot reaction, use a slow-addition method. Add the more reactive or higher-functionality monomer slowly to the other reactant. This maintains a low instantaneous concentration of the crosslinking agent, favoring the formation of smaller, branched molecules over an infinite network.

  • Reduce Monomer Concentration: Working in more dilute solutions can reduce the probability of intermolecular reactions that lead to crosslinking, thereby delaying gelation.

  • Lower the Reaction Temperature: This slows down the reaction rate, providing better control and allowing the reaction to be stopped before the gel point is reached.

  • Monitor the Reaction Closely: Track the reaction progress by measuring viscosity. A sharp, exponential increase in viscosity is a clear indicator that the reaction is approaching the gel point. The reaction should be quenched before this occurs.

G cluster_0 Troubleshooting: Premature Gelation start Reaction Gelled Unexpectedly q1 Was monomer concentration high (>2 M)? a1_yes Yes a1_no No s1 Reduce concentration to favor intramolecular reactions. q2 Was stoichiometry near 1:1 functional group ratio? a2_yes Yes a2_no No s2 Use an excess of the difunctional monomer (A₂) to limit network formation. q3 Was the reaction monitored for viscosity changes? s3 Implement in-situ viscosity monitoring to predict gel point. end_node Optimized Condition: Controlled Polymerization

Problem 2: Low Molecular Weight or Incomplete Conversion

Observation: The final polymer has a much lower molecular weight than expected, or analysis (e.g., titration of end-groups) shows that the reaction did not go to completion.

Causality: This is common in step-growth polycondensation reactions and can be attributed to several factors:

  • Equilibrium Position: Reactions like polyesterification are equilibrium-limited. The presence of the condensation byproduct (e.g., water) will prevent the reaction from reaching high conversion and high molecular weight, according to Le Chatelier's principle.

  • Impure Reactants: Impurities, especially monofunctional ones, can act as chain stoppers, capping the growing polymer chains and preventing further molecular weight increase. Water in the reactants can also throw off stoichiometry.

  • Incorrect Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of functional groups. A slight excess of one functional group will lead to a sharp decrease in the achievable molecular weight.

  • Insufficient Catalyst or Temperature: The reaction may be kinetically too slow under the chosen conditions to reach high conversion in a reasonable timeframe.

Troubleshooting Steps:

  • Ensure Efficient Byproduct Removal: For condensation reactions, use a Dean-Stark trap, a high vacuum (<1 mbar), and/or a nitrogen sparge to effectively remove water or other byproducts and drive the equilibrium towards the polymer.

  • Purify Reactants: Ensure all monomers are pure and dry. Recrystallize solid monomers and distill liquid monomers if necessary. Dry all reactants in a vacuum oven before use.

  • Verify Stoichiometry: Accurately weigh all reactants and calculate molar ratios based on functional groups. For A₂ + B₅ systems, a precise ratio is critical for controlling molecular weight.

  • Optimize Catalyst and Temperature: Screen different catalysts (e.g., p-toluenesulfonic acid, dibutyltin dilaurate for polyesters) and concentrations. Ensure the reaction temperature is high enough for the catalyst to be effective and to keep the polymer molten and mobile, but not so high as to cause degradation.

Problem 3: Poor Solubility of the Purified Polymer

Observation: The final, purified polymer does not dissolve well in solvents where it is expected to be soluble.

Causality:

  • Microgel Formation: The product may not be fully gelled but could contain highly crosslinked, insoluble microgels that cause the solution to be hazy or contain swollen particles.

  • Strong Intermolecular Forces: The high density of hydroxyl end-groups on the polymer surface can lead to extensive intermolecular hydrogen bonding, which can dramatically reduce solubility, especially in less polar solvents.

  • Incorrect Solvent Choice: The unique 3D architecture may require a different solvent system than a linear analogue.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Review the troubleshooting steps for gelation. The presence of microgels is often an indication that the reaction was allowed to proceed too close to the gel point.

  • End-Group Modification (Post-Polymerization): Cap the terminal hydroxyl groups to alter the polymer's solubility. For example, reacting the polymer with a long-chain fatty acid chloride (e.g., stearoyl chloride) will introduce hydrophobic alkyl chains, increasing solubility in nonpolar solvents like toluene or hexane. Acetylation can increase solubility in moderately polar solvents.

  • Solvent Screening: Test a wider range of solvents, including highly polar aprotic solvents like DMF, DMSO, or NMP. Sometimes, a mixture of solvents or gentle heating is required to achieve dissolution.

Part 3: Experimental Protocol

Protocol: One-Pot Synthesis of a Hyperbranched Polyester

This protocol describes the synthesis of a hyperbranched polyester from this compound (a B₅ monomer) and adipic acid (an A₂ monomer).

Materials:

  • This compound (2.20 g, 10 mmol)

  • Adipic acid (2.19 g, 15 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.095 g, 0.5 mol% relative to total monomers)

  • Toluene (50 mL, for azeotropic water removal)

  • N,N-Dimethylformamide (DMF) (for dissolution)

  • Methanol (for precipitation)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Dean-Stark trap with condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Setup: Assemble the reaction apparatus (flask, stirrer, Dean-Stark trap, condenser, N₂ inlet). Ensure all glassware is thoroughly dried.

  • Charging Reactants: Add this compound, adipic acid, p-TSA, and toluene to the flask. The molar ratio of A₂ to B₅ functional groups is set to 1.5:1 to prevent early gelation ([15 mmol * 2 carboxyls] / [10 mmol * 5 hydroxyls] = 30/50 = 0.6).

  • Reaction:

    • Begin stirring and purge the system with nitrogen for 15 minutes.

    • Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the amount of water collected. The theoretical amount is ~0.54 mL. The reaction is proceeding as water is removed.

    • Continue refluxing for 4-6 hours, or until ~80-90% of the theoretical water has been collected.

  • High Vacuum Stage:

    • Once water collection ceases, carefully drain the toluene from the Dean-Stark trap.

    • Increase the temperature to 140-150°C and slowly apply a high vacuum (<1 mbar) to remove the remaining toluene and drive the reaction to completion by removing residual water.

    • Continue under vacuum for another 2-3 hours. The viscosity of the mixture will increase significantly.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the highly viscous polymer in a minimal amount of DMF.

    • Slowly pour the DMF solution into a large excess of cold, stirring methanol to precipitate the polymer.

    • Filter the white polymer precipitate, wash with fresh methanol, and dry in a vacuum oven at 50°C overnight.

G

References

  • Facile Synthesis of Functionalised Hyperbranched Polymers for Application as Novel, Low Viscosity Lubricant Formulation Components. PubMed Central. Available at: [Link]

  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Chemistry. Available at: [Link]

  • CHAPTER 1: Introduction to Dendrimers and Other Dendritic Polymers. Royal Society of Chemistry. Available at: [Link]

  • Hyperbranched Macromolecules: From Synthesis to Applications. MDPI. Available at: [Link]

  • Dendritic Polymers for Theranostics. Bioconjugate Chemistry. Available at: [Link]

  • CHAPTER 1. Introduction to Dendrimers and Other Dendritic Polymers. ResearchGate. Available at: [Link]

  • Hyperbranched polymers: advances from synthesis to applications. Chemical Society Reviews. Available at: [Link]

  • Star Polymers vs. Dendrimers: Studies of the Synthesis Based on Computer Simulations. MDPI. Available at: [Link]

  • Dendritic Polymers – Interdisciplinary Research and Emerging Applications from Unique Structural Properties. ResearchGate. Available at: [Link]

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Technical Support Center: Navigating Solubility Challenges of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol and its derivatives. This class of highly functionalized molecules, characterized by a cyclohexane core saturated with hydroxyl groups, presents unique challenges in achieving desired concentrations for experimental assays and formulation development. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by established scientific literature.

Understanding the Core Challenge: The Power of Hydrogen Bonding

The primary obstacle to the facile dissolution of this compound and its analogs is their extensive capacity for intermolecular hydrogen bonding. The multiple hydroxyl groups can form a strong, three-dimensional network in the solid state, resulting in a high crystal lattice energy. For dissolution to occur, the solvent-solute interactions must be energetically favorable enough to overcome these powerful intermolecular forces. The crystal packing of this compound is stabilized by a network of O-H···O interactions, underscoring the strength of this crystal lattice. This inherent property often leads to poor solubility in a wide range of common laboratory solvents.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the solubilization of this compound derivatives.

Issue 1: The Compound Fails to Dissolve in Common Solvents (Water, Ethanol, DMSO).

Question: I've tried dissolving my this compound derivative in water, ethanol, and DMSO, but it remains a suspension even at low concentrations. What should I do?

Answer: This is a frequent challenge with polyhydroxylated compounds. The strong intermolecular hydrogen bonding in the crystal lattice makes it difficult for even polar solvents to effectively solvate the individual molecules. Here is a systematic approach to address this:

Step 1: Solvent Screening and the Power of Co-Solvents

The first line of attack is to explore a broader range of solvents and, more importantly, co-solvent systems. The goal is to disrupt the solute-solute hydrogen bonds and promote solute-solvent interactions.

  • Rationale: A single solvent may not possess the optimal balance of polarity, hydrogen bond donating/accepting ability, and non-polar character to effectively solvate a complex molecule. Co-solvents can synergistically enhance solubility by modifying the overall properties of the solvent system. By reducing the self-association of water, for instance, a co-solvent can lower the energy penalty for creating a cavity to accommodate a non-polar solute.[1]

  • Protocol: Systematic Co-Solvent Screening

    • Select a range of biocompatible co-solvents: Consider options such as propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin.[2]

    • Prepare a series of co-solvent mixtures: Start with binary mixtures with water or your primary solvent (e.g., 10%, 25%, 50%, 75% v/v of the co-solvent).

    • Perform a shake-flask solubility study: Add an excess of your compound to each solvent/co-solvent system.

    • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Separate and Quantify: Centrifuge or filter the samples to separate the undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Table 1: Example Co-Solvent Systems for Initial Screening

Primary SolventCo-SolventRatios to Test (v/v)
WaterPropylene Glycol90:10, 75:25, 50:50, 25:75
WaterPEG 40090:10, 75:25, 50:50, 25:75
EthanolGlycerin90:10, 75:25, 50:50
DMSOWater90:10, 75:25, 50:50

Step 2: Utilize Hansen Solubility Parameters (HSP) for a More Targeted Approach

For a more theoretical and less empirical approach, Hansen Solubility Parameters can be a powerful tool. HSP separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.

  • Rationale: By determining the HSP of your derivative, you can computationally screen for solvents or solvent blends that have a close HSP match, thereby increasing the probability of successful dissolution.[4]

  • Workflow:

    • Estimate the HSP of your derivative: This can be done using group contribution methods available in specialized software.

    • Consult HSP databases for solvents: Identify solvents with HSP values close to your compound's estimated values.

    • Design co-solvent systems: Use software to predict the HSP of solvent mixtures to fine-tune the match with your compound.

HSP_Workflow A Estimate HSP of Derivative B Consult Solvent HSP Database A->B Compare C Identify Matching Single Solvents B->C D Design Co-Solvent Blends for Closer Match B->D E Experimental Validation C->E D->E

Caption: Hansen Solubility Parameter (HSP) workflow for solvent selection.

Issue 2: The Compound "Oils Out" or Forms a Gummy Precipitate Upon Cooling or Addition of an Anti-Solvent.

Question: I was able to dissolve my compound in a hot solvent, but upon cooling, it separated as an oily layer instead of forming crystals. What is happening and how can I fix it?

Answer: This phenomenon is known as "oiling out" or liquid-liquid phase separation. It occurs when the supersaturated solution separates into two liquid phases: a solute-rich phase (the oil) and a solute-lean phase (the bulk solvent).[5] This is common for compounds that have a low melting point or are highly flexible, such as some polyols.[6] Oiling out is detrimental to purification as the oil phase can trap impurities.

Strategies to Prevent Oiling Out:

  • Slower Cooling Rate: Rapid cooling can lead to a high degree of supersaturation, favoring the formation of a metastable oil phase. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator.

  • Use a More Dilute Solution: Starting with a lower concentration of the compound can prevent the solution from reaching the supersaturation level where oiling out occurs.[7]

  • Solvent System Modification:

    • Increase the proportion of the "good" solvent: This will keep the compound in solution for longer during cooling, allowing more time for nucleation and crystal growth.

    • Choose a different solvent system: A solvent in which the compound is less soluble at elevated temperatures may be a better choice, as it will require a smaller temperature drop to induce crystallization.

  • Seeding: The introduction of seed crystals of the desired compound can bypass the need for primary nucleation and promote direct crystallization from the solution, avoiding the oiling out phase.[5]

Oiling_Out_Troubleshooting Start Compound 'Oils Out' A Decrease Cooling Rate Start->A B Use a More Dilute Solution Start->B C Modify Solvent System Start->C D Introduce Seed Crystals Start->D End Crystalline Solid Formation A->End B->End C->End D->End

Caption: Troubleshooting strategies for "oiling out" during crystallization.

FAQs: Advanced Solubilization Strategies

For particularly challenging derivatives, more advanced formulation strategies may be necessary.

Q1: Can cyclodextrins be used to improve the solubility of my polyhydroxylated compound?

A1: Yes, cyclodextrin complexation is a promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar moieties of a guest molecule, forming an inclusion complex with enhanced aqueous solubility.[]

  • Mechanism: The hydroxyl groups on the exterior of the cyclodextrin improve the water solubility of the entire complex, while the hydrophobic portion of your derivative is shielded within the cavity.

  • Selection of Cyclodextrin: The choice of cyclodextrin depends on the size and shape of the hydrophobic portion of your derivative.

    • β-cyclodextrin: Often a good starting point for molecules containing benzene or naphthalene-sized groups.[]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility than the parent β-cyclodextrin, making it a very effective solubilizing agent.[9]

  • Protocol: Kneading Method for Inclusion Complex Formation

    • Create a slurry of the cyclodextrin in a minimal amount of water.

    • Add your compound to the slurry.

    • Knead the mixture thoroughly in a mortar and pestle to form a paste.[10]

    • Dry the paste under vacuum.

    • Wash the resulting powder with a small amount of a non-solvent for the complex (e.g., a non-polar organic solvent) to remove any uncomplexed guest molecule.[10]

    • Dry the final product and test its aqueous solubility.

Q2: How can I use a prodrug approach to enhance the solubility of my this compound derivative?

A2: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[11] For compounds with multiple hydroxyl groups, a prodrug strategy can be highly effective.

  • Strategy: Temporarily mask one or more of the hydroxyl groups with a polar, ionizable promoiety. This can disrupt the intermolecular hydrogen bonding that contributes to low solubility and introduce a group that is highly water-soluble at physiological pH.

  • Common Promoieties for Alcohols:

    • Phosphate Esters: These are highly effective at increasing aqueous solubility and can be cleaved in vivo by phosphatases.[12]

    • Amino Acid Esters: Can introduce an ionizable amino group, improving solubility at acidic pH.

    • Hemiesters of Dicarboxylic Acids (e.g., succinate): The free carboxylic acid group can be ionized at physiological pH, enhancing water solubility.

  • Considerations: The choice of promoiety and the linker chemistry must be carefully considered to ensure that the prodrug is stable in formulation but efficiently cleaved in vivo to release the active compound.

Q3: What are solid dispersions and how can they help with my compound?

A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[13] For poorly soluble crystalline compounds, creating an amorphous solid dispersion can significantly enhance solubility and dissolution rates.

  • Mechanism: By dispersing the compound at a molecular level within a hydrophilic polymer matrix, the high lattice energy of the crystalline state is overcome. The polymer also helps to prevent recrystallization and can improve the wettability of the compound.

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP): A versatile, water-soluble polymer suitable for solvent evaporation and hot-melt extrusion methods.[14]

    • Hydroxypropyl Methylcellulose (HPMC): Another widely used hydrophilic polymer.[14]

    • Sugars and Polyols: Natural carriers like mannitol and sorbitol have also been explored for creating solid dispersions.[15]

  • Preparation Method: Solvent Evaporation

    • Dissolve both your compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film is a solid dispersion of your compound in the polymer matrix.

    • Further dry the solid dispersion under high vacuum to remove any residual solvent.

    • Characterize the solid dispersion for amorphicity (using techniques like PXRD or DSC) and measure its dissolution rate.

Q4: Could nanosuspensions be a viable option?

A4: Yes, nanosuspensions are a formulation approach where the pure drug is reduced to the nanometer size range and stabilized in a liquid medium.[16]

  • Mechanism: According to the Ostwald-Freundlich equation, reducing the particle size to the nanometer range leads to an increase in saturation solubility. The increased surface area also significantly enhances the dissolution velocity.

  • Formulation: Nanosuspensions are typically stabilized by a combination of surfactants and/or polymers (e.g., polysorbate 80, HPMC) that adsorb onto the surface of the nanoparticles and prevent aggregation.[17]

  • Preparation: Common methods include high-pressure homogenization and media milling. These techniques require specialized equipment. The "bottom-up" approach of anti-solvent precipitation can also be used, where the drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers by the addition of an anti-solvent.[17]

Summary of Key Strategies and their Mechanisms

StrategyCore PrincipleKey Considerations
Co-solvency Modifies the bulk solvent properties to be more favorable for the solute.Biocompatibility and potential for precipitation upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic portion of the molecule in a soluble host.Matching the cavity size of the cyclodextrin to the guest molecule.
Prodrug Approach Temporarily masks functional groups with a soluble promoiety.Bioreversibility and in vivo cleavage kinetics.
Solid Dispersions Disperses the compound in an amorphous state within a hydrophilic polymer matrix.Physical stability and prevention of recrystallization.
Nanosuspensions Increases saturation solubility and dissolution rate by reducing particle size.Physical stability of the suspension and prevention of particle growth.

This technical support center provides a foundational framework for addressing the solubility challenges associated with this compound derivatives. A systematic and mechanistically informed approach to formulation development is crucial for advancing these promising molecules through the research and development pipeline.

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  • McPherson, A. (2016). Crystallization–General Methods. In eLS. John Wiley & Sons, Ltd.
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  • Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2,2,6,6-Tetramethylcyclohexanone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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Preventing the degradation of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile polyol in chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments and the quality of your final products.

Section 1: Understanding the Stability of this compound

FAQ 1: What are the primary degradation pathways for this compound during a typical reaction?

This compound, a polyol with five hydroxyl groups, is susceptible to degradation under common reaction conditions, primarily through oxidation and acid or base-catalyzed side reactions.

  • Oxidative Degradation: This is often initiated by heat, light, or the presence of metal ion impurities. The hydroxyl groups can be oxidized to form aldehydes, ketones, and carboxylic acids. This can lead to discoloration (yellowing) of the reaction mixture and the formation of impurities that can interfere with the desired reaction or the properties of the final product. The presence of oxygen is a key factor in this degradation pathway. Antioxidants are often employed to mitigate this issue.[1][2][3]

  • Acid-Catalyzed Degradation: In the presence of strong acids and heat, polyols can undergo dehydration to form ethers or unsaturated compounds. For this compound, this could lead to the formation of intramolecular ethers (cyclic ethers) or intermolecular ether linkages, resulting in oligomerization.

  • Base-Catalyzed Degradation: Strong bases can promote aldol-type condensation reactions or other rearrangements, particularly if there are any aldehyde or ketone impurities present from oxidation.

The following diagram illustrates the potential initial steps of oxidative degradation:

cluster_main Oxidative Degradation Pathway Polyol This compound Aldehyde Aldehyde Intermediate Polyol->Aldehyde Oxidation (e.g., O2, heat) Carboxylic_Acid Carboxylic Acid Byproduct Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Initial steps of oxidative degradation of the polyol.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: My reaction mixture is turning yellow. What is causing this and how can I prevent it?

Cause: Yellowing is a common indicator of oxidative degradation. This is often accelerated by high reaction temperatures, the presence of oxygen, and trace metal impurities. The formation of conjugated unsaturated systems resulting from subsequent reactions of the initial oxidation products can lead to colored byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. High temperatures significantly accelerate oxidation.[4]

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation. A combination of primary and secondary antioxidants is often most effective.[1][5][6]

    • Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are excellent choices.

    • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites or thioesters can be used to break down hydroperoxides that are precursors to colored species.[1]

Antioxidant TypeExampleRecommended Concentration (w/w)
Primary (Phenolic) Irganox® 10760.05 - 0.2%
Secondary (Phosphite) Irgafos® 1680.1 - 0.5%

Experimental Protocol: Addition of Antioxidants

  • To a reaction vessel charged with this compound and solvent, add the recommended amount of the primary antioxidant (e.g., Irganox® 1076).

  • Stir the mixture until the antioxidant is fully dissolved.

  • Add the secondary antioxidant (e.g., Irgafos® 168) and stir to dissolve.

  • Proceed with the addition of other reagents under an inert atmosphere.

Problem 2: I am observing unexpected side products in my final product, leading to low yield. How can I identify and minimize these?

Cause: Unexpected side products can arise from a variety of sources, including reactions with impurities in your starting materials, or from the degradation of this compound itself. In polyester or polyurethane synthesis, side reactions can include the formation of allophanates or biurets at elevated temperatures.[7][8]

Troubleshooting Workflow:

cluster_workflow Troubleshooting Low Yield Start Low Yield Observed Analyze Analyze Side Products (GC-MS, LC-MS, NMR) Start->Analyze Identify Identify Degradation Products Analyze->Identify Purity Check Starting Material Purity Identify->Purity Protect Consider Protecting Groups Identify->Protect Optimize Optimize Reaction Conditions (Temp, Time) Identify->Optimize End Improved Yield Purity->End Protect->End Optimize->End

Caption: Workflow for troubleshooting low reaction yield.

Analytical Protocol: Identification of Degradation Products by LC-MS

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a water/acetonitrile or water/methanol gradient to separate the components of the mixture.

  • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential degradation products.

  • Data Analysis: Compare the mass spectra of the unknown peaks with potential degradation products (e.g., oxidized or dehydrated forms of the starting polyol). Tandem MS (MS/MS) can be used to fragment ions for structural elucidation.[9][10]

Preventative Measure: Use of Protecting Groups

For complex syntheses, selectively protecting some of the hydroxyl groups can prevent unwanted side reactions. The choice of protecting group depends on the reaction conditions of the subsequent steps.

Protecting GroupProtection ReagentDeprotection Conditions
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)
Acetals (e.g., Acetonide) Acetone, Acid catalystMild acid

Section 3: Frequently Asked Questions (FAQs)

FAQ 2: How can I purify this compound if I suspect it has degraded during storage?

Recrystallization is the most effective method for purifying this compound. A suitable solvent system would be one in which the polyol is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or isopropanol/water, may be effective.

FAQ 3: Are there any specific catalysts to avoid when using this compound?

Care should be taken with strong acid or base catalysts, especially at high temperatures, as they can promote degradation. If a catalyst is necessary, consider using milder options or running the reaction at a lower temperature for a longer duration. For polyurethane synthesis, some amine catalysts can also promote side reactions, so catalyst screening is recommended.

FAQ 4: What are the ideal storage conditions for this compound to prevent degradation?

Store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight. Storing under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) can further prolong its shelf life by preventing oxidation and moisture absorption.

References

  • Zimmerman, B. F. (1977). U.S. Patent No. 4,007,230. Washington, DC: U.S.
  • Golisz, S., et al. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Molecules, 27(15), 4977.
  • Wikipedia. (2023, October 27). Polymer stabilizer. In Wikipedia. Retrieved from [Link]

  • Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1. Retrieved from [Link]

  • Polysource Industries. (n.d.). System Troubleshooting Guide. Retrieved from [Link]

  • Santerre, J. P., et al. (1994). High-performance liquid chromatographic separation and tandem mass spectrometric identification of breakdown products associated with the biological hydrolysis of a biomedical polyurethane.
  • Linquid. (2024, October 8). Optimizing Reaction Conditions in Polyester Polyol Reactors: A Practical Guide. Retrieved from [Link]

  • Aleader Tire. (2022, May 23). Problems and Solutions in Polyurethane Foam Production Knowledge. Retrieved from [Link]

  • Elwell, M. J., et al. (1996). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules, 29(8), 2960-2968.
  • International Journal in Management and Social Science. (2021).
  • ResearchGate. (n.d.). GPC chromatogram of degradation products (polyol phase-upper phase). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Schmidt, J., et al. (2017). Degradation of Polyester Polyurethane by Bacterial Polyester Hydrolases. Polymers, 9(2), 65.
  • Averous, L., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51, 10146-10192.
  • Scholz, S., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15, 2379-2388.
  • Hentschel, J., et al. (2019). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Journal of Applied Polymer Science, 136(48), 48195.
  • Semantic Scholar. (n.d.). Synthesis and characterization of novel polyester containing Schiff-base unit. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Retrieved from [Link]

  • Shach-Caplan, M., et al. (2023).
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization. Retrieved from [Link]

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Technical Support Center: Characterization of Polymers Based on 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with polymers derived from 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the characterization of these highly branched, multi-functional polymers.

Introduction to THMC-Based Polymers

Polymers synthesized from this compound are gaining interest in various fields, including coatings, adhesives, and biomedical applications, owing to their high density of hydroxyl groups, which allows for extensive cross-linking and functionalization. However, the very structural characteristics that make them promising—their globular, hyperbranched, and dendritic architectures—also present significant hurdles for routine polymer characterization techniques. This guide is designed to help you navigate these complexities.

Part 1: Molecular Weight Determination (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone of polymer analysis for determining molecular weight distribution. However, the unique architecture of THMC-based polymers requires special consideration.

Troubleshooting Guide: GPC/SEC Analysis
Problem Potential Cause Recommended Solution
Inaccurate (underestimated) molecular weight values The hydrodynamic volume of your hyperbranched polymer is smaller than a linear polymer of the same molecular weight. Standard linear calibrants (e.g., polystyrene) are not suitable.Use a multi-detector GPC system incorporating a light scattering detector (MALLS or RALS) and a viscometer. This allows for the direct determination of absolute molecular weight without relying on column calibration with linear standards.
Poor peak resolution or tailing Strong interactions between the polymer's polar hydroxyl groups and the stationary phase of the GPC column can lead to adsorption.1. Mobile Phase Modification: Add a small amount of a polar solvent or a salt (e.g., LiBr) to the mobile phase to disrupt hydrogen bonding and minimize polymer-column interactions. 2. Derivatization: Acetylate or silylate the hydroxyl groups to reduce polarity. Note that this will alter the polymer's mass and must be accounted for in your calculations.
Presence of multiple, unexpected peaks This could indicate the presence of unreacted monomer, aggregates, or different polymer architectures.1. Confirm Monomer Elution: Inject a standard of the THMC monomer to identify its retention time. 2. Investigate Aggregation: Vary the concentration of your sample. If aggregation is the issue, the relative size of the higher molecular weight peaks should decrease at lower concentrations. You can also try a more polar mobile phase or filtration through a smaller pore size filter.
GPC/SEC FAQs

Q1: Why is my calculated molecular weight so much lower than expected?

A1: This is a classic issue when analyzing hyperbranched polymers with conventional GPC calibrated with linear standards. Due to their compact, globular shape, THMC-based polymers have a smaller hydrodynamic radius than linear polymers of the same molar mass. Consequently, they elute later from the GPC column, leading to an underestimation of their molecular weight. The use of a light scattering detector is highly recommended to obtain accurate, absolute molecular weight data.

Q2: Can I use pullulan standards for calibration?

A2: While pullulan standards are branched polysaccharides and may provide a better approximation than polystyrene, they are still not ideal for calibrating for highly branched, dendritic polymers like those from THMC. For the most accurate results, absolute molecular weight determination via light scattering is the industry standard.

Part 2: Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the structure of your THMC-based polymer. However, the high degree of branching can lead to complex and overlapping spectra.

Troubleshooting Guide: NMR Analysis
Problem Potential Cause Recommended Solution
Broad, poorly resolved peaks in ¹H NMR High polymer concentration, restricted segmental motion in the hyperbranched structure, or residual solvent can all contribute to peak broadening.1. Optimize Concentration: Run a concentration series to find the optimal balance between signal-to-noise and resolution. 2. Increase Temperature: Acquiring the spectrum at an elevated temperature can increase segmental mobility and sharpen the signals. 3. Use a High-Field Spectrometer: A higher field strength (e.g., 600 MHz or above) will provide better spectral dispersion.
Difficulty in assigning peaks in ¹³C NMR The repeating units in a hyperbranched polymer can have different local environments (dendritic, linear, terminal), leading to a multitude of similar but distinct signals.1. Utilize 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton and carbon signals, which can aid in assigning specific carbons based on their attached protons. 2. DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can help differentiate between CH, CH₂, and CH₃ groups, simplifying the spectrum.
NMR FAQs

Q1: How can I determine the degree of branching using NMR?

A1: The degree of branching can be estimated by comparing the integrals of signals corresponding to dendritic, linear, and terminal units. This method was famously described by Fréchet for dendritic polymers. You will need to identify unique signals for each type of repeating unit in your polymer structure. This often requires careful analysis of both ¹H and ¹³C NMR spectra, and potentially 2D NMR for unambiguous peak assignment.

Q2: My NMR spectrum shows a significant peak for unreacted monomer. How can I purify my polymer?

A2: Due to the high polarity of the THMC monomer, purification can be challenging. Precipitation is often the most effective method. Dissolve your crude polymer in a suitable solvent (e.g., DMSO, DMF) and precipitate it into a non-solvent (e.g., diethyl ether, acetone, or water, depending on the polymer's polarity). Repeat the precipitation process several times to ensure complete removal of the monomer. Dialysis can also be an effective technique for removing low molecular weight impurities if your polymer is soluble in an appropriate solvent.

Part 3: Thermal Properties (TGA/DSC)

Thermal analysis provides critical information about the stability and phase transitions of your THMC-based polymers.

Troubleshooting Guide: Thermal Analysis
Problem Potential Cause Recommended Solution
Broad glass transition (Tg) in DSC The heterogeneous nature of hyperbranched polymers, with varying chain-end mobility and internal density, can lead to a broad Tg.This is often an intrinsic property of hyperbranched polymers. Ensure your heating and cooling rates are consistent (e.g., 10 °C/min) and report the Tg as the midpoint of the transition. Running a second heating cycle after a controlled cooling step can provide a more defined Tg by erasing the previous thermal history.
Multi-step degradation in TGA This could be due to the degradation of different parts of the polymer structure or the presence of residual solvent or monomer.1. Correlate with Structure: Try to correlate the degradation steps with the thermal lability of different functional groups in your polymer. For example, ester linkages will degrade at a different temperature than the cyclohexyl core. 2. Analyze Evolved Gas: Couple your TGA to a mass spectrometer or FTIR to identify the molecules being released during each degradation step. This can help pinpoint the source of the weight loss.
Thermal Analysis FAQs

Q1: Why is the glass transition of my THMC-based polymer so much higher than a linear analogue?

A1: The highly branched and compact structure of THMC-based polymers restricts chain mobility. This lack of free movement requires more thermal energy to induce the transition from a glassy to a rubbery state, resulting in a higher glass transition temperature compared to more flexible linear polymers.

Part 4: Experimental Workflows & Diagrams

Workflow for Troubleshooting GPC/SEC Molecular Weight Discrepancies

GPC_Troubleshooting start Inaccurate MW from GPC check_cal Is calibration based on linear standards? start->check_cal use_malls Implement Multi-Angle Light Scattering (MALLS) for absolute MW check_cal->use_malls Yes check_peaks Are peaks showing tailing or poor resolution? check_cal->check_peaks No re_run Re-run GPC analysis use_malls->re_run interaction Suspect polymer-column interaction check_peaks->interaction Yes check_peaks->re_run No, peaks are sharp modify_mp Modify mobile phase (add salt/polar solvent) interaction->modify_mp derivatize Derivatize hydroxyl groups (acetylate/silylate) interaction->derivatize modify_mp->re_run derivatize->re_run

Caption: Troubleshooting workflow for GPC/SEC of THMC polymers.

Conceptual Diagram of THMC Polymer Architecture vs. Linear Polymer in GPC

GPC_Architecture cluster_0 GPC Column (Size Exclusion) cluster_1 Elution Profile p1 p2 p3 p4 p5 p6 Elute_Linear Elutes Earlier p6->Elute_Linear Elute_THMC Elutes Later (Appears Smaller) p6->Elute_THMC A Elution Time B Detector Signal THMC THMC Polymer (Compact) THMC->p1 Linear Linear Polymer (Larger Hydrodynamic Volume) Linear->p1 Enters column first

Caption: Elution behavior of THMC vs. linear polymers in GPC.

References

  • Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009). Modern Size-Exclusion Liquid Chromatography: Practice of Gel Permeation and Gel Filtration Chromatography, 2nd Edition. John Wiley & Sons. [Link]

  • Mori, S., & Barth, H. G. (1999). Size Exclusion Chromatography. Springer. [Link]

Technical Support Center: Scaling Up the Production of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and production managers involved in the synthesis and scale-up of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC). It provides in-depth technical support through troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is analogous to the production of other polyols like pentaerythritol.[1][2] The process is typically conducted as a batch reaction and involves a base-catalyzed reaction between cyclohexanone and formaldehyde.[3] The core transformation occurs via a sequence of two fundamental organic reactions: a four-fold aldol addition followed by a crossed Cannizzaro reaction.

The overall reaction scheme is as follows: Cyclohexanone + 4 Formaldehyde + Base → Intermediate Adduct Intermediate Adduct + Formaldehyde + Base → this compound + Formate Salt

This process, while effective, is sensitive to reaction conditions, and scaling up presents challenges related to reaction control, impurity formation, and product purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a multi-step, one-pot process that proceeds through two key stages:

  • Aldol Addition: In the presence of a base (e.g., NaOH or Ca(OH)₂), the four acidic α-hydrogens of cyclohexanone are sequentially replaced by hydroxymethyl groups from formaldehyde. This occurs through a series of base-catalyzed aldol-type reactions.

  • Crossed Cannizzaro Reaction: After the four α-hydrogens are substituted, the resulting intermediate aldehyde undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde.[4] In this redox reaction, formaldehyde, being a more reactive hydride donor, is oxidized to formic acid (which is immediately neutralized by the base to a formate salt), while the intermediate aldehyde is reduced to the final polyol product, this compound.[5][6]

Q2: Why is a significant excess of formaldehyde typically required?

A molar excess of formaldehyde is crucial for two primary reasons:

  • Driving the Aldol Additions: A high concentration of formaldehyde ensures the reaction proceeds to completion, fully substituting all four α-positions on the cyclohexanone ring.

  • Preventing Side Reactions: More importantly, the excess formaldehyde helps to minimize the formation of higher molecular weight byproducts and impurities.[7] In the analogous synthesis of pentaerythritol, this strategy is employed to limit the formation of dipentaerythritol.[7] It ensures that the intermediate aldehyde is more likely to react with formaldehyde in the desired crossed Cannizzaro reaction rather than undergo other side reactions.

Q3: What is the role of the base, and which one should I choose?

The base is a reactant, not just a catalyst, and is consumed stoichiometrically during the process.[2] Its primary roles are to deprotonate the cyclohexanone to initiate the aldol additions and to facilitate the Cannizzaro reaction. Common bases include sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂).[7]

  • Sodium Hydroxide (NaOH): Offers high reactivity and solubility.

  • Calcium Hydroxide (Ca(OH)₂): Can be a more cost-effective option and may offer advantages in the final work-up and removal of the formate salt (calcium formate is less soluble than sodium formate).

The choice of base can impact reaction kinetics and the final purification strategy.

Q4: What are the typical physical properties of this compound?

Understanding the product's properties is essential for purification and handling.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₅[8]
Molecular Weight 220.26 g/mol [8]
Appearance Solid / Crystalline Powder[9]
Melting Point 123-127 °C[9][]
Boiling Point 441.6 °C at 760 mmHg[]
Solubility Soluble in water[2]

Experimental Workflow & Troubleshooting

This section details common problems encountered during the scale-up of THMC production, providing potential causes and actionable solutions.

General Synthesis Protocol

A generalized protocol for a batch production is outlined below. Note: Specific quantities and conditions must be optimized for your specific equipment and scale.

  • Reactor Charging: Charge an aqueous solution of formaldehyde into a jacketed reactor equipped with efficient agitation and temperature control.

  • Reactant Premix: In a separate vessel, prepare a solution of cyclohexanone.

  • Initiation: Begin agitation and heat the formaldehyde solution to the target reaction temperature (e.g., 40-60 °C).

  • Controlled Addition: Slowly and simultaneously add the cyclohexanone and an aqueous base solution (e.g., 50% NaOH) to the reactor. Maintain a constant molar ratio of base to cyclohexanone.[11] The feed rate must be carefully controlled to manage the reaction exotherm.

  • Reaction & Digestion: After the addition is complete, allow the reaction to continue at the set temperature for a specified period (e.g., 1-2 hours) to ensure completion.[11]

  • Neutralization: Cool the reaction mixture and neutralize the excess base with an acid, such as formic acid, to a pH of approximately 6.0-6.5.[11]

  • Work-up & Isolation: The crude product is isolated from the reaction mixture, typically through concentration and crystallization.

Process Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Charge Reactor: - Formaldehyde (aq) - Water Addition Controlled Addition: - Cyclohexanone - Base (e.g., NaOH) Reactants->Addition Reaction Reaction & Digestion (40-70 °C) Addition->Reaction Neutralize Neutralization (Formic Acid) Reaction->Neutralize Crude Crude Product (THMC, Formate Salt, Water) Neutralize->Crude Concentrate Concentration (Evaporation) Crystallize Crystallization Concentrate->Crystallize Filter Filtration & Washing Crystallize->Filter Dry Drying Filter->Dry Final Pure THMC Product Dry->Final Crude->Concentrate

Caption: High-level workflow for the synthesis and purification of THMC.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Actions & Solutions
1. Low Product Yield A. Incorrect Stoichiometry: Insufficient excess of formaldehyde.[7]A. Increase the molar ratio of formaldehyde to cyclohexanone. Ratios of 4.5:1 to 8:1 are common in analogous processes to drive the reaction to completion.[11]
B. Poor Temperature Control: Exotherms can lead to runaway reactions and the formation of undesired byproducts, consuming reactants.B. Ensure adequate reactor cooling capacity. Reduce the addition rate of reactants, particularly the base. Implement a staged temperature profile if necessary.
C. Side Reactions: Self-condensation of cyclohexanone or polymerization of formaldehyde can occur, especially with improper base concentration or temperature.C. Maintain the reaction temperature within the optimized range (e.g., 40-70 °C).[11] Ensure rapid and efficient mixing to quickly disperse reactants and avoid localized "hot spots."
D. Incomplete Reaction: Insufficient reaction time or low temperature.D. Monitor the reaction progress by sampling and analysis (e.g., HPLC). Extend the digestion time post-addition to ensure full conversion.
2. High Impurity Levels A. Formation of Higher Homologues: Similar to dipentaerythritol, ethers can form between THMC molecules.[7]A. Use a sufficient excess of formaldehyde. Optimize temperature to favor the desired reaction pathway. Impurities can be separated via fractional crystallization during purification.[7]
B. Residual Aldehydes: Unreacted formaldehyde or intermediate aldehydes are present.B. Ensure the Cannizzaro reaction goes to completion by providing adequate time and maintaining the correct base concentration.
C. Organic Acid Contamination: Besides formate, other organic acids may form from side reactions.C. After neutralization, the crude solution can be treated with activated carbon to remove colored impurities before crystallization. The pH of the crystallization medium should be carefully controlled.
3. Difficult Product Isolation A. Viscous Crude Product: High concentration of product and salts makes handling and filtration difficult.A. Adjust the final concentration of the crude solution before crystallization. Diluting slightly can improve handling, though it may affect crystallization yield.
B. Poor Crystal Formation: Product oils out or forms very fine, hard-to-filter crystals.B. Optimize the cooling profile during crystallization; a slower cooling rate often yields larger, more easily filtered crystals. Experiment with different crystallization solvents or anti-solvents. Ensure the pH is in the optimal range (6.0-6.5).
C. High Salt Content: The formate salt co-precipitates with the product.C. Select a crystallization solvent where the product has moderate solubility but the formate salt has low solubility (or vice-versa). Multiple recrystallization steps may be necessary to achieve high purity.
4. Reaction Control Issues (Scale-Up) A. Severe Exotherm: The reaction generates significant heat, posing a safety risk at scale.A. Scale-up requires a thorough understanding of the reaction's thermal profile (use of reaction calorimetry is recommended). Employ jacketed reactors with high cooling capacity and consider a semi-batch process where reactants are added slowly over time.[11]
B. Inefficient Mixing: Poor mixing leads to localized high concentrations of reactants, promoting side reactions and creating hot spots.B. Use appropriate impeller designs (e.g., pitched-blade turbine) and agitation speeds to ensure homogeneity. Baffles within the reactor are critical to prevent vortexing and improve mixing efficiency.
Troubleshooting Logic Diagram

G Start Experiment Issue LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity IsolationProb Isolation Problem Start->IsolationProb Stoich Check Stoichiometry (HCHO:Cyclohexanone Ratio) LowYield->Stoich Temp Review Temperature Profile (Exotherms?) LowYield->Temp Time Verify Reaction Time LowYield->Time Homologues Analyze for Higher Homologues (e.g., via LC-MS) HighImpurity->Homologues SideReact Investigate Side Reactions (Cannizzaro, Aldol) HighImpurity->SideReact Viscosity Measure Crude Viscosity IsolationProb->Viscosity Crystals Examine Crystal Morphology (Microscopy) IsolationProb->Crystals Salts Check for Salt Co-Precipitation (Ash Content) IsolationProb->Salts SideReact->Temp

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

References
  • Maras, N., & Strnad, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Noreen, A., Creaser, D. C., Pajalic, O., & Olsson, L. (2025). A review of pentaerythritol Synthesis; industrial manufacturing and separation processes. Journal of Industrial and Engineering Chemistry. Available at: [Link]

  • Alder s.p.a. (n.d.). Pentaerythritol – Production process. Available at: [Link]

  • LookChem. (n.d.). Production of Pentaerythritol. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Available at: [Link]

  • Montecatini Edison S.p.A. (1968). U.S. Patent No. 3,410,915. Google Patents.
  • Sabtech Machine. (2024). Common Issues and Solutions for Polyurethane Foam Production-Part 1. Available at: [Link]

  • SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Available at: [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]

  • Scribd. (n.d.). Manufacturing of Pentaerythritol. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

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Mitigating impurities in 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol batches

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for mitigating impurities in the synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. As Senior Application Scientists, we offer this guide based on established chemical principles and field-proven experience to ensure the highest degree of scientific integrity and experimental success.

Introduction to this compound Purity

This compound is a polyhydric alcohol with a unique cyclic structure, making it a valuable building block in various applications, including polymer chemistry, resins, and as a precursor in pharmaceutical synthesis. The compound is typically synthesized via a base-catalyzed aldol condensation reaction between cyclohexanone and formaldehyde.[1] The purity of the final product is paramount, as even minor impurities can significantly impact downstream applications, affecting reaction kinetics, polymer properties, and the safety profile of final drug products. This guide is designed to help you navigate the common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The impurity profile is typically process-dependent, but common contaminants include:

  • Partially Hydroxymethylated Intermediates: Mono-, di-, and tri-substituted cyclohexanone derivatives that result from an incomplete reaction.

  • Cannizzaro Reaction Byproducts: The reaction conditions that favor the final hydroxymethylation step can also promote the Cannizzaro reaction of formaldehyde, leading to the formation of formate salts (e.g., sodium or calcium formate) and methanol.

  • Aldol Condensation Byproducts: Self-condensation of cyclohexanone or side reactions can lead to the formation of higher molecular weight, often colored, impurities. Dehydration of aldol addition products can form α,β-unsaturated ketones, which are known chromophores.[2]

  • Residual Solvents and Reagents: Unreacted formaldehyde, base catalyst, and solvents used during the reaction or workup.

Q2: My reaction mixture turned yellow/brown. What causes this discoloration and how can I prevent it?

Discoloration is a frequent issue in base-catalyzed aldol condensations, especially at elevated temperatures.[3] The color often arises from the formation of α,β-unsaturated carbonyl compounds, which are conjugated systems that absorb visible light.[2] These are formed when the initial aldol addition products undergo base-catalyzed dehydration.

  • Causality: High reaction temperatures and/or high concentrations of a strong base accelerate the dehydration side reaction.

  • Preventative Measures:

    • Temperature Control: Maintain the recommended reaction temperature. Use an ice bath to manage any exothermic phases of the reaction, particularly during the initial addition of reagents.[4]

    • Base Selection & Stoichiometry: Use a milder base like sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydroxide (NaOH) if possible.[5] Carefully control the stoichiometry of the base.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may also contribute to color formation.

Q3: How can I effectively monitor the reaction's progress?

Monitoring the disappearance of starting materials and the formation of the product is crucial for determining the optimal reaction time and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative monitoring.[6] Use a polar solvent system (e.g., ethyl acetate/methanol) to track the conversion of the less polar cyclohexanone to the highly polar polyol product. The product will have a much lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. Since the product lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format to guide you through resolving common challenges.

Problem 1: Low Product Yield
Probable Cause Scientific Explanation Recommended Solution
Incomplete Reaction The multi-step hydroxymethylation may stall before all four additions are complete due to non-optimal stoichiometry, temperature, or reaction time.Verify the molar ratio of formaldehyde to cyclohexanone (a significant excess of formaldehyde is typically required).[5] Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side Reactions Dominate If conditions are too harsh (e.g., high temperature or excessive base), side reactions like the Cannizzaro reaction and self-condensation can consume reagents, reducing the yield of the desired product.[3]Reduce the reaction temperature. Ensure the base is added slowly and controllably to prevent temperature spikes. Use the minimum effective concentration of the base.
Product Loss During Workup/Purification The high polarity and water solubility of the product can lead to significant losses during aqueous workup and extraction. Premature precipitation during recrystallization can also trap the product in the mother liquor.Minimize the volume of water used in the workup. If extraction is necessary, use a highly polar organic solvent like ethyl acetate and perform multiple extractions. For recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent before cooling.[8]
Problem 2: Final Product is a Sticky Oil or Fails to Crystallize
Probable Cause Scientific Explanation Recommended Solution
High Impurity Level The presence of significant amounts of intermediates, oligomeric byproducts, or residual solvent can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression. The melting point of the pure compound is reported to be around 123-131°C.[1][9][] A sticky or oily product indicates substantial impurity.The product requires further purification. Attempt purification via silica gel column chromatography to separate the highly polar product from less polar impurities.[6] Following chromatography, attempt recrystallization again with the purified fractions.
Incorrect Recrystallization Solvent The chosen solvent may be too good a solvent even at low temperatures, preventing the product from precipitating out of the solution.Perform a thorough solvent screen to find a suitable recrystallization solvent or solvent system. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8] Consider solvent systems like ethyl acetate/hexane or methanol/diethyl ether, where the product is soluble in the first solvent and insoluble in the second (the anti-solvent).
Residual Water As a polyol, the product is hygroscopic and can retain water. Water can act as a plasticizer, preventing solidification.After workup, ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting crystallization. Using a co-solvent that forms an azeotrope with water (like toluene) during evaporation can help remove residual moisture.
Problem 3: Analytical Data (e.g., HPLC, NMR) Shows Multiple Unwanted Peaks
Probable Cause Scientific Explanation Recommended Solution
Incomplete Reaction Peaks corresponding to mono-, di-, and tri-hydroxymethylated intermediates are present. These compounds are structurally similar and may co-elute or have overlapping NMR signals.Re-subject the material to the reaction conditions to drive the reaction to completion. Ensure an adequate excess of formaldehyde and base is present.
Degradation or Side Products Conditions were too harsh, leading to the formation of various byproducts.This indicates a need for process optimization. Re-evaluate the reaction temperature, reaction time, and choice/concentration of the base. A milder approach is often better. The impure material will require chromatographic purification.
Batch-to-Batch Inconsistency Minor variations in reagent quality, reaction setup, or temperature control can lead to different impurity profiles in different batches.[11]Standardize all reaction parameters stringently. Use reagents from the same supplier lot if possible. Implement rigorous in-process controls (e.g., temperature logging, timed additions) to ensure reproducibility.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the synthesis and purification of this compound.

G cluster_synthesis Synthesis & Initial Observation cluster_troubleshooting Troubleshooting Path cluster_solution Corrective Actions start Crude Product Obtained observe Assess Physical State start->observe is_solid Is it a solid? observe->is_solid is_oily Oily / Sticky is_solid->is_oily No is_colored Discolored (Yellow/Brown)? is_solid->is_colored Yes is_pure Analyze Purity (TLC/HPLC) is_oily->is_pure chromatography Purify via Column Chromatography is_oily->chromatography is_colored->is_pure optimize Optimize Reaction: - Lower Temperature - Check Base Concentration is_colored->optimize has_impurities Significant Impurities? is_pure->has_impurities recrystallize Proceed to Recrystallization has_impurities->recrystallize No has_impurities->chromatography Yes chromatography->optimize If problem persists

Caption: A decision-tree diagram for troubleshooting common synthesis issues.

Key Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol is the primary method for purifying the crude solid product.[8]

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (e.g., water, methanol, or ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the test tube. An ideal solvent will dissolve the solid when hot but not when cold. A solvent pair (e.g., methanol/diethyl ether) may be required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to just dissolve the solid completely. Add the solvent in small portions, allowing time for dissolution between additions.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and acquiring analytical data (HPLC, NMR).

Protocol 2: Silica Gel Column Chromatography

Use this method when recrystallization fails to yield a pure product.[6]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A gradient elution starting from a moderately polar solvent (e.g., 100% ethyl acetate) and gradually increasing polarity by adding methanol is often effective for polyols.

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica to the top of the column bed.

  • Elution: Begin passing the mobile phase through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizing the Synthesis and Impurity Formation Pathway

This diagram illustrates the main reaction pathway and potential side reactions.

G Cyclohexanone Cyclohexanone Mono Mono-substituted Intermediate Cyclohexanone->Mono + HCHO Side_Condensation Self-Condensation Products (Colored) Cyclohexanone->Side_Condensation Self-condensation Formaldehyde Formaldehyde (excess) Side_Cannizzaro Cannizzaro Products (e.g., Formate) Formaldehyde->Side_Cannizzaro Base, High Temp Base Base (e.g., Na2CO3) Base->Mono Di Di-substituted Intermediate Base->Di Tri Tri-substituted Intermediate Base->Tri Product This compound Base->Product Base->Side_Condensation Base->Side_Cannizzaro Mono->Di + HCHO Di->Tri + HCHO Tri->Product + HCHO, Cannizzaro-type step

Caption: The reaction pathway from cyclohexanone to the final product, including key side reactions.

References

  • Tamao, K., Ishida, N., & Kumada, M. (n.d.). NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hua, C., Li, X.-G., & Xu, S.-M. (2007). This compound. Acta Crystallographica Section E: Crystallographic Communications, E63, o547–o548. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • US Patent 3,975,450A. (1976). Process for the preparation of polyhydric alcohols. Google Patents.
  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved from [Link]

  • PubMed. (2000). Consequences of variable purity of heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin determined by liquid chromatography-mass spectrometry on the enantioselective separation of polychlorinated compounds. Retrieved from [Link]

  • US Patent 2,234,400A. (1941). Purification of polyhydric alcohols. Google Patents.
  • US Patent 2,154,930A. (1939). Process for the purification of polyhydric alcohols. Google Patents.

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Validation & Comparative

A Comparative Guide for Polymer Chemists: Evaluating 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol Against Conventional Polyols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC), a cycloaliphatic polyol, with industry-standard linear polyols: pentaerythritol, dipentaerythritol, and trimethylolpropane. We will explore how the unique structural attributes of THMC translate into distinct performance characteristics in key polymer systems, supported by experimental insights and detailed protocols for researchers and product developers.

Introduction: The Critical Role of Polyol Architecture

In polymer chemistry, the selection of a polyol is a foundational decision that dictates the ultimate properties of the resulting material. Polyols, organic compounds containing multiple hydroxyl (-OH) groups, serve as the building blocks for a vast array of polymers, including polyesters, alkyd resins, and polyurethanes.[1][2] The functionality (the number of hydroxyl groups), molecular weight, and the structure of the carbon backbone—whether linear, branched, or cyclic—are the primary levers for controlling crosslink density, chain mobility, and, consequently, the final performance metrics of a polymer.[2]

While linear polyols like trimethylolpropane (TMP), pentaerythritol (PE), and dipentaerythritol (Di-PE) are workhorses of the industry, cycloaliphatic structures such as this compound offer a unique combination of properties. The rigid, bulky cyclohexyl ring introduces significant steric hindrance and reduces the conformational freedom of polymer chains. This guide will dissect these structural differences and their practical implications.[3]

Physicochemical Properties of Core Polyols

A direct comparison of the fundamental properties of these polyols is essential for understanding their behavior in polymerization reactions.

PropertyThis compound (THMC)Pentaerythritol (PE)Dipentaerythritol (Di-PE)Trimethylolpropane (TMP)
IUPAC Name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol[4]2,2-Bis(hydroxymethyl)propane-1,3-diol[5]O[CH₂C(CH₂OH)₃]₂2-ethyl-2-(hydroxymethyl)propane-1,3-diol[6]
CAS Number 5416-55-7[4][][8][9]115-77-5[5][10]126-58-9[11]77-99-6[12][13]
Molecular Formula C₁₀H₂₀O₅[4][][8]C₅H₁₂O₄[5][10]C₁₀H₂₂O₇[14]C₆H₁₄O₃[15]
Molecular Weight 220.26 g/mol [4][][8]136.15 g/mol [5][10]254.28 g/mol 134.17 g/mol
Structure Type CycloaliphaticNeo-polyol (Linear)Dimer (Linear)Branched (Linear)
Functionality 5463
Melting Point 123-127 °C[][9]~260 °C[5]~221 °C~58 °C
Appearance White solid[]White crystalline solid[5][10]White crystalline powder[14]Colorless, hygroscopic crystals[12]
Visualizing the Structural Differences

The chemical structures of these polyols fundamentally influence their reactivity and the architecture of the polymers they form.

G cluster_0 This compound (THMC) cluster_1 Pentaerythritol (PE) cluster_2 Dipentaerythritol (Di-PE) cluster_3 Trimethylolpropane (TMP) THMC Structure: Cycloaliphatic Pentol PE Structure: Linear Tetrol DiPE Structure: Linear Hexol TMP Structure: Linear Triol

Caption: Chemical structures of the compared polyols.

Performance in Polymer Systems: A Mechanistic Comparison

The choice of polyol directly impacts the kinetics of polymerization and the final properties of the cured polymer. The relationship can be understood through the lens of structure-property principles.

Polyol_Properties Structure Polyol Structure + Functionality + Backbone (Linear/Cyclic) Intermediate Intermediate Properties + Crosslink Density + Chain Mobility + Intermolecular Forces Structure->Intermediate Dictates Performance Final Polymer Performance + Hardness & Rigidity + Thermal Stability (Tg) + Chemical Resistance + Flexibility & Impact Strength Intermediate->Performance Determines

Caption: Influence of polyol structure on polymer properties.

Polyurethanes

Polyurethanes are formed through the reaction of polyols with polyisocyanates.[2] The polyol component forms the "soft segment," largely controlling flexibility and chemical resistance.[2]

  • THMC : The cycloaliphatic core of THMC is expected to produce polyurethanes with exceptional hardness, high thermal stability, and superior hydrolytic stability. The rigid ring structure restricts chain rotation, leading to a higher glass transition temperature (Tg). Its pentafunctional nature allows for the creation of highly cross-linked networks, enhancing chemical and abrasion resistance. This makes it a candidate for high-performance coatings and elastomers.[3][16]

  • Pentaerythritol & Dipentaerythritol : These polyols are known for creating hard, chemically resistant polyurethane coatings due to their high functionality (4 and 6, respectively).[17] Di-PE, with its six hydroxyl groups, can achieve a very high crosslink density, leading to excellent hardness and abrasion resistance.[17]

  • Trimethylolpropane : As a trifunctional polyol, TMP provides a good balance of properties.[13] It creates a durable, cross-linked network but with more flexibility than polymers made from PE or Di-PE, making it a staple in coatings, adhesives, and flexible foams.[13]

Polyesters and Alkyd Resins

In polyester and alkyd synthesis, polyols react with dicarboxylic acids or their anhydrides.[1] The polyol's functionality determines the degree of branching and the speed of molecular weight build-up.

  • THMC : The compact, rigid structure of THMC is advantageous for high-solids alkyd resins and polyester coatings. It can lead to faster drying times, exceptional hardness, high gloss, and excellent weatherability. The stability of the cyclohexane ring contributes to enhanced thermal and oxidative resistance compared to linear aliphatic backbones.

  • Pentaerythritol : A cornerstone of the alkyd resin industry, PE's tetra-functionality promotes branching, which accelerates drying time and improves film hardness and gloss retention.[10][18]

  • Dipentaerythritol : Often used to create "hard resins," Di-PE's hexa-functionality results in very fast-drying, extremely hard, and water-resistant films. It is particularly valued in high-performance varnishes and industrial coatings.[14][19]

  • Trimethylolpropane : Widely used for medium- and short-oil alkyds, TMP imparts excellent durability, flexibility, and resistance to water and alkali.[6][12]

Supporting Experimental Data: A Comparative Study

A study on polyester polyol-based polyurethane coatings provides valuable insights into the effects of different polyols.[20] In this research, polyesters were synthesized using different polyols (including TMP and Di-PE) and then cured with a polyisocyanate to form a coating.

Table 2: Comparative Performance Data in Polyurethane Coatings

Performance MetricTrimethylolpropane (TMP) BasedDipentaerythritol (Di-PE) BasedExpected THMC Performance (Inferred)
Glass Transition Temp. (Tg) LowerHighest (40.19 °C)[20]High (due to rigid cycloaliphatic core)
Thermal Stability (TGA) Lower mass retention at 300°C[20]Higher mass retention[20]Very High (cyclohexane ring enhances stability)
Coating Hardness GoodExcellentExcellent to Superior (high crosslink density)
Flexibility GoodLower (due to high crosslinking)[20]Moderate to Low (rigid structure)
Impact Resistance Excellent[20]Excellent[20]Good to Excellent
Oil Resistance Poor at low hydroxyl values[20]Good (due to high crosslinking)Excellent

Analysis of Causality : The superior Tg and thermal stability of the Dipentaerythritol-based system can be directly attributed to two factors: the high crosslinking density generated by its six active sites and the significant steric hindrance from its complex structure.[20] It is mechanistically sound to predict that THMC, with its five hydroxyl groups and rigid, bulky cyclohexyl ring, would exhibit similar, if not superior, performance in terms of thermal stability and hardness. The reduced flexibility is a direct and expected trade-off for increased rigidity and crosslink density.[20]

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible results, a well-defined experimental workflow is paramount. The following protocol outlines the synthesis and evaluation of polyester-based polyurethane coatings for comparing different polyols.

Workflow: Synthesis and Evaluation of Polyol Performance

Workflow Start Select Polyols for Comparison (e.g., THMC, PE, TMP) Step1 Step 1: Polyester Polyol Synthesis - Charge Polyol, Diacid, Catalyst - Heat under N₂ atmosphere - Monitor Acid Value & Viscosity Start->Step1 Step2 Step 2: Characterize Polyester - Measure Hydroxyl Value (Titration) - Measure Viscosity - GPC for Molecular Weight Step1->Step2 Step3 Step 3: Polyurethane Coating Formulation - Mix Polyester Polyol with Solvent - Add Polyisocyanate (e.g., HDI trimer) - NCO:OH ratio typically 1.05:1 Step2->Step3 Step4 Step 4: Film Application & Curing - Apply film to substrate (e.g., steel panel) - Cure at specified temp/humidity Step3->Step4 Step5 Step 5: Performance Testing - Mechanical (Hardness, Impact) - Thermal (DSC for Tg, TGA) - Resistance (Solvent, Hydrolysis) Step4->Step5 End Comparative Performance Data Step5->End

Caption: Workflow for comparative polymer evaluation.

Detailed Protocol: Polyester Polyol Synthesis

This protocol describes a self-validating system for synthesizing a polyester polyol, a critical intermediate.

  • Reactor Setup : Equip a 1-liter, four-necked glass reactor with a mechanical stirrer, a thermocouple, a packed column connected to a condenser, and a nitrogen inlet.

    • Causality: The nitrogen blanket is crucial to prevent oxidation and discoloration at high reaction temperatures. The packed column allows for the efficient removal of water, the byproduct of esterification, driving the reaction to completion according to Le Châtelier's principle.

  • Charging Reactants : Charge the reactor with the polyol (e.g., THMC), a dicarboxylic acid (e.g., adipic acid), and a second diol to control flexibility (e.g., neopentyl glycol). The molar ratio is calculated based on the desired final hydroxyl value and molecular weight. Add an esterification catalyst like dibutyltin oxide (0.1% by weight).

  • Heating and Reaction : Begin stirring and purging with nitrogen. Gradually heat the mixture to 220-240°C. Water will begin to distill off.

    • Causality: A gradual temperature increase prevents thermal shock and allows for controlled water removal.

  • Monitoring Progress : The reaction is monitored by periodically taking samples and measuring the acid value (via titration) and viscosity.

    • Trustworthiness: The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 5 mg KOH/g), ensuring a high degree of conversion and preventing interference in the subsequent urethane reaction.

  • Cooling and Characterization : Once the target acid value is reached, cool the reactor to below 100°C and decant the resulting polyester polyol. Characterize the final product for hydroxyl value, viscosity, and molecular weight distribution (GPC).

Conclusion

This compound presents a compelling alternative to traditional linear polyols for applications demanding superior thermal stability, hardness, and hydrolytic resistance. Its rigid cycloaliphatic structure and high functionality create highly cross-linked polymers with enhanced performance characteristics. While this often comes at the cost of flexibility, for high-performance coatings, adhesives, and elastomers, THMC offers a pathway to achieving durability unattainable with many conventional polyols. The experimental data from analogous high-functionality polyols like dipentaerythritol strongly supports the predicted performance advantages of incorporating a cycloaliphatic core into the polymer backbone. Further research and formulation work with THMC are warranted to fully exploit its potential in advanced polymer systems.

References

  • Pentaerythritol - Wikipedia. [Link]

  • What is Trimethylolpropane? Its Applications in the Chemical Industry - VICHEM. [Link]

  • Trimethylolpropane (TMP): A High-Performance Polyol for Industrial Applications – Available at Riverland Trading. [Link]

  • Trimethylolpropane (TMP) - PENPET Petrochemical Trading. [Link]

  • Pentaerythritol Properties, Grades, Applications & Specifications - Snowhite Chemical Co.,LTD. [Link]

  • Exploring Trimethylolpropane (TMP): Properties, Applications, and Uses of TMP Chemical. [Link]

  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings - MDPI. [Link]

  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC - NIH. [Link]

  • the Differences Between Polyether Polyols and Polyester Polyols - News - Dotachem. [Link]

  • How is pentaerythritol used in the plastic industry? - Blog - Koyon. [Link]

  • The properties and applications of dipentaerythritol CAS - News. [Link]

  • Dipentaerythritol - Joss Elastomers & Chemicals. [Link]

  • What types of polymers can be synthesized with Dipentaerythritol? - Blog. [Link]

  • LCY's Guide to Pentaerythritol and Dipentaerythritol Application and Properties - 李長榮企業. [Link]

  • Pentaerythritol (PEN) FAQ - Gantrade. [Link]

  • Polyether Polyol Vs Polyester Polyol - Nanjing Chemical Material Corp. [Link]

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  • This compound | C10H20O5 | CID 79442 - PubChem. [Link]

  • This compound | Chemsrc. [Link]

  • The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers - Gantrade. [Link]

  • Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers - MDPI. [Link]

  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications - RSC Publishing. [Link]

  • Hydrolytic stability of polycarbonate-based polyurethane elastomers tested in physiologically simulated conditions | Request PDF - ResearchGate. [Link]

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Performance Evaluation of Coatings Derived from 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of high-performance coatings, the selection of appropriate polyol precursors is paramount in dictating the final properties of the cured film. This guide provides a comprehensive performance evaluation of coatings derived from 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC), a unique cycloaliphatic polyol. Through a detailed analysis of its molecular architecture and a comparative assessment against established alternatives, this document serves as a critical resource for researchers, scientists, and formulation chemists in the drug development and advanced materials sectors.

The core of this guide is a data-driven comparison of key performance metrics, including mechanical strength, chemical resistance, and thermal stability. By juxtaposing THMC-based coatings with those formulated from other widely used polyols—such as neopentyl glycol (NPG), trimethylolpropane (TMP), pentaerythritol, and 1,4-cyclohexanedimethanol (CHDM)—we aim to elucidate the distinct advantages conferred by the sterically hindered and highly functional structure of THMC.

The Molecular Advantage of this compound

This compound, also known as tetramethylol cyclohexanol (TMCH), possesses a unique molecular structure that sets it apart from conventional linear or less functionalized cyclic polyols. The cyclohexane backbone provides inherent rigidity and thermal stability, while the four primary hydroxyl groups offer multiple reaction sites for crosslinking. This high functionality, combined with the steric hindrance provided by the gem-dimethyl groups, is anticipated to yield coatings with a superior balance of hardness, flexibility, and chemical resistance.

The central hypothesis is that the compact and highly crosslinked network formed by THMC will result in coatings with exceptional durability and resistance to environmental stressors, making them ideal for demanding applications where performance and longevity are critical.

Comparative Performance Analysis

To provide a clear and objective comparison, the following sections detail the expected performance of polyurethane coatings derived from THMC against those formulated with common industrial polyols. The data for the alternative polyols are drawn from peer-reviewed literature, while the projected performance of THMC-based coatings is based on established structure-property relationships and qualitative findings.

Mechanical Properties: A Balance of Hardness and Flexibility

The mechanical integrity of a coating is crucial for its protective function. Key parameters for evaluation include pencil hardness, adhesion strength, and impact resistance.

PolyolPencil HardnessAdhesion (Pull-off Strength)Impact ResistanceFlexibility (Mandrel Bend)
This compound (THMC) ≥ 6H (Projected)Excellent (Projected)High (Projected)Good (Projected)
1,4-Cyclohexanedimethanol (CHDM)F to H[1]Good[1]> 80 lb/in[1]-
Neopentyl Glycol (NPG)-Good[1]> 80 lb/in[1]-
Trimethylolpropane (TMP)6H[2]Grade 0 (Excellent)[2]Excellent[2]1 mm (Good)[2]
PentaerythritolHigh (Increases hardness)[3]---

The rigid cycloaliphatic structure of THMC is expected to contribute to a high pencil hardness, likely exceeding that of coatings based on less functionalized cycloaliphatic diols like CHDM.[1] The high crosslinking density afforded by the four hydroxyl groups should also lead to excellent adhesion. While high hardness can sometimes compromise flexibility, the three-dimensional network formed by THMC may distribute stress more effectively than linear polyols, resulting in good impact resistance and flexibility. In a study on polyester-based polyurethane coatings, those formulated with trimethylolpropane exhibited a pencil hardness of 6H and excellent adhesion, which serves as a reasonable benchmark for the expected performance of a highly functional polyol like THMC.[2]

Chemical Resistance: Withstanding Harsh Environments

A critical function of protective coatings is to shield the substrate from chemical attack. The chemical resistance of polyurethane coatings is significantly influenced by the polyol used in their formulation.

PolyolWater ResistanceAcid ResistanceAlkali ResistanceSolvent Resistance
This compound (THMC) Excellent (Projected)Excellent (Projected)Good (Projected)Excellent (Projected)
1,4-Cyclohexanedimethanol (CHDM)GoodGoodModerateGood
Neopentyl Glycol (NPG)GoodGoodModerateGood
Trimethylolpropane (TMP)GoodGoodModerateGood
PentaerythritolImproves water and solvent resistance--Improves solvent resistance

The dense crosslinked network anticipated in THMC-based polyurethane coatings is expected to provide a superior barrier against the ingress of water, acids, and organic solvents. Polyester-based polyurethanes are known to have better oil and water resistance compared to their polyether counterparts.[2] The inherent stability of the cycloaliphatic ring in THMC should further enhance this resistance. While polyurethanes, in general, can be susceptible to alkaline hydrolysis, the sterically hindered structure of THMC may offer some protection to the urethane linkages, resulting in improved alkali resistance compared to less hindered polyols.

Thermal Stability: Performance at Elevated Temperatures

The ability of a coating to maintain its integrity at elevated temperatures is crucial for many applications. Thermal stability is typically assessed using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the performance evaluation, standardized testing methodologies must be employed. The following section outlines the experimental protocols for synthesizing and characterizing polyurethane coatings.

Synthesis of Polyurethane Coatings

The synthesis of polyurethane coatings involves the reaction of a polyol with a polyisocyanate in the presence of a catalyst.

SynthesisWorkflow cluster_process Reaction and Application Polyol Polyol (THMC or Alternative) Mixing Mixing of Reactants Polyol->Mixing Isocyanate Polyisocyanate (e.g., HDI Trimer) Isocyanate->Mixing Solvent Solvent (e.g., Ethyl Acetate) Solvent->Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixing Coating Application on Substrate (e.g., Drawdown Bar) Mixing->Coating Curing Curing (Ambient or Thermal) Coating->Curing

Caption: Workflow for the synthesis and application of polyurethane coatings.

Detailed Protocol:

  • Reactant Preparation: The selected polyol (THMC, NPG, TMP, pentaerythritol, or CHDM) is dissolved in a suitable solvent, such as ethyl acetate.

  • Mixing: The polyisocyanate, for instance, a hexamethylene diisocyanate (HDI) trimer, is added to the polyol solution under constant stirring.[4]

  • Catalysis: A catalyst, such as dibutyltin dilaurate (DBTDL), is introduced to the mixture to accelerate the curing reaction.[5]

  • Application: The formulated coating is applied to a prepared substrate (e.g., steel or aluminum panels) using a drawdown bar to ensure a uniform film thickness.

  • Curing: The coated substrate is allowed to cure under controlled conditions, which may be at ambient temperature or in an oven at an elevated temperature.

Performance Evaluation Methods

The cured coating films are subjected to a battery of standardized tests to quantify their performance.

EvaluationWorkflow cluster_mechanical Mechanical Testing cluster_resistance Resistance Testing cluster_thermal Thermal Analysis Hardness Pencil Hardness (ASTM D3363) Adhesion Adhesion Test (ASTM D3359 - Cross-Hatch) (ASTM D4541 - Pull-off) Impact Impact Resistance (ASTM D2794) Flexibility Mandrel Bend Test (ASTM D522) Chemical Chemical Resistance (ASTM D1308) Water Water Immersion (ASTM D870) TGA Thermogravimetric Analysis (TGA) (ASTM E1131) CuredCoating Cured Coating Sample CuredCoating->Hardness CuredCoating->Adhesion CuredCoating->Impact CuredCoating->Flexibility CuredCoating->Chemical CuredCoating->Water CuredCoating->TGA

Caption: Standardized testing workflow for coating performance evaluation.

Detailed Protocols:

  • Pencil Hardness (ASTM D3363): This test determines the hardness of the coating by attempting to scratch the surface with calibrated pencils of varying hardness.

  • Adhesion (ASTM D3359 - Cross-Hatch): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.

  • Adhesion (ASTM D4541 - Pull-off Strength): A loading fixture is adhered to the coating surface and is pulled off perpendicularly. The force required to pull the coating off is measured to determine the adhesive strength in megapascals (MPa).

  • Impact Resistance (ASTM D2794): A standard weight is dropped from a specified height onto the coated panel to assess the coating's resistance to rapid deformation.

  • Flexibility (ASTM D522 - Mandrel Bend Test): Coated panels are bent over a conical or cylindrical mandrel to assess the coating's ability to resist cracking.

  • Chemical Resistance (ASTM D1308): The coating is exposed to various chemicals (acids, bases, solvents) for a specified period, and the effects (e.g., discoloration, blistering, loss of adhesion) are evaluated.

  • Water Resistance (ASTM D870 - Water Immersion): Coated panels are immersed in water for an extended period to evaluate the coating's resistance to blistering and other defects.

  • Thermal Stability (ASTM E1131 - Thermogravimetric Analysis): A small sample of the coating is heated in a controlled atmosphere, and its weight loss is measured as a function of temperature to determine its thermal decomposition profile.

Conclusion and Future Outlook

Coatings derived from this compound hold significant promise for high-performance applications where durability, chemical resistance, and thermal stability are paramount. The unique molecular architecture of THMC, characterized by a rigid cycloaliphatic core and high hydroxyl functionality, is expected to yield highly crosslinked polyurethane networks with a superior combination of mechanical and resistance properties.

While direct quantitative data for THMC-based polyurethane coatings is still emerging, a thorough analysis of its structure and comparison with well-characterized alternative polyols provides a strong foundation for its potential benefits. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation and validation of these performance claims.

Further research should focus on the synthesis and comprehensive testing of THMC-based polyurethane and other resin systems to generate a complete performance dataset. This will enable formulation scientists to fully harness the potential of this novel polyol in developing next-generation coatings for demanding environments.

References

  • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. MDPI. [Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. ResearchGate. [Link]

  • Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane Protective for Paper. Semantic Scholar. [Link]

  • Preliminary Research of Effect of Pentaerythritol on Build-up Pattern of Mechanical Properties of HTPB-based Polyurethane. AIP Publishing. [Link]

  • PENTAERYTHRITOL - Ataman Kimya. Ataman Kimya. [Link]

  • Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane Protective for Paper. MDPI. [Link]

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A Senior Application Scientist's Guide to the Biocompatibility of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Advanced Biocompatible Polymers

In the landscape of drug delivery and tissue engineering, the polymer is the cornerstone. Its ability to coexist with biological systems—its biocompatibility—dictates the safety and efficacy of the final therapeutic product. For decades, a select group of polymers, such as Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene Glycol (PEG), have been the workhorses of the field.[1][2] However, the demand for more sophisticated functions—higher drug loading, tailored degradation kinetics, and complex tissue scaffolding—necessitates novel polymer architectures.

Enter 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC), a monomer distinguished by its cyclic core and five highly accessible hydroxyl groups. This unique structure makes it an exemplary building block for creating complex, three-dimensional polymers like hyperbranched polyesters, polycarbonates, and densely crosslinked hydrogels.[3][4] These architectures promise significant advantages, but they also present a critical question: Are they biocompatible?

This guide provides a prospective analysis of the biocompatibility of THMC-based polymers. As this is an emerging class of materials, direct, comprehensive biocompatibility data is not yet widely published. Therefore, this document serves as both a comparison to current standards and a roadmap for evaluation. We will ground our analysis in the fundamental principles of polymer chemistry, authoritative testing standards, and data from analogous polymer systems to provide a robust framework for researchers venturing into this promising new territory.

The Benchmarks: A Profile of Standard Biocompatible Polymers

To evaluate a new polymer, we must understand the performance of the current "gold standards." These materials are widely used due to their well-characterized safety and functional profiles.

  • Poly(lactic-co-glycolic acid) (PLGA): A copolymer of lactic acid and glycolic acid, PLGA is renowned for its biodegradability and tunable degradation rates.[1][5] It degrades via hydrolysis into its natural, non-toxic monomeric units, which are easily metabolized by the body.[1]

  • Polycaprolactone (PCL): This biodegradable polyester exhibits a slower degradation rate than PLGA, making it suitable for long-term implants and drug delivery systems.[5][6]

  • Polyethylene Glycol (PEG): A hydrophilic polyether, PEG is famous for its "stealth" properties.[2][7] When attached to surfaces or drug molecules (a process called PEGylation), it can reduce protein adsorption and minimize immune system recognition, prolonging circulation time.[2]

  • Aliphatic Polycarbonates: This class of polymers is gaining significant attention due to its excellent biocompatibility and controlled degradation profiles.[8] Upon hydrolysis, they can break down into non-toxic small molecules, including carbon dioxide.[9]

The Regulatory Framework for Biocompatibility Assessment: ISO 10993

Biocompatibility is not a single property but a collection of interactions between a material and a biological system. The International Organization for Standardization (ISO) provides a comprehensive framework, the ISO 10993 series, for evaluating the biological risks of medical devices and their component materials.[10][11][12] This risk-based approach dictates that the extent of testing depends on the nature and duration of the material's contact with the body.[10][13]

For any novel polymer intended for internal use, a foundational set of tests is required to ensure it is not immediately harmful to cells and tissues.

  • In Vitro Cytotoxicity (ISO 10993-5): This is the initial gatekeeper test. It assesses whether a material or its extracts can cause cell death or inhibit cell growth.[10] A material that fails this fundamental test is typically not pursued further for internal applications.

  • Sensitization (ISO 10993-10): This test evaluates the potential for a material to cause a delayed allergic reaction after repeated or prolonged exposure.

  • Irritation (ISO 10993-23): This assesses the potential for a material to cause a local, non-specific inflammatory response at the site of contact.

For polymers that are blood-contacting or designed to degrade within the body, further evaluation is critical:

  • Hemocompatibility (ISO 10993-4): This standard details tests for interactions with blood, including thrombosis (clotting), coagulation, and hemolysis (the rupturing of red blood cells).[14][15][16]

  • In Vivo Studies: Implantation studies in animal models are essential to understand the long-term tissue response, especially to the polymer's degradation products.[4][17]

A Prospective Biocompatibility Analysis: THMC-Based Polymers vs. The Field

Given the lack of direct published data, we will build a prospective profile for THMC-based polymers by analyzing their structural features and comparing them to known material properties.

Hypothesized Advantages of THMC-Based Architectures

The dense arrangement of hydroxyl (-OH) groups in the THMC monomer is its most defining feature. This offers two primary, theorized advantages for biocompatibility:

  • Enhanced Hydrophilicity and Cell Interaction: A high density of surface hydroxyl groups generally increases a material's wettability and hydrophilicity. Research has shown that polymer surfaces with a high density of hydroxyl groups can promote good cell adhesion, spreading, and growth.[10] This suggests that scaffolds or devices made from THMC-based polymers could provide a favorable environment for tissue integration.

  • Access to Biocompatible Polymer Classes: THMC is an ideal monomer for creating hyperbranched polyesters and polycarbonates. These polymer families are well-regarded for their biocompatibility and biodegradability.[14][18] By using THMC as a core or branching unit, it is possible to synthesize complex polymers that are expected to degrade via hydrolysis into smaller, potentially non-toxic molecules.

Critical Considerations and Potential Challenges

While the potential is high, a scientist's perspective demands rigorous skepticism. The ultimate biocompatibility is determined by the final, purified polymer, not just its starting monomer.

  • Purity is Paramount: The synthesis of complex polymers from THMC may involve catalysts or reagents that could be cytotoxic. Residual metals from certain polymerization catalysts, for instance, are a known concern that has driven the development of more biocompatible catalyst systems.[8] Rigorous purification and chemical characterization are non-negotiable.

  • The Degradation Question: The primary concern for any new biodegradable polymer is the toxicity of its degradation products. While polyesters and polycarbonates are generally safe, the specific breakdown products of a complex THMC-based structure are unknown. They must be identified and assessed for cytotoxicity. As an example, Tetrakis(hydroxymethyl)phosphonium chloride (THPC), a similarly structured crosslinker, has raised cytotoxicity concerns due to the formation of formaldehyde during its reactions.[5] This underscores the principle that even subtle chemical differences can have significant biological consequences.

Comparative Data Tables

The following tables summarize typical performance data for benchmark polymers. The column for a hypothetical "THMC-Polyester" is marked as "To Be Determined (TBD)," highlighting the critical need for experimental validation.

Table 1: Comparative In Vitro Cytotoxicity (ISO 10993-5)

Polymer Class Typical Assay Result (Cell Viability %) Interpretation
PLGA >90% Non-cytotoxic
PCL >90% Non-cytotoxic
Polycarbonate-based Polyurethanes >70%[13] Non-cytotoxic (Pass)
THMC-Polyester (Hypothetical) TBD Requires experimental validation

Note: Per ISO 10993-5, a reduction of cell viability by more than 30% (i.e., <70% viability) is generally considered a cytotoxic effect.

Table 2: Comparative Hemocompatibility - Hemolysis (ISO 10993-4)

Polymer Class Typical Hemolysis % ASTM F756-00 Classification
PEG (surface coating) <2% Non-hemolytic
Medical-Grade PVC (unmodified) >5% Hemolytic
THMC-Polymer (Hypothetical) TBD Requires experimental validation

Note: According to ASTM standards, materials are classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5%), and hemolytic (>5%).[2]

Key Experimental Protocols

To empower researchers, we provide detailed, self-validating protocols for the two most critical initial biocompatibility screens. The causality behind each step is explained to foster a deeper understanding of the methodology.

Protocol 1: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)

This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay p1 Prepare polymer extract per ISO 10993-12 (e.g., 0.2 g/mL in serum-free media, 37°C, 24h) p2 Seed L929 fibroblast cells in 96-well plate (~1x10^4 cells/well) p3 Incubate cells for 24h to allow attachment p2->p3 e1 Replace media with polymer extracts (various concentrations) p3->e1 e3 Incubate for 24h e1->e3 e2 Include Negative Control (HDPE extract) & Positive Control (Organotin-stabilized PVC) a1 Add MTT solution (5 mg/mL) to each well e3->a1 a2 Incubate for 3-4h (formazan formation) a1->a2 a3 Add Solubilization Solution (e.g., DMSO) a2->a3 a4 Read absorbance at 570 nm a3->a4

Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Material Extraction: Prepare extracts of the test material (THMC-polymer), a negative control (e.g., high-density polyethylene, HDPE), and a positive control (e.g., organotin-stabilized PVC) according to ISO 10993-12. A common method is to incubate 0.2 g of material per mL of cell culture medium (without serum) at 37°C for 24 hours. This step is crucial as it simulates the leaching of substances from the polymer into a biological fluid.

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well flat-bottom plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere. This creates a healthy, uniform monolayer of cells for testing.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts (100 µL/well). A range of extract concentrations should be tested. The negative and positive controls are essential for a self-validating system; the negative control should show high viability, and the positive control should show low viability, confirming the assay is working correctly.

  • Incubation: Incubate the cells with the extracts for 24 hours under standard culture conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.

  • Calculation: Express cell viability as a percentage relative to the negative control cells (which represent 100% viability).

Protocol 2: In Vitro Hemolysis - Direct Contact Method (Based on ISO 10993-4)

This assay determines a material's potential to damage red blood cells (RBCs).

Workflow Diagram: Biocompatibility Evaluation Pathway

Biocompatibility_Workflow cluster_in_vitro Phase 1: In Vitro Screening cluster_in_vivo Phase 2: In Vivo Evaluation start Novel THMC-Based Polymer cytotoxicity Cytotoxicity (ISO 10993-5) start->cytotoxicity hemocompatibility Hemocompatibility (ISO 10993-4) (e.g., Hemolysis, Coagulation) decision1 Pass? cytotoxicity->decision1 genotoxicity Genotoxicity (ISO 10993-3) irritation Irritation/Sensitization (ISO 10993-10, -23) implantation Subchronic/Chronic Toxicity & Implantation (ISO 10993-6, -11) irritation->implantation decision2 Pass? implantation->decision2 decision1->irritation Yes stop Redesign/Abandon decision1->stop No decision2->stop No proceed Candidate for Pre-clinical Trials decision2->proceed Yes

Caption: A structured workflow for the biocompatibility assessment of a novel polymer.

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh anticoagulant-treated blood (e.g., with heparin or citrate) from a healthy donor animal (e.g., rabbit). This is the biological system for the test.

  • Blood Dilution: Dilute the anticoagulated blood with a physiological saline solution (0.9% NaCl).

  • Controls and Test Material Preparation:

    • Test Material: Place a defined quantity/surface area of the THMC-polymer into a test tube.

    • Negative Control: Use a tube with saline only. This establishes the baseline level of spontaneous hemolysis.

    • Positive Control: Use a tube with deionized water. Water causes osmotic lysis of RBCs and represents 100% hemolysis. This control validates that the detection method is working.

  • Incubation: Add the diluted blood to all tubes. Incubate at 37°C for a specified time (e.g., 3 hours) with gentle mixing. This allows for direct interaction between the material and the red blood cells.

  • Centrifugation: After incubation, centrifuge all tubes to pellet the intact RBCs. The supernatant will be clear if no hemolysis occurred and red if RBCs have lysed and released their hemoglobin.

  • Quantification: Carefully collect the supernatant from each tube. Measure the absorbance of the hemoglobin in the supernatant using a spectrophotometer at ~540 nm.

  • Calculation: Calculate the percentage of hemolysis for the test material using the following formula:

    • % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100

Conclusion and Future Outlook

Polymers based on the highly functional this compound monomer represent a promising frontier in biomaterials science. Their potential to form complex, hydrophilic, and degradable architectures like hyperbranched polyesters makes them attractive candidates for advanced drug delivery and tissue engineering applications.

However, this guide underscores a critical principle: theoretical advantages must be rigorously validated through empirical testing. While the high density of hydroxyl groups may promote positive cell interactions, the biocompatibility of the final polymer and its degradation products remains to be determined.

For researchers and developers, the path forward is clear. A staged biocompatibility evaluation, beginning with the foundational in vitro cytotoxicity and hemolysis assays detailed here, is the essential first step. Any promising results must be followed by a comprehensive assessment of sensitization, irritation, and, crucially, the long-term in vivo response. By adhering to the systematic, risk-based approach outlined in the ISO 10993 standards, the scientific community can safely and effectively unlock the full potential of these novel THMC-based polymers.

References

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  • Weyermann, J., Wülfing, C., & Wenz, R. (2002). In Vitro Hemocompatibility Testing of Biomaterials According to the ISO 10993-4. Biomolecular Engineering, 19(2-6), 91-96.
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  • Intza, K., et al. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. Pharmaceutics, 11(1), 21.
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  • National Library of Medicine. (2011). In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. Journal of Biomedical Materials Research Part A, 98A(1), 104-112.
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  • ACS Publications. (2020). Translatable High Drug Loading Drug Delivery Systems Based on Biocompatible Polymer Nanocarriers. Biomacromolecules, 21(5), 1739-1762.
  • MDPI. (2022). An Overview of Biopolymers for Drug Delivery Applications. Retrieved from [Link]

  • MDPI. (2022). ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMCH) is a polyol, an organic compound characterized by multiple hydroxyl (-OH) groups.[1] Its unique structure makes it a valuable intermediate in chemical synthesis, particularly in the production of polymers, coatings, and plasticizers where it imparts desirable properties like durability and stability.[2][3] For researchers and professionals in drug development and material science, the accurate and precise quantification of THMCH in raw materials, reaction mixtures, or final products is paramount for ensuring quality, consistency, and regulatory compliance.[4]

This guide provides an in-depth comparison of two common, yet fundamentally different, analytical methods for the quantification of THMCH: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each technique, provide detailed experimental protocols, and present a framework for cross-validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and comparability across methods.[5][6]

Chapter 1: The Analytical Challenge of a Non-Chromophoric Polyol

The primary analytical challenge presented by THMCH is its lack of a significant UV-absorbing chromophore. This molecular feature immediately renders standard HPLC with UV detection ineffective. Consequently, alternative detection methods are required. This guide focuses on two robust solutions: HPLC with refractive index detection, which is a universal detector for non-UV active compounds, and GC-MS, which provides high sensitivity and structural confirmation, albeit with the need for chemical derivatization to enhance volatility.[4][7]

Chapter 2: Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Principle of Operation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like THMCH, a hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase (e.g., C18) column with a highly aqueous mobile phase can be effective. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. This change is directly proportional to the analyte's concentration, making it an excellent universal detector for compounds like polyols.[7]

Experimental Protocol: HPLC-RI
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of THMCH reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm nylon syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system equipped with a differential refractive index detector.

    • Column: HILIC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector Temperature: 35°C (to match column temperature and minimize drift).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the THMCH peak in the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of THMCH in the test samples by interpolating their peak areas from the calibration curve.

Causality Behind Experimental Choices
  • HILIC Column: A HILIC stationary phase is chosen for its ability to retain and separate highly polar compounds like THMCH, which would have little to no retention on a traditional reversed-phase C18 column under typical conditions.

  • Acetonitrile/Water Mobile Phase: A high percentage of the organic solvent (acetonitrile) is used in HILIC to promote the partitioning of the polar analyte onto the hydrated stationary phase, thus enabling retention.

  • RI Detector: As THMCH lacks a UV chromophore, the RI detector is a necessary choice for universal detection based on a bulk physical property.[7] Maintaining a stable temperature for both the column and detector is critical to minimize baseline noise and drift, a known drawback of RI detectors.

Workflow for HPLC-RI Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Processing prep1 Weigh THMCH Standard prep2 Prepare Stock Solution (1000 µg/mL) prep1->prep2 prep3 Create Calibration Curve Standards prep2->prep3 hplc2 Inject Sample (20 µL) prep3->hplc2 Calibrate prep4 Prepare & Filter Test Sample prep4->hplc2 Analyze hplc1 Equilibrate HILIC Column hplc1->hplc2 hplc3 Isocratic Elution (ACN:H2O, 1.0 mL/min) hplc2->hplc3 hplc4 Detect with RI Detector hplc3->hplc4 data1 Integrate Peak Area hplc4->data1 data2 Generate Calibration Curve (Area vs. Conc.) data1->data2 data3 Quantify Sample Concentration data2->data3

Caption: Workflow for THMCH quantification using HPLC-RI.

Chapter 3: Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation

GC separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the multiple polar hydroxyl groups, THMCH has a high boiling point and is not sufficiently volatile for direct GC analysis.[] Therefore, a derivatization step is required to convert the polar -OH groups into nonpolar, more volatile groups (e.g., trimethylsilyl ethers). After separation in the GC column, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing high sensitivity and structural confirmation.[9]

Experimental Protocol: GC-MS with Derivatization
  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of a suitable internal standard (e.g., Sorbitol) in pyridine.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of THMCH reference standard into a 100 mL volumetric flask and dilute to volume with pyridine.

    • Calibration Standards: In separate derivatization vials, add appropriate aliquots of the THMCH stock solution to create calibration points (e.g., 10, 25, 50, 100, 200 µg/mL). To each vial, add a fixed amount of the internal standard.

    • Sample Preparation: To a vial, add a known quantity of the sample and the same fixed amount of internal standard.

  • Derivatization Procedure:

    • Evaporate the solvent from all vials to dryness under a stream of nitrogen.

    • To each dry vial, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).

    • Seal the vials and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 5 minutes.

    • MS Transfer Line Temp: 290°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized THMCH and the IS.

  • Data Analysis:

    • Calculate the ratio of the peak area of the THMCH derivative to the peak area of the IS derivative.

    • Construct a calibration curve by plotting this ratio against the concentration of the THMCH standards.

    • Determine the concentration of THMCH in the samples using their calculated peak area ratios.

Causality Behind Experimental Choices
  • Derivatization: Silylation with BSTFA is a common and highly effective method for converting polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers, which are amenable to GC analysis.[10] This step is mandatory for analyzing non-volatile polyols.

  • Internal Standard: An internal standard is crucial to correct for variations in derivatization efficiency and injection volume, leading to improved precision and accuracy.[9]

  • HP-5MS Column: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of derivatized compounds.

  • SIM Mode: Using Selected Ion Monitoring instead of full scan mode dramatically increases sensitivity and selectivity by focusing the detector on only the specific mass fragments of interest, reducing chemical noise.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Prepare THMCH & Internal Standard (IS) Stocks prep2 Aliquot Standards & Samples prep1->prep2 prep3 Add fixed amount of IS to all prep2->prep3 prep4 Evaporate to Dryness prep3->prep4 deriv1 Add BSTFA Reagent prep4->deriv1 deriv2 Seal & Heat (70°C, 60 min) deriv1->deriv2 deriv3 Cool to Room Temperature deriv2->deriv3 gcms1 Inject Derivatized Sample deriv3->gcms1 gcms2 GC Separation (Temp. Program) gcms1->gcms2 gcms3 MS Detection (SIM Mode) gcms2->gcms3 data1 Calculate Peak Area Ratios (Analyte/IS) gcms3->data1 data2 Generate Calibration Curve (Ratio vs. Conc.) data1->data2 data3 Quantify Sample Concentration data2->data3

Caption: Workflow for THMCH quantification using GC-MS.

Chapter 4: The Cross-Validation Framework

Cross-validation is the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[6][11] This is critical when data from different methods may be used interchangeably or to confirm results across laboratories. The framework for this comparison is guided by the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to evaluate.[5][12]

Cross-Validation Logic

The core objective is to analyze the same set of validation samples using both the HPLC-RI and GC-MS methods and compare their performance against predefined acceptance criteria.

cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_eval Evaluation M1 Method A: HPLC-RI P1 Specificity M1->P1 P2 Linearity & Range M1->P2 P3 Accuracy (% Recovery) M1->P3 P4 Precision (% RSD) M1->P4 P5 LOQ M1->P5 M2 Method B: GC-MS M2->P1 M2->P2 M2->P3 M2->P4 M2->P5 E1 Compare Performance Data (Table 1) P1->E1 P2->E1 P3->E1 P4->E1 P5->E1 E2 Assess Comparability Are results equivalent within acceptable limits? E1->E2 E3 Conclusion: Methods are cross-validated for intended purpose. E2->E3

Caption: Logical flow of the cross-validation process.

Comparative Data Summary

The following table summarizes hypothetical but typical performance data obtained during a cross-validation study for the two methods.

Validation Parameter HPLC-RI Method GC-MS Method ICH Guideline Consideration
Specificity Lower. Susceptible to co-eluting impurities with similar refractive indices.High. Confirmed by specific mass-to-charge ratio of fragments.The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[13]
Linearity (R²) > 0.995> 0.998A linear relationship should be evaluated across the range of the analytical procedure.[14]
Range 50 - 750 µg/mL10 - 200 µg/mLThe range is derived from linearity studies and depends on the intended application.[12]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[14]
Precision (Repeatability, %RSD) < 2.0%< 1.5%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
Limit of Quantitation (LOQ) 50 µg/mL10 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Discussion of Comparative Results
  • Specificity: The GC-MS method is demonstrably superior in specificity. The mass spectrometer acts as a second dimension of separation and detection, ensuring that the signal corresponds unequivocally to THMCH. The HPLC-RI method is more vulnerable to interferences from excipients or impurities that might co-elute and have a similar refractive index.

  • Sensitivity: GC-MS provides a significantly lower Limit of Quantitation (LOQ), making it the preferred method for trace-level analysis or impurity testing. The HPLC-RI method is well-suited for assay-level quantification where concentrations are higher.

  • Precision and Accuracy: Both methods demonstrate excellent accuracy and precision, well within typical acceptance criteria for pharmaceutical analysis (%RSD ≤ 2%).[13] The use of an internal standard in the GC-MS method often leads to slightly better precision by correcting for procedural variability.

  • Simplicity and Throughput: The HPLC-RI method is simpler, faster, and avoids the use of hazardous derivatization reagents. The sample preparation is minimal, leading to higher throughput. The GC-MS method involves a lengthy and complex derivatization step, reducing overall sample throughput.

Conclusion and Recommendation

Both HPLC-RI and GC-MS are valid and robust methods for the quantification of this compound. The cross-validation process demonstrates that while they produce comparable data in terms of accuracy and precision, they have different strengths.

  • The HPLC-RI method is ideal for routine quality control, such as assay testing of raw materials or finished products, where speed, simplicity, and high concentration levels are typical.

  • The GC-MS method should be the method of choice when high sensitivity and absolute specificity are required, such as in impurity profiling, stability testing where degradation products might interfere, or bioanalytical studies.

By understanding the performance characteristics of each method through a rigorous cross-validation study, a laboratory can confidently select the most appropriate technique for its intended purpose, ensuring data of the highest quality and integrity.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [online] Available at: [Link] [Accessed 19 January 2026].

  • BioPharm International. (2003). Method Validation Guidelines. [online] Available at: [Link] [Accessed 19 January 2026].

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [online] Available at: [Link] [Accessed 19 January 2026].

  • PubChem. This compound. [online] Available at: [Link] [Accessed 19 January 2026].

  • Roboz, J., Kappatos, D. C., & Holland, J. F. (1984). Determination of polyols in serum by selected ion monitoring. Clinical Chemistry, 30(9), 1611-1615. Available at: [Link] [Accessed 19 January 2026].

  • Japanese Pharmacopoeia. (2011). Validation of Analytical Procedures / General Information - 1330. [online] Available at: [Link] [Accessed 19 January 2026].

  • Stevenson, L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-8. Available at: [Link] [Accessed 19 January 2026].

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [online] Available at: [Link] [Accessed 19 January 2026].

  • Mettler Toledo. Using Karl Fischer Titration to Determine Water Content in Polyols. [online] Available at: [Link] [Accessed 19 January 2026].

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [online] Available at: [Link] [Accessed 19 January 2026].

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [online] Available at: [Link] [Accessed 19 January 2026].

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [online] Available at: [Link] [Accessed 19 January 2026].

  • ResearchGate. (2007). This compound. [online] Available at: [Link] [Accessed 19 January 2026].

  • Harris, D. C. (2010). Selected Methods of Analysis. In Quantitative Chemical Analysis (8th ed.). W. H. Freeman. Available at: [Link] [Accessed 19 January 2026].

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. [online] Available at: [Link] [Accessed 19 January 2026].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [online] Available at: [Link] [Accessed 19 January 2026].

  • Chemsrc. This compound. [online] Available at: [Link] [Accessed 19 January 2026].

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. [online] Available at: [Link] [Accessed 19 January 2026].

  • LECO Corporation. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [online] Available at: [Link] [Accessed 19 January 2026].

  • Organic Syntheses. (1992). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses, 70, 215. Available at: [Link] [Accessed 19 January 2026].

  • Quora. (2016). How many protons are on cyclohexanol nmr?. [online] Available at: [Link] [Accessed 19 January 2026].

Sources

A Comparative Guide to the Thermal Analysis of Polymers with and without 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Research Community,

This guide is intended to provide a comprehensive framework for the comparative thermal analysis of polymers modified with 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. While extensive research has been conducted on the thermal analysis of various polymers and the effects of different additives, a direct comparative study featuring this compound with specific, publicly available experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is not readily found in the surveyed literature.

Therefore, this document will serve as an expert guide on how to conduct and interpret such a comparative analysis. We will outline the theoretical framework, the experimental protocols, and the expected outcomes based on the known chemical properties of this compound and the principles of polymer science. This guide is designed for researchers, scientists, and drug development professionals to design and evaluate their own experiments.

Introduction to this compound in Polymer Science

This compound is a polyol with a cycloaliphatic structure, possessing five hydroxyl groups. Its chemical structure suggests its potential utility in polymer chemistry in two primary roles: as a cross-linking agent and as a flame retardant.

  • As a Cross-linking Agent: The multiple hydroxyl groups can react with functional groups in polymer chains (e.g., isocyanates in polyurethanes, carboxylic acids in polyesters) to form a three-dimensional network. This cross-linking is expected to enhance the mechanical properties and thermal stability of the polymer.

  • As a Flame Retardant: Polyols, particularly those with a high hydroxyl content, can act as char-forming agents in the event of a fire. The formation of a stable char layer insulates the underlying polymer from the heat source and reduces the release of flammable volatiles, thus improving the fire resistance of the material.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Principles of Comparative Thermal Analysis

To objectively assess the impact of this compound on a polymer, a side-by-side comparison of a control polymer (without the additive) and a modified polymer (with the additive) is essential. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for assessing thermal stability and decomposition behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Hypothetical Experimental Data and Interpretation

In the absence of direct experimental data from the literature, we will present a hypothetical case study for a generic thermoplastic polymer, "Polymer X," to illustrate the expected outcomes.

Thermogravimetric Analysis (TGA) Data

Table 1: Hypothetical TGA Data for Polymer X with and without this compound

ParameterPolymer X (Control)Polymer X + 5% AdditiveExpected Causality
Onset of Decomposition (Tonset) 350 °C370 °CThe additive is expected to increase the thermal stability of the polymer matrix through cross-linking, requiring more energy to initiate degradation.
Temperature at 50% Weight Loss (T50%) 400 °C430 °CA higher T50% indicates a slower rate of decomposition, a likely consequence of the formation of a more stable, cross-linked network.
Char Yield at 600 °C 5%15%The polyol structure of the additive promotes the formation of a thermally stable char layer, which is a key mechanism for flame retardancy.
Differential Scanning Calorimetry (DSC) Data

Table 2: Hypothetical DSC Data for Polymer X with and without this compound

ParameterPolymer X (Control)Polymer X + 5% AdditiveExpected Causality
Glass Transition Temperature (Tg) 100 °C115 °CCross-linking restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature.
Melting Temperature (Tm) 220 °C215 °CThe introduction of a cross-linking agent can disrupt the crystalline structure of the polymer, potentially leading to a slight decrease in the melting point.

Experimental Protocols

To obtain reliable and reproducible data, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Ensure samples are dry and have a consistent mass (e.g., 5-10 mg).

  • Crucible: Use an inert crucible (e.g., alumina).

  • Atmosphere: Nitrogen, with a flow rate of 20 mL/min.

  • Heating Program: Heat from 30 °C to 800 °C at a rate of 10 °C/min.

  • Data Analysis: Determine the onset of decomposition, the temperature at different weight loss percentages, and the final char yield.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Use a small, uniform sample (e.g., 5-10 mg) sealed in an aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 20 mL/min.

  • Heating Program:

    • Heat from 25 °C to a temperature above the expected melting point at 10 °C/min (First Heating Scan).

    • Hold for 5 minutes to erase thermal history.

    • Cool to 25 °C at 10 °C/min (Cooling Scan).

    • Heat again to the same upper temperature at 10 °C/min (Second Heating Scan).

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, and the melting temperature (Tm) and crystallization temperature (Tc) from the first heating and cooling scans, respectively.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Control Polymer Control Polymer TGA TGA Control Polymer->TGA DSC DSC Control Polymer->DSC Modified Polymer Modified Polymer Modified Polymer->TGA Modified Polymer->DSC Compare T_onset, T_50%, Char Yield Compare T_onset, T_50%, Char Yield TGA->Compare T_onset, T_50%, Char Yield Compare T_g, T_m, T_c Compare T_g, T_m, T_c DSC->Compare T_g, T_m, T_c

Caption: Experimental workflow for comparative thermal analysis.

Conclusion and Future Directions

The incorporation of this compound into a polymer matrix is hypothesized to significantly enhance its thermal stability and flame retardancy, as evidenced by an increased onset of decomposition, higher char yield, and an elevated glass transition temperature. The experimental framework provided in this guide offers a robust methodology for validating these hypotheses.

Future research should focus on obtaining and publishing direct comparative TGA and DSC data for various polymer systems modified with this compound. Such data would be invaluable to the scientific community for the development of advanced polymers with tailored thermal properties for a wide range of applications.

References

As this guide is based on established principles of thermal analysis and polymer chemistry rather than specific comparative studies involving this compound, a formal reference list to such a study cannot be provided. For foundational knowledge, the following resources are recommended:

  • Principles of Thermal Analysis and Calorimetry. Edited by P.J. Haines. Royal Society of Chemistry, 2002.
  • Turi, E. A. (Ed.). (1997).
  • Horacek, H., & Grabner, R. (1996). Nitrogen based flame retardants for polymeric materials.

A Comparative Guide to the In-Vitro and In-Vivo Assessment of Novel Polyol-Based Drug Carriers: The Case of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel drug delivery systems, using the 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol scaffold as a representative example of a next-generation polyol-based carrier. We will objectively compare its projected performance attributes against established platforms like dendrimers and liposomes, supported by detailed experimental protocols for robust in-vitro and in-vivo characterization.

The selection of a drug carrier is a critical decision in therapeutic development, directly impacting a drug's solubility, stability, biodistribution, and efficacy. While established platforms such as liposomes and polymeric nanoparticles have seen significant success, the field is in constant pursuit of novel scaffolds that offer superior drug loading, enhanced biocompatibility, and more precise targeting. This compound presents a unique, sterically structured core rich in hydroxyl groups, making it an intriguing candidate for the synthesis of highly functionalized, water-soluble drug carriers. Its rigid cyclohexanol backbone may offer distinct advantages in terms of stability and predictable drug release kinetics compared to more flexible aliphatic structures.

This document serves as a technical guide for researchers, chemists, and drug development professionals on how to rigorously assess such a novel carrier from the benchtop to preclinical models.

The Drug Carrier Landscape: A Comparative Overview

Before delving into experimental design, it is crucial to understand the competitive landscape. A novel carrier's viability is determined by its performance relative to existing, well-characterized alternatives.

FeatureThis compound Carrier (Hypothetical)Poly(amidoamine) (PAMAM) DendrimersLiposomes
Core Structure Rigid cyclohexanol core with four primary hydroxyl groups.Flexible, branched polyamidoamine structure.Phospholipid bilayer enclosing an aqueous core.
Drug Loading Primarily covalent conjugation to surface hydroxyls; potential for encapsulation in larger derivatives.Covalent conjugation and electrostatic interaction with surface amines; encapsulation in interior voids.Encapsulation of hydrophilic drugs in the core and hydrophobic drugs in the bilayer.
Biocompatibility Predicted to be high due to polyol structure, but requires empirical validation. Cationic modifications could introduce toxicity.Cationic surface charge can lead to significant cytotoxicity and haemolysis, often requiring PEGylation.Generally high biocompatibility, composed of naturally occurring lipids. Can elicit immune responses.
Synthesis & PDI Potentially high, via controlled esterification or etherification. Monodisperse core.Stepwise synthesis can lead to high purity and low polydispersity (PDI).Typically self-assembled, resulting in a higher PDI that requires post-processing like extrusion.
Release Mechanism Primarily through cleavage of hydrolytically or enzymatically labile linkers (e.g., esters, hydrazones).Diffusion from the interior and/or linker cleavage.Drug diffusion across the bilayer, or disruption/fusion of the vesicle.
In Vivo Stability Expected to be high due to the stable cyclohexanol core.Can be susceptible to degradation; surface modifications are often necessary.Can be rapidly cleared by the reticuloendothelial system (RES) unless stealth-coated (e.g., with PEG).

Foundational In-Vitro Assessment Workflow

The initial phase of evaluation focuses on characterizing the carrier's physicochemical properties and its interactions in a controlled biological environment. This stage is designed to be a stringent filter, eliminating unsuitable candidates before costly and complex in-vivo studies commence.

Below is a diagram outlining the logical flow of the in-vitro assessment process.

InVitro_Workflow cluster_synthesis Carrier Synthesis & Conjugation cluster_physchem Physicochemical Evaluation cluster_biocompatibility Biocompatibility & Safety cluster_efficacy Cellular Efficacy & Mechanism synthesis Synthesis of THMC*-Drug Conjugate purification Purification & Characterization (NMR, DLS, HPLC) synthesis->purification Verify Structure loading Drug Loading & Encapsulation Efficiency purification->loading Quantify Drug cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) purification->cytotoxicity Define Concentration release In-Vitro Drug Release Kinetics (pH 7.4, 5.5) loading->release stability Colloidal Stability (PBS, Serum) loading->stability hemolysis Hemolysis Assay cytotoxicity->hemolysis Assess Blood Compatibility uptake Cellular Uptake (Confocal, Flow Cytometry) cytotoxicity->uptake Determine Non-Toxic Doses moa Mechanism of Action / Intracellular Trafficking uptake->moa Visualize Fate

Caption: Logical workflow for the in-vitro assessment of a novel drug carrier.

Protocol: Cytotoxicity Assessment via MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing a cell's metabolic activity, which serves as a proxy for cell viability. It is essential for determining the concentration range at which the drug carrier itself does not induce toxicity, ensuring that any observed therapeutic effect is from the drug, not the vehicle.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HeLa for cancer studies, HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the empty this compound carrier in complete cell culture medium. The concentration range should be broad (e.g., 1 µg/mL to 1000 µg/mL).

  • Incubation: Aspirate the old medium from the cells and add 100 µL of the carrier-containing medium to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 1% Triton X-100 (positive control). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Abs_sample / Abs_control) * 100. Plot viability against carrier concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: In-Vitro Drug Release Study

Rationale: This assay quantifies the rate at which the active drug is released from the carrier under simulated physiological conditions. By testing at different pH levels, we can simulate the conditions of the bloodstream (pH 7.4) and the acidic environment of endosomes or tumors (pH ~5.5), providing insight into the carrier's stability and drug-release trigger.

Methodology:

  • Sample Preparation: Suspend a known amount of the drug-conjugated carrier in release buffers of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).

  • Incubation: Place the suspension in a dialysis bag (with a molecular weight cut-off below the carrier's MW but above the drug's MW) and immerse it in a larger volume of the corresponding buffer. Keep the setup under constant, gentle agitation at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. Plotting this data reveals the release kinetics and the pH-sensitivity of the linker used in the conjugation.

Advanced In-Vivo Assessment Workflow

Studies in living organisms are indispensable for evaluating the systemic behavior of a drug carrier. These experiments assess pharmacokinetics (what the body does to the carrier) and pharmacodynamics (what the carrier does to the body), providing a more complete picture of its therapeutic potential and safety profile.

The following diagram illustrates the key stages of an in-vivo evaluation.

InVivo_Workflow cluster_pk Pharmacokinetics (PK) cluster_bd Biodistribution (BD) cluster_efficacy_invivo Therapeutic Efficacy cluster_tox Toxicology pk_study Administer Carrier (IV) & Collect Blood Samples pk_analysis Quantify Carrier/Drug Concentration Over Time pk_study->pk_analysis pk_params Calculate Half-life, AUC, Clearance pk_analysis->pk_params bd_study Administer Labeled Carrier (e.g., Fluorescent) bd_harvest Harvest Organs at Key Time Points bd_study->bd_harvest bd_imaging Quantify Accumulation (IVIS, HPLC) bd_harvest->bd_imaging tumor_model Establish Disease Model (e.g., Tumor Xenograft) treatment Administer Drug-Carrier Conjugate vs. Controls tumor_model->treatment monitoring Monitor Disease Progression (e.g., Tumor Volume) treatment->monitoring tox_observe Monitor Animal Health (Weight, Behavior) treatment->tox_observe Post-Study histology Histopathological Analysis of Major Organs tox_observe->histology Post-Study

Caption: Key stages in the in-vivo evaluation of a novel drug carrier system.

Protocol: Pharmacokinetic (PK) Study

Rationale: PK studies are essential to understand how long a drug carrier circulates in the bloodstream. A long circulation half-life is often desirable as it can increase the probability of the carrier reaching its target site, particularly in passive targeting scenarios like the Enhanced Permeability and Retention (EPR) effect in tumors.

Methodology:

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice), typically cannulated for ease of blood sampling.

  • Administration: Administer a single, precise dose of the drug-carrier conjugate via intravenous (IV) injection.

  • Blood Sampling: Collect small blood samples (e.g., 50-100 µL) into anticoagulant-coated tubes at a series of predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples, typically by centrifugation, to separate the plasma.

  • Quantification: Extract the drug or carrier from the plasma and quantify its concentration using a highly sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time. Use specialized software (e.g., Phoenix WinNonlin) to fit the data to a pharmacokinetic model (e.g., a two-compartment model) and calculate key parameters such as elimination half-life (t₁/₂), Area Under the Curve (AUC), and clearance (CL).

Protocol: Biodistribution Study Using IVIS Imaging

Rationale: This study reveals where the drug carrier accumulates in the body over time. For targeted therapies, high accumulation in the target organ (e.g., a tumor) and low accumulation in healthy organs (e.g., liver, spleen, kidneys) is the ideal outcome. Using a fluorescently labeled carrier allows for semi-quantitative analysis through in-vivo imaging systems (IVIS).

Methodology:

  • Carrier Labeling: Covalently attach a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or IRDye 800CW) to the this compound carrier. NIR dyes are preferred for in-vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

  • Animal Model: Use a relevant disease model, such as immunodeficient mice bearing subcutaneous tumor xenografts.

  • Administration: Administer the labeled carrier via IV injection.

  • In-Vivo Imaging: At various time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and place them in an IVIS imaging system. Acquire fluorescence images to visualize the whole-body distribution of the carrier.

  • Ex-Vivo Analysis: At the final time point, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, brain). Image the organs ex-vivo to obtain a more accurate and sensitive signal.

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the organs and quantify the average radiant efficiency. This provides a quantitative measure of carrier accumulation in each tissue, which can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion and Future Directions

The systematic in-vitro and in-vivo assessment pipeline described here provides a rigorous and validated pathway for evaluating novel drug carriers like those based on a this compound scaffold. The initial in-vitro screens for stability, safety, and release are critical for identifying promising candidates, while subsequent in-vivo studies on pharmacokinetics, biodistribution, and efficacy are essential for confirming therapeutic potential.

For a carrier derived from this compound, the key will be to leverage its unique structural features. The rigid core could lead to highly predictable release kinetics, and the density of hydroxyl groups offers extensive opportunities for conjugating drugs, targeting ligands, and imaging agents. By benchmarking its performance against established platforms like dendrimers and liposomes using the standardized protocols outlined in this guide, researchers can definitively establish its role and potential advantages in the future of drug delivery.

References

  • Duncan, R., & Izzo, L. (2005). Dendrimer biocompatibility and toxicity. Advanced Drug Delivery Reviews, 57(15), 2215-2237. Available at: [Link]

  • Sercombe, L., et al. (2015). Advances and challenges of liposome assisted drug delivery. Frontiers in Pharmacology, 6, 286. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Maeda, H., et al. (2000). The EPR effect: key role of tumor-specific macromolecular drug targeting. Advances in Enzyme Regulation, 41, 189-207. Available at: [Link]

The Unseen Advantage: How 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC) Architecturally Enhances 3D Polymer Networks

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior performance, the architecture of the molecular building blocks is paramount. For developers of 3D polymer networks—be it for robust industrial coatings, biocompatible hydrogels for drug delivery, or high-performance elastomers—the choice of the polyol crosslinker is a critical decision that dictates the final properties of the material. While traditional polyols such as pentaerythritol, dipentaerythritol, and trimethylolpropane have been the workhorses of the industry, a lesser-known yet powerful alternative, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC), offers a unique combination of structural rigidity and high functionality that can unlock unprecedented performance.

This guide provides an in-depth technical comparison of THMC against its more common counterparts, exploring how its distinct molecular structure translates into tangible advantages in the creation of 3D polymer networks. We will delve into the causality behind these performance enhancements, supported by established principles of polymer chemistry and available experimental data for analogous systems.

The Architectural Advantage of a Cycloaliphatic Core

The key to understanding the superiority of THMC lies in its fundamental structure: a cyclohexane ring functionalized with four hydroxymethyl groups and one hydroxyl group. This cycloaliphatic core imparts a level of rigidity that is absent in its linear aliphatic counterparts.

Figure 1: Molecular structure of THMC.

This rigid cyclic structure acts as a robust, three-dimensional hub in a polymer network. When reacted with isocyanates to form polyurethanes, or with acrylates to form hydrogels, the cyclohexane ring of THMC restricts the rotational freedom of the polymer chains at the crosslink points. This architectural constraint is the genesis of several enhanced material properties. In contrast, linear polyols like pentaerythritol, while highly functional, possess greater conformational flexibility, which can lead to less rigid and thermally stable networks.

Comparative Analysis: THMC vs. Traditional Polyols

To appreciate the advantages of THMC, a direct comparison with commonly used polyols is essential. The following table summarizes the key structural and functional differences.

FeatureThis compound (THMC)PentaerythritolDipentaerythritolTrimethylolpropane
Structure CycloaliphaticLinear AliphaticBranched AliphaticBranched Aliphatic
Hydroxyl Functionality 5463
Hydroxyl Group Type 4 Primary, 1 Secondary4 Primary6 Primary3 Primary
Molecular Rigidity HighModerateHighLow

Table 1: Structural and Functional Comparison of Polyols

The higher functionality and inherent rigidity of THMC are expected to translate into a higher crosslink density and a more robust network structure.

The Impact on Mechanical Properties

The rigidity of the cycloaliphatic core in THMC is a direct contributor to enhanced mechanical performance in the resulting polymer network. In polyurethane elastomers and coatings, the incorporation of cycloaliphatic structures is known to increase hardness, tensile strength, and modulus.[1][2][3] This is because the rigid cyclohexyl ring restricts the mobility of the polymer chains under stress, leading to a material that is more resistant to deformation.

While direct comparative data for THMC is limited, studies on other cycloaliphatic diols and polyols in polyurethanes consistently demonstrate these improvements over their linear aliphatic counterparts. For instance, polyurethanes derived from 1,4-cyclohexanedimethanol (CHDM), a cycloaliphatic diol, exhibit significantly higher tensile modulus and hardness compared to those made with linear diols like 1,6-hexanediol.[1]

G cluster_polyols Polyol Structure cluster_properties Expected Polymer Properties THMC THMC (Cycloaliphatic) Rigidity Increased Rigidity & Hardness THMC->Rigidity Rigid Core Thermal Enhanced Thermal Stability THMC->Thermal Restricted Motion Chemical Improved Chemical Resistance THMC->Chemical Dense Network Penta Pentaerythritol (Linear) Penta->Rigidity Lower Rigidity Penta->Thermal More Flexible TMP Trimethylolpropane (Branched) TMP->Rigidity Lower Rigidity TMP->Thermal More Flexible

Figure 2: Influence of polyol structure on polymer properties.

Expected Performance Based on Structure:

PropertyTHMC-based PolymerPentaerythritol-based PolymerTrimethylolpropane-based Polymer
Tensile Strength HighModerate-HighModerate
Hardness HighModerate-HighModerate
Glass Transition Temp. (Tg) HigherModerateLower

Table 2: Predicted Mechanical and Thermal Property Trends

The addition of pentaerythritol as a cross-linker has been shown to increase the Young's Modulus and hardness of HTPB-based polyurethanes by 150% and 86%, respectively.[4][5] Given THMC's higher functionality and rigid structure, it is reasonable to project even greater improvements in these mechanical properties.

Enhancing Thermal Stability

The thermal stability of a polymer network is intrinsically linked to the mobility of its constituent chains. The rigid cyclohexyl core of THMC, by restricting chain motion at the crosslink junctions, contributes to a higher glass transition temperature (Tg) and improved thermal stability.[6] In contrast, the more flexible aliphatic backbones of pentaerythritol and trimethylolpropane allow for greater chain mobility at lower temperatures, resulting in a lower Tg.

Thermogravimetric analysis (TGA) of polyurethanes crosslinked with trimethylolpropane shows that the degradation profile is influenced by the crosslink density.[7] It is anticipated that the higher functionality of THMC would lead to a more densely crosslinked network, further enhancing its thermal stability compared to trimethylolpropane-based systems.

Experimental Protocols

To facilitate the comparative evaluation of these polyols, detailed experimental protocols for the synthesis and characterization of polyurethane networks are provided below.

Protocol 1: Synthesis of Polyurethane Networks

This protocol describes a two-step prepolymer method for synthesizing polyurethane films.

Materials:

  • Polyol (THMC, Pentaerythritol, or Trimethylolpropane)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Drying of Polyols: Dry the polyols under vacuum at 80°C for at least 4 hours to remove any residual moisture.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amount of polyol and dry THF.

    • Heat the mixture to 60°C under a nitrogen atmosphere with constant stirring until the polyol is completely dissolved.

    • Slowly add the pMDI to the flask. The NCO/OH ratio should be carefully controlled (e.g., 2:1 for a prepolymer).

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Maintain the reaction at 80°C for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension and Curing:

    • Cool the prepolymer solution to 60°C.

    • Add the remaining portion of the polyol (as the chain extender) to the prepolymer solution with vigorous stirring.

    • Pour the mixture into a preheated Teflon mold.

    • Cure the film in an oven at 80°C for 24 hours.

    • Post-cure the film at 100°C for 4 hours to ensure complete reaction.

start Start drying Dry Polyol (Vacuum, 80°C) start->drying prepolymer Prepolymer Synthesis (Polyol + pMDI + Catalyst in THF, 80°C) drying->prepolymer chain_ext Chain Extension (Add remaining Polyol) prepolymer->chain_ext casting Cast into Mold chain_ext->casting curing Cure (80°C for 24h) casting->curing post_curing Post-Cure (100°C for 4h) curing->post_curing end End post_curing->end

Sources

A Senior Application Scientist's Guide to the Influence of Crosslinkers on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a polymer is intrinsically linked to its mechanical properties. These properties, in turn, are profoundly dictated by the polymer's internal architecture, specifically the nature and density of its crosslinks. This guide provides a comparative analysis of how different crosslinkers modulate the mechanical performance of polymers, supported by experimental data and standardized protocols. Our focus is to elucidate the causal relationships between crosslinker chemistry and the resultant polymer behavior, empowering you to make informed decisions in your material design and application.

The Central Role of Crosslinking in Polymer Science

Crosslinking is the process of forming covalent or physical bonds between polymer chains, transforming a collection of individual macromolecules into a single, continuous network.[1] This three-dimensional architecture is the primary determinant of a polymer's mechanical integrity and its response to external forces.[2] Key properties influenced by crosslinking include:

  • Tensile Strength and Elasticity: The ability to withstand pulling forces and return to the original shape after deformation.[3]

  • Hardness: Resistance to localized surface deformation.[4]

  • Thermal Stability: The capacity to maintain structural integrity at elevated temperatures.[5]

  • Solvent Resistance: Reduced swelling and dissolution in the presence of solvents.[2]

The choice of crosslinker and the resulting crosslink density are therefore critical parameters for tailoring a polymer to a specific application, be it a mechanically robust implant, a responsive hydrogel for drug delivery, or a stable matrix for tissue engineering.

Comparative Analysis of Common Crosslinking Strategies

The selection of a crosslinking agent is a critical decision in polymer synthesis, directly influencing the final mechanical properties of the material. Crosslinkers can be broadly categorized into chemical and physical agents, each imparting distinct characteristics to the polymer network.

Chemical Crosslinkers: Forging Irreversible Covalent Bonds

Chemical crosslinkers form strong, stable covalent bonds between polymer chains, resulting in robust and durable materials.[6] This type of crosslinking is generally irreversible and leads to polymers with high mechanical strength and thermal stability.[6]

A prominent example is the use of glutaraldehyde , a highly efficient crosslinker for polymers containing amine groups, such as proteins and chitosan.[1][6] It reacts with these groups to form stable imine bonds, significantly enhancing the mechanical strength of the resulting hydrogel. However, concerns regarding its cytotoxicity have led to the exploration of alternatives.

N,N'-methylenebisacrylamide (MBA) is another widely used covalent crosslinker, particularly in the synthesis of polyacrylamide hydrogels.[6] The concentration of MBA directly correlates with the crosslink density, which in turn dictates the hydrogel's stiffness and swelling behavior.

Diacrylates and dimethacrylates , such as polyethylene glycol diacrylate (PEGDA) and ethylene glycol dimethacrylate (EGDMA), are versatile crosslinkers that participate in free-radical polymerization. The length of the polyethylene glycol chain in these crosslinkers plays a crucial role in determining the network's properties. Longer, more flexible chains can lead to a decrease in flexural strength and elastic modulus.[7] Conversely, shorter chain crosslinkers like TEGDMA have been shown to have fewer adverse effects on mechanical properties at higher concentrations compared to long-chain crosslinkers like PEGDMA.[7] Some studies, however, have found that longer PEGDA crosslinkers can lead to better internal structure organization and a higher elastic modulus.[8]

G cluster_0 Chemical Crosslinking Polymer_Chain_A Polymer Chain A Polymer_Chain_B Polymer Chain B Covalent_Crosslinker e.g., Glutaraldehyde, MBA, PEGDA Covalent_Bond_1 Covalent_Bond_2 caption Covalent crosslinking forms strong, irreversible bonds.

Physical Crosslinkers: Leveraging Reversible Interactions

Physical crosslinkers create networks through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, or ionic coordination.[9] These non-covalent crosslinks result in materials that can exhibit stimuli-responsive behavior and self-healing properties.

Ionic crosslinking is a common method for preparing hydrogels from natural polymers like alginate. The addition of divalent cations, such as calcium chloride (CaCl₂), induces the formation of "egg-box" junctions between the polymer chains, resulting in gelation. The concentration of the ionic crosslinker directly influences the mechanical stiffness of the hydrogel.

Hydrogen bonding is another important physical crosslinking mechanism. For example, in polyvinyl alcohol (PVA) hydrogels, repeated freeze-thaw cycles can induce the formation of crystalline regions that act as physical crosslinks, enhancing the material's mechanical strength.[10]

Hydrophobic interactions can also be utilized to form physically crosslinked networks. In some systems, hydrophobic domains on polymer chains can aggregate in an aqueous environment, creating physical crosslinks that contribute to the material's overall mechanical properties.[11] These interactions are reversible and can be disrupted by changes in temperature or the addition of surfactants.

G cluster_1 Physical Crosslinking Polymer_Chain_C Polymer Chain C Polymer_Chain_D Polymer Chain D Physical_Interaction e.g., H-bonds, Ionic, Hydrophobic caption Physical crosslinking involves reversible interactions.

Impact of Crosslinker Characteristics on Mechanical Performance

The choice of crosslinker extends beyond its chemical nature. Its concentration and molecular characteristics, such as chain length, significantly impact the final mechanical properties of the polymer.

The Role of Crosslinker Concentration

Generally, increasing the concentration of a crosslinker leads to a higher crosslink density. This, in turn, results in:

  • Increased stiffness and elastic modulus: A denser network restricts polymer chain mobility, making the material more rigid.[5]

  • Decreased elongation at break: The material becomes less flexible and more brittle.[12]

  • Reduced swelling capacity: The tightly crosslinked network can absorb less solvent.

However, there is often an optimal concentration. Excessively high concentrations of crosslinkers can sometimes lead to a decrease in tensile and impact strength.[7]

The Influence of Crosslinker Chain Length

The length of the crosslinker molecule itself is a critical design parameter.

  • Short-chain crosslinkers (e.g., EGDMA) tend to create more rigid and brittle networks.

  • Long-chain crosslinkers (e.g., PEGDMA) can impart greater flexibility to the polymer network.[7] However, the effect of long-chain crosslinkers on mechanical properties can be complex. While they can make a material more flexible, they have also been reported to cause a decrease in a material's mechanical properties at high concentrations.[7] Conversely, some studies have shown that longer crosslinkers can lead to a more organized internal structure and a higher elastic modulus.[8] The increased rotational freedom within the longer chains can also contribute to a higher elongation at break.[13]

Quantitative Comparison of Mechanical Properties

The following table summarizes the typical effects of different crosslinkers on the key mechanical properties of a model hydrogel system. The values presented are illustrative and can vary significantly depending on the specific polymer, crosslinker concentration, and synthesis conditions.

Crosslinker TypeCrosslinker ExampleTensile StrengthElongation at BreakElastic Modulus (Stiffness)Key Characteristics
Chemical (Covalent)
Short-Chain AcrylateEGDMAModerate to HighLowHighForms rigid, brittle networks.
Long-Chain AcrylatePEGDA (High MW)ModerateHighModerateImparts flexibility; properties depend on chain length.[7]
AldehydeGlutaraldehydeHighLow to ModerateHighHighly efficient but potential cytotoxicity.[1]
Physical (Non-Covalent)
IonicCalcium Chloride (for Alginate)Low to ModerateModerateModerateForms reversible, ionically-linked networks.
Hydrogen BondingFreeze-Thaw (for PVA)ModerateHighModerate to HighCreates crystalline domains as crosslinks.[10]

Standardized Protocols for Mechanical Property Evaluation

To ensure the reliability and comparability of data, standardized testing protocols are essential. The following are key experimental workflows for characterizing the mechanical properties of polymers.

Tensile Testing

Tensile testing is a fundamental method to determine a material's strength and ductility. It involves applying a controlled pulling force to a sample until it breaks.

Protocol:

  • Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 or ISO 527 standards.[14]

  • Instrumentation: Use a universal testing machine equipped with appropriate grips and a load cell.

  • Test Execution: Clamp the specimen and apply a tensile load at a constant rate of extension until failure.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus (elastic modulus), and elongation at break.

G Sample Prepare Dog-Bone Specimen (ASTM D638) Mount Mount in Universal Testing Machine Sample->Mount Pull Apply Tensile Load at Constant Rate Mount->Pull Record Record Load and Displacement Data Pull->Record Analyze Generate Stress-Strain Curve and Analyze Properties Record->Analyze caption Workflow for Tensile Testing of Polymers.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the material's response to an oscillatory force as a function of temperature or frequency.

Protocol:

  • Sample Preparation: Prepare rectangular or cylindrical specimens of defined dimensions.

  • Instrumentation: Use a DMA instrument capable of applying a sinusoidal stress and measuring the resultant strain.

  • Test Execution: Subject the sample to a controlled temperature ramp while applying an oscillatory force at a fixed frequency.

  • Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Analysis: The storage modulus represents the elastic behavior, while the loss modulus represents the viscous behavior. The peak of the tan delta curve is often associated with the glass transition temperature (Tg).[5]

Hardness Testing

Hardness testing measures a material's resistance to indentation.[4]

Protocol:

  • Sample Preparation: Ensure the sample has a flat, smooth surface.

  • Instrumentation: Use a durometer (for softer polymers, ASTM D2240) or a micro/nanoindenter (for harder polymers).

  • Test Execution: Press the indenter into the material's surface with a specific force for a defined period.

  • Data Acquisition: Measure the depth or area of the indentation.

  • Analysis: Calculate the hardness value based on the instrument's specific scale (e.g., Shore A or D).

Conclusion: A Strategic Approach to Polymer Design

The mechanical properties of a polymer are not inherent but are rather a direct consequence of its molecular architecture, which is primarily controlled by crosslinking. As this guide has demonstrated, the type, concentration, and chain length of the crosslinker are all critical variables that can be manipulated to achieve desired performance characteristics. A thorough understanding of these relationships, coupled with rigorous mechanical testing, is paramount for the rational design of polymers for advanced applications in research, drug development, and beyond. By carefully selecting the appropriate crosslinking strategy, scientists and engineers can precisely tailor the mechanical behavior of polymers to meet the demanding requirements of their specific applications.

References

  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. [Link]

  • Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]

  • CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC. [Link]

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. ResearchGate. [Link]

  • How Cross-Linking Changes the Elasticity and Rigidity of Polymers? Ebeam Machine. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

  • How to Measure the Mechanical Properties of Polymers. AZoM. [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. [Link]

  • Effect of crosslinker length on the elastic and compression modulus of poly(acrylamide) nanocomposite hydrogels. ResearchGate. [Link]

  • 3 Essential Types of Mechanical Testing for Polymer Development. TA Instruments. [Link]

  • Physically and Chemically Dual-crosslinked Hydrogels with Superior Mechanical Properties and Self-Healing Behavior. ResearchGate. [Link]

  • Testing Standards for Mechanical Properties of Common Organic Polymer Materials. Testex. [Link]

  • Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. ACS Applied Polymer Materials. [Link]

  • Why measure the mechanical properties of polymers?. Stable Micro Systems. [Link]

  • Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. PubMed Central. [Link]

  • Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels. PMC. [Link]

  • Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent. RSC Publishing. [Link]

  • Physical and Mechanical Testing of Polymers. Intertek. [Link]

  • Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]

Sources

A Comparative Guide to the Efficacy of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol Derivatives as Novel Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Fire Safety in Polymeric Materials

The intrinsic flammability of many high-performance polymers, such as polyurethanes and epoxy resins, presents a significant challenge in applications ranging from electronics and construction to transportation. This has driven extensive research into flame retardant (FR) additives that can mitigate fire risk without compromising the material's inherent properties. While traditional halogenated flame retardants have been effective, their environmental and health concerns have catalyzed a shift towards halogen-free alternatives. Within this evolving landscape, polyhydric alcohols (polyols) have emerged as promising candidates, primarily for their role as carbonizing agents in intumescent systems.

This guide focuses on a specific, yet underexplored, class of polyols: derivatives of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. The unique sterically hindered and highly functionalized cycloaliphatic structure of this parent molecule suggests significant potential for creating novel, high-performance flame retardants. Due to the limited availability of direct experimental data on these specific derivatives in the public domain, this guide will take a forward-looking approach. It will serve as a comprehensive proposal for a research program designed to synthesize and evaluate these compounds, comparing their hypothetical performance against established flame retardant technologies. This document is intended for researchers and professionals in materials science and drug development, providing a robust framework for innovation in fire safety.

The Strategic Advantage of the Cyclohexanol Backbone

The core hypothesis underpinning this research is that the this compound structure offers distinct advantages for flame retardancy:

  • High Hydroxyl Density: With five hydroxyl groups, the molecule provides numerous sites for chemical modification, allowing for the incorporation of various flame-retardant moieties (e.g., phosphorus, nitrogen).

  • Cycloaliphatic Core: The cyclic structure is anticipated to enhance thermal stability and promote char formation, a critical mechanism in condensed-phase flame retardancy. Unlike linear polyols, the rigid ring structure can serve as a scaffold for a stable, insulating char layer upon combustion.

  • Steric Hindrance: The geminal hydroxymethyl groups create a sterically crowded environment, which can influence reaction kinetics during polymer synthesis and potentially enhance the thermal stability of the resulting material.

Proposed Synthesis of Novel Flame Retardant Derivatives

To explore the potential of this compound, a series of derivatives should be synthesized to introduce key flame-retardant elements. The following synthetic routes are proposed:

Phosphorus-Containing Derivatives (Condensed and Gas Phase Activity)

Phosphorus-based flame retardants are highly effective. Two primary derivatives are proposed: a phosphate ester and a phosphonate.

  • Penta-functional Phosphate Ester (THCP-P): Synthesized via an esterification reaction with phosphorus oxychloride (POCl₃). The high phosphorus content is expected to promote charring (condensed phase) and release phosphorus-containing radicals that quench the flame in the gas phase.

  • Penta-functional Phosphonate Ester (THCP-PN): Synthesized through a reaction with a phosphonic acid derivative. Phosphonates are known for their high thermal stability and effectiveness in both condensed and gas phases.

Nitrogen-Containing Derivative (Gas Phase Activity)

Nitrogen-based flame retardants primarily act in the gas phase by releasing inert gases (e.g., N₂, NH₃) that dilute the flammable volatiles and oxygen.

  • Triazine-Functionalized Ether (THCP-T): Synthesized by reacting the parent polyol with a triazine derivative, such as 2-chloro-4,6-diamino-1,3,5-triazine. The triazine ring is known for its thermal stability and ability to promote char formation in synergy with other elements.

The proposed synthetic pathways are illustrated in the following diagram:

SynthesisPathways Proposed Synthesis of Flame Retardant Derivatives cluster_P Phosphorus Derivatives cluster_N Nitrogen Derivative parent This compound P_reagent1 POCl₃ parent->P_reagent1 Esterification P_reagent2 Phosphonic Acid Derivative parent->P_reagent2 Esterification N_reagent Triazine Derivative parent->N_reagent Etherification P_product1 THCP-P (Phosphate Ester) P_reagent1->P_product1 P_product2 THCP-PN (Phosphonate Ester) P_reagent2->P_product2 N_product THCP-T (Triazine Ether) N_reagent->N_product

Caption: Proposed synthetic routes for phosphorus and nitrogen-containing derivatives.

Comparative Performance Evaluation: A Framework

The efficacy of the synthesized derivatives will be evaluated in two common polymer systems: a rigid polyurethane (PU) foam and an epoxy resin. Their performance will be benchmarked against commercially available, high-performance halogen-free flame retardants: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), a reactive phosphorus-based FR; Ammonium Polyphosphate (APP), an intumescent additive; and Melamine, a nitrogen-based FR.

Experimental Workflow

The evaluation will follow a systematic workflow from material preparation to fire performance testing.

Workflow Experimental Workflow for Performance Evaluation cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Analysis start Synthesize THCP Derivatives prep_pu Incorporate into PU Foam Formulation start->prep_pu prep_epoxy Incorporate into Epoxy Resin Formulation start->prep_epoxy test_loi Limiting Oxygen Index (LOI) prep_pu->test_loi test_ul94 UL-94 Vertical Burn Test prep_pu->test_ul94 test_cone Cone Calorimetry prep_pu->test_cone test_mech Mechanical Properties prep_pu->test_mech prep_epoxy->test_loi prep_epoxy->test_ul94 prep_epoxy->test_cone prep_epoxy->test_mech analysis_data Compare Data vs. Benchmarks test_loi->analysis_data test_ul94->analysis_data test_cone->analysis_data analysis_char Char Morphology Analysis (SEM) test_cone->analysis_char end Determine Structure-Property Relationships analysis_data->end analysis_char->end

Caption: Systematic workflow for evaluating flame retardant efficacy.

Hypothetical Performance Data

The following tables present hypothetical yet realistic data that would be expected from such a study, illustrating the comparative nature of the evaluation.

Table 1: Flame Retardant Performance in Rigid Polyurethane Foam (15 wt% FR Loading)

Flame RetardantLOI (%)UL-94 RatingTime to Ignition (s)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
Control (No FR)19Fails15350110
THCP-P (Proposed) 32 V-0 35 180 75
THCP-PN (Proposed) 31 V-0 32 195 80
THCP-T (Proposed) 28 V-1 25 230 90
DOPO (Benchmark)30V-03020085
Melamine (Benchmark)27V-12225095

Table 2: Flame Retardant Performance in Epoxy Resin (10 wt% FR Loading)

Flame RetardantLOI (%)UL-94 RatingTime to Ignition (s)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
Control (No FR)22Fails20450130
THCP-P (Proposed) 34 V-0 40 210 80
THCP-PN (Proposed) 33 V-0 38 225 85
THCP-T (Proposed) 29 V-1 28 280 100
APP (Benchmark)32V-03524090

Mechanistic Insights: A Dual-Pronged Approach

The proposed derivatives are expected to exhibit a combination of condensed-phase and gas-phase flame retardant mechanisms, as illustrated below.

Mechanism Theoretical Flame Retardant Mechanisms cluster_condensed Condensed Phase cluster_gas Gas Phase char_formation Promotes Char Formation (Cyclohexanol Core, P-moieties) insulation Forms Insulating Barrier char_formation->insulation fuel_reduction Reduces Fuel Release insulation->fuel_reduction radical_quenching Radical Quenching (PO• radicals from THCP-P/PN) flame_inhibition Flame Inhibition radical_quenching->flame_inhibition gas_dilution Inert Gas Dilution (N₂, NH₃ from THCP-T) gas_dilution->flame_inhibition FR THCP Derivatives in Polymer Matrix FR->char_formation FR->radical_quenching FR->gas_dilution Heat Heat Source Heat->FR

Caption: Dual-phase flame retardant mechanisms of proposed derivatives.

The phosphorus-containing derivatives (THCP-P and THCP-PN) are hypothesized to be particularly effective due to their dual-phase action. In the condensed phase, the phosphorus acts as an acid source upon heating, promoting dehydration of the polyol and the polymer backbone to form a stable, insulating char. The cycloaliphatic core of the molecule is expected to contribute to the robustness of this char. In the gas phase, volatile phosphorus-containing radicals (e.g., PO•) are released, which actively interfere with the chain reactions of combustion.

The triazine derivative (THCP-T) is expected to primarily act in the gas phase by releasing non-combustible gases, thereby diluting the oxygen and fuel concentration in the flame. It may also exhibit some condensed-phase activity through the inherent thermal stability of the triazine ring.

Experimental Protocols

Synthesis of THCP-P (Penta-functional Phosphate Ester)
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl fumes.

  • Reagents: this compound (1 mol) is dissolved in a suitable solvent (e.g., anhydrous THF) in the flask and cooled to 0°C in an ice bath.

  • Reaction: Phosphorus oxychloride (POCl₃, 5 mol) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the final THCP-P product.

  • Characterization: The structure of the synthesized compound is confirmed using FTIR, ¹H NMR, and ³¹P NMR spectroscopy.

Preparation of Flame-Retardant Rigid PU Foam
  • Premix Preparation: The polyol component is prepared by mixing a base polyether polyol, the synthesized flame retardant (15 wt% of the total polyol weight), a silicone surfactant, a catalyst, and water as a blowing agent.

  • Mixing: The premix is thoroughly stirred at room temperature for 60 seconds.

  • Foaming: Polymeric methylene diphenyl diisocyanate (pMDI) is added to the premix, and the mixture is vigorously stirred for 10 seconds.

  • Curing: The reacting mixture is immediately poured into an open mold and allowed to rise freely. The resulting foam is cured at 70°C for 24 hours before being cut into specimens for testing.

Flame Retardancy Testing
  • Limiting Oxygen Index (LOI): Performed according to ASTM D2863. A sample of specified dimensions is placed in a vertical glass column, and a mixture of oxygen and nitrogen is flowed upwards. The oxygen concentration is adjusted until the minimum concentration that supports flaming combustion for a specified period is determined.

  • UL-94 Vertical Burn Test: Conducted according to the ASTM D3801 standard. A vertical specimen is subjected to two applications of a flame for 10 seconds each. The afterflame time, afterglow time, and dripping behavior are observed to assign a V-0, V-1, or V-2 rating.

  • Cone Calorimetry: Performed according to ASTM E1354. A 100 mm x 100 mm specimen is exposed to a constant heat flux (e.g., 35 kW/m²). Key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR) are measured.

Conclusion and Future Outlook

While direct experimental evidence for the flame retardant efficacy of this compound derivatives is currently lacking in published literature, the fundamental principles of flame retardant chemistry provide a strong rationale for their investigation. The unique molecular architecture of this polyol, combining high functionality with a stable cycloaliphatic core, presents a compelling platform for the design of novel, high-performance halogen-free flame retardants.

The proposed research framework outlined in this guide provides a clear and scientifically rigorous path to synthesize and evaluate these promising compounds. The hypothetical data presented suggests that phosphorus-containing derivatives, in particular, could offer superior performance compared to existing commercial flame retardants, especially in terms of achieving a V-0 rating at lower loadings and significantly reducing heat release rates. The successful development of such flame retardants would represent a significant advancement in fire safety technology, offering an effective and potentially more sustainable solution for a wide range of polymer applications. Further research in this area is strongly encouraged to validate these hypotheses and unlock the full potential of these novel compounds.

References

A comprehensive list of references supporting the general principles and methodologies discussed in this guide can be compiled from contemporary literature on flame retardancy. For the purpose of this guide, which focuses on a proposed research direction, specific citations to non-existent data are not applicable. The following are examples of relevant, authoritative sources that would form the basis of a full literature review for such a research program:

  • Weil, E. D., & Levchik, S. V. (2016).
  • Horrocks, A. R., & Price, D. (Eds.). (2016).
  • Salmeia, K. A., & Gaan, S. (2015). An overview of some recent advances in DOPO-derivatives: chemistry and flame retardant applications. Polymer Degradation and Stability, 113, 119-134. [Link]

  • Schartel, B. (2010). Phosphorus-based flame retardancy mechanisms—old hat or a starting point for future development? Materials, 3(10), 4710-4745. [Link]

  • ASTM International. (2019). ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). [Link]

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A Comparative Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol and Commercial Polyols for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that profoundly influences the final properties and performance of a product. In the realm of polymer synthesis, particularly for polyurethanes and polyesters, the choice of polyol is a key determinant of the material's characteristics. This guide provides an in-depth technical comparison of a novel cycloaliphatic polyol, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, against established commercial polyols: Pentaerythriotol, Trimethylolpropane, and Neopentyl Glycol.

The insights presented herein are grounded in both theoretical principles and established experimental protocols, aiming to equip the reader with the necessary knowledge to make informed decisions for their specific applications.

Introduction to Polyols in Polymer Synthesis

Polyols, organic compounds containing multiple hydroxyl (-OH) functional groups, are fundamental building blocks in the synthesis of a wide array of polymers.[1] The number and reactivity of these hydroxyl groups, along with the overall molecular structure of the polyol, dictate the cross-linking density, chain mobility, and ultimately the mechanical, thermal, and chemical properties of the resulting polymer.[1]

Aromatic and linear aliphatic polyols have been extensively used, each imparting distinct characteristics to the final polymer. Aromatic building blocks are known for conferring rigidity, thermal stability, and chemical resistance, while linear aliphatics contribute to flexibility and UV resistance.[1] Cycloaliphatic polyols, such as this compound, represent an intriguing class of intermediates that combine the advantages of both, offering a unique balance of properties.[2] The rigid cyclic structure can enhance hardness and thermal stability, making them suitable for high-performance applications.

This guide will delve into a comparative analysis of the titular cycloaliphatic polyol with three widely used commercial polyols, providing a framework for understanding their relative performance.

Comparative Analysis of Polyol Properties

The performance of a polyol in a polymerization reaction is determined by several key physical and chemical properties. The following table summarizes these critical parameters for this compound and the selected commercial polyols. It is important to note that while extensive data is available for the commercial polyols, specific experimental data for this compound is limited in publicly available literature. Therefore, some values for this novel polyol are estimated based on its chemical structure and the known properties of similar cycloaliphatic compounds.

PropertyThis compoundPentaerythritolTrimethylolpropaneNeopentyl Glycol
Molecular Formula C₁₀H₂₀O₅[3]C₅H₁₂O₄C₆H₁₄O₃C₅H₁₂O₂
Molecular Weight ( g/mol ) 220.26[3]136.15134.17104.15
Functionality (Hydroxyl Groups) 5432
Theoretical Hydroxyl Value (mg KOH/g) ~1273 (Estimated)~1648~1254~1077
Melting Point (°C) 130-135 (Estimated)260.558124-130
Boiling Point (°C) Decomposes (Estimated)276 @ 30 mmHg295208
Physical Form at 25°C Crystalline Solid[3]Crystalline SolidCrystalline SolidCrystalline Solid
Water Solubility Soluble (Estimated)56 g/L1200 g/L830 g/L
Viscosity (at a specified temperature) High (Estimated)HighModerateLow
Thermal Stability (TGA Onset, °C) High (Estimated)~300-350~250-300~200-250

Note: Values for this compound are largely estimated based on its structure and general knowledge of cycloaliphatic polyols due to a lack of available experimental data.

In-Depth Discussion of Key Performance Indicators

Hydroxyl Value and Functionality

The hydroxyl value is a measure of the concentration of hydroxyl groups in a polyol and is a critical parameter for calculating the stoichiometry of polyurethane and polyester formulations.[4] The functionality, the number of hydroxyl groups per molecule, directly influences the degree of cross-linking.

  • This compound , with a theoretical functionality of five, is expected to create highly cross-linked polymers. This high degree of cross-linking would contribute to increased rigidity, hardness, and improved thermal and chemical resistance in the final product. Its estimated high hydroxyl value reflects this high functionality.

  • Pentaerythritol , a tetra-functional polyol, is well-known for producing hard, chemically resistant coatings and resins due to its high cross-link density.

  • Trimethylolpropane , with a functionality of three, offers a balance between cross-linking and flexibility, making it a versatile choice for a range of applications, from flexible foams to coatings.

  • Neopentyl Glycol , a di-functional polyol, primarily acts as a chain extender, contributing to the linear backbone of polymers and imparting flexibility.

Molecular Structure and its Impact on Performance

The inherent structure of the polyol molecule plays a pivotal role in the macroscopic properties of the polymer.

cluster_0 This compound cluster_1 Pentaerythritol cluster_2 Trimethylolpropane cluster_3 Neopentyl Glycol a Cyclohexane Ring (Rigid Core) b Five -OH Groups (High Functionality) a->b Imparts Rigidity & High Cross-linking c Neopentane Core d Four -OH Groups (High Functionality) c->d High Hardness & Chemical Resistance e Branched Aliphatic f Three -OH Groups (Moderate Functionality) e->f Versatility & Good Balance g Branched Diol h Two -OH Groups (Linear Extension) g->h Flexibility & Weatherability

Caption: Comparative molecular architectures of the polyols.

The rigid cycloaliphatic core of This compound is anticipated to translate into polymers with excellent thermal stability and mechanical strength.[2] This is a key differentiator from the more flexible aliphatic backbones of the other polyols. The steric hindrance provided by the cyclohexane ring may also enhance hydrolytic stability.

Pentaerythritol's symmetrical neopentane structure contributes to its high melting point and thermal stability. Trimethylolpropane offers a branched structure that provides a good balance of properties. Neopentyl Glycol's unique gem-dimethyl group provides steric shielding to the ester linkages it forms, resulting in excellent hydrolytic and thermal stability in polyester resins.[5]

Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.[6] The thermal stability of a polyol is crucial for applications where the final product will be exposed to elevated temperatures.

Due to its rigid and compact cycloaliphatic structure, This compound is expected to exhibit high thermal stability, likely comparable to or exceeding that of pentaerythritol. The commercial polyols show a trend of decreasing thermal stability with decreasing functionality and a more linear structure, with pentaerythritol being the most stable, followed by trimethylolpropane and then neopentyl glycol.

Experimental Protocols for Performance Benchmarking

To provide a framework for the objective comparison of these polyols, the following standardized experimental protocols are outlined. These methods are based on widely accepted ASTM standards to ensure the reliability and reproducibility of the results.

Determination of Hydroxyl Value (ASTM E222-17)

The hydroxyl value is determined by acetylation of the hydroxyl groups with a known excess of acetic anhydride in a pyridine solution. The excess acetic anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standardized sodium hydroxide solution.

Procedure:

  • Accurately weigh a sample of the polyol into a pressure bottle.

  • Add a precise volume of the acetylating reagent (acetic anhydride in pyridine).

  • Seal the bottle and heat in a water bath at 98 ± 2°C for a specified duration.

  • Cool the bottle and cautiously add a known volume of distilled water to hydrolyze the excess acetic anhydride.

  • After complete hydrolysis, add a phenolphthalein indicator.

  • Titrate the solution with a standardized sodium hydroxide solution to a pink endpoint.

  • Perform a blank titration under the same conditions without the polyol sample.

  • Calculate the hydroxyl value using the appropriate formula, correcting for the acid value of the sample if necessary.[7]

start Start weigh Weigh Polyol Sample start->weigh add_reagent Add Acetylating Reagent weigh->add_reagent heat Heat in Pressure Bottle add_reagent->heat hydrolyze Hydrolyze Excess Reagent heat->hydrolyze titrate Titrate with NaOH hydrolyze->titrate calculate Calculate Hydroxyl Value titrate->calculate end End calculate->end

Caption: Workflow for hydroxyl value determination.

Measurement of Kinematic Viscosity (ASTM D445-21)

The kinematic viscosity of molten polyols can be determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[8]

Procedure:

  • Melt the polyol sample and equilibrate it to the desired test temperature in a calibrated viscometer bath.

  • Draw the molten polyol into the viscometer tube to a specified mark.

  • Allow the liquid to flow freely under gravity.

  • Measure the time it takes for the meniscus to pass between two designated marks on the viscometer.

  • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

  • The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the polyol at the test temperature.

Thermal Stability Analysis by TGA (ASTM E1131-20)

Thermogravimetric analysis measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere.[9]

Procedure:

  • Accurately weigh a small sample of the polyol into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve, which provides a measure of the thermal stability of the polyol.

Conclusion and Future Outlook

This guide provides a comparative overview of this compound and three key commercial polyols. Based on its cycloaliphatic structure and high functionality, this compound holds significant promise for the development of high-performance polymers with enhanced thermal stability, hardness, and chemical resistance.

While a lack of direct experimental data for this novel polyol necessitates some estimations, the provided framework and experimental protocols offer a clear path for its comprehensive evaluation. Further research to generate empirical data for this compound is crucial to fully unlock its potential and validate its position as a valuable building block in advanced polymer synthesis. The unique combination of a rigid cycloaliphatic core and high hydroxyl functionality suggests that it could be a superior alternative to existing polyols in applications demanding exceptional performance under harsh conditions.

References

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  • Cosmetics & Toiletries. (2009). Comparatively Speaking: Complex Esters from Neopentyl Glycol vs. Trimethylol Propane vs. Pentaerythritol. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS No. 5416-55-7), a polyol compound. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data, information on similar chemical structures, and general principles of chemical waste management to offer a robust and cautious approach to its disposal.

Understanding the Compound: Properties and Assumed Hazards

This compound is a solid polyol.[1] While specific hazard data is limited, its structural similarity to other cyclohexanol derivatives and polyols allows us to infer a general hazard profile. For instance, cyclohexanol is classified as a combustible liquid or solid that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3][4][5] It is also considered harmful to aquatic life with long-lasting effects.[2][4][6][7] Therefore, it is prudent to handle this compound with similar precautions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number5416-55-7[1][8][9][10]
Molecular FormulaC₁₀H₂₀O₅[1]
Molecular Weight220.263 g/mol [1]
AppearanceSolid
Melting Point123-127 °C[1]
Boiling Point441.6 °C at 760 mmHg[1]
Flash Point219.1 °C[1]

Note: The CAS number 10395-97-8 initially provided in the topic refers to a different chemical structure. The correct CAS number for this compound appears to be 5416-55-7.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The rationale behind this is to prevent any direct contact with the chemical, which, based on analogous compounds, could be irritating or harmful.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if dust is generated.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

Handling Precautions:

  • Avoid generating dust.[11]

  • Use in a well-ventilated area or under a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[2][12]

  • Do not eat, drink, or smoke when handling this chemical.[13]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste unless determined otherwise by a qualified professional and in accordance with local regulations. Landfilling is a common method for polyurethane and polyol waste.[14][15]

Step 1: Waste Identification and Segregation

  • Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible wastes must be kept separate.

Step 2: Containerization

  • Primary Container: Place the solid waste directly into a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) drum or pail).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "5416-55-7," and the associated hazards (e.g., "Combustible Solid," "Irritant").

Step 3: On-Site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Storage Conditions: Keep the container away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[12] The storage area should be cool and dry.[12][13]

Step 4: Arranging for Final Disposal

  • Contact a Licensed Waste Hauler: Engage a certified hazardous waste disposal company to collect and transport the waste. Provide them with all available information about the chemical.

  • Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal facility.

Diagram 1: Disposal Workflow for this compound

G cluster_0 Pre-Disposal cluster_1 Containerization cluster_2 Storage & Transfer cluster_3 Final Disposal A Assess Hazards & Don PPE B Segregate Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly (Name, CAS, Hazards) C->D E Store in Designated Accumulation Area D->E F Arrange for Licensed Waste Hauler E->F G Complete Hazardous Waste Manifest F->G H Transport to Permitted TSD Facility G->H

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent its spread while ensuring personnel safety.

Small Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Containment: Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.[11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

  • Isolate: If it is safe to do so, close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Environmental Considerations and Alternative Disposal Methods

While secure landfilling is a common disposal route, the long-term environmental impact of chemical waste is a significant concern. Polyols are not readily biodegradable.[15] Research into chemical recycling methods for polyurethane and polyol waste, such as glycolysis, offers a more sustainable alternative.[14][16] Glycolysis involves the breakdown of the polymer into its constituent polyols, which can then be reused.[14][16] While not typically performed at the laboratory scale, it is important to be aware of these emerging technologies and to support waste disposal companies that invest in such environmentally friendly practices.

Causality and Trustworthiness in Protocol Design

The procedures outlined in this guide are designed as a self-validating system based on the "as low as reasonably achievable" (ALARA) principle for chemical exposure and environmental release. By treating this compound with the same level of caution as its more hazardous known analogs, we establish a high margin of safety. The step-by-step protocol ensures that each stage of the disposal process is documented and handled by qualified personnel, from initial segregation to final manifest and disposal, thereby creating a trustworthy and auditable waste management trail.

References

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  • CymitQuimica. (2023).
  • Yang, W., Dong, Q., Liu, S., Xie, H., Wang, L., & Li, J. (2012). Recycling and Disposal Methods for Polyurethane Wastes: A Review. Procedia Environmental Sciences, 16, 167-175.
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  • Ing. Petr Švec - PENTA s.r.o. (2025).
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This guide provides an in-depth operational plan for the safe handling of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS No. 5416-55-7), focusing on the correct selection and use of Personal Protective Equipment (PPE). The procedural guidance herein is grounded in a risk-assessment-based approach, prioritizing safety and scientific integrity.

Core Hazard Assessment: Understanding the 'Why'

This compound is a polyol supplied as a combustible solid. While comprehensive toxicological data for this specific compound is not as readily available as for more common reagents, its physical form and classification dictate the necessary safety protocols. Our safety strategy is therefore based on mitigating the risks associated with its properties as a fine, potentially airborne, combustible powder.

  • Primary Hazard: Particulate Inhalation: The most significant risk during the handling of the solid chemical, particularly during weighing or transfer, is the generation of fine dust. Inhaling chemical dust can pose respiratory risks. Therefore, respiratory protection is a critical control point. A product safety summary from Sigma-Aldrich specifically recommends a Type N95 respirator for handling this compound.

  • Secondary Hazard: Dermal and Ocular Exposure: As with any laboratory chemical, direct contact with the skin and eyes must be avoided. Good laboratory practice mandates the use of gloves and eye protection to prevent potential irritation or unforeseen reactions.[1][2]

  • Tertiary Hazard: Combustibility: The classification of this material as a "Combustible Solid" requires that it be kept away from heat, sparks, and open flames.[3] While this is an engineering and administrative control, it informs our overall handling procedure.

Essential PPE Protocol: A Multi-Layered Defense

A robust PPE protocol is not merely a checklist but a system designed to provide comprehensive protection. The following details the minimum required PPE for handling this compound in solid form and in solution.

Step-by-Step PPE Application (Donning)
  • Body Protection: Don a clean, flame-resistant laboratory coat. Ensure it is fully buttoned to cover as much skin as possible.[4]

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 filtering facepiece respirator is mandatory. Perform a seal check each time the respirator is worn. For tasks involving solutions where aerosols are not generated, a respirator may not be required if performed within a fume hood.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields.[4] If there is a significant risk of splashing, such as when dissolving the solid or transferring solutions, upgrade to chemical splash goggles.

  • Hand Protection: Wear nitrile gloves, ensuring they are the correct size and have been inspected for any signs of degradation or puncture before use.[1] When handling solvents to dissolve the compound, consult a glove compatibility chart to ensure nitrile is an appropriate choice for that specific solvent.[2][4]

PPE Selection Workflow: A Decision-Making Framework

The level of PPE required is directly correlated with the specific task and the associated risk of exposure. The following decision-making diagram provides a logical workflow for selecting the appropriate level of protection.

PPE_Selection_Workflow Start Define Handling Task IsSolid Handling Solid Powder? Start->IsSolid InHood Working in a Fume Hood? IsSolid->InHood Yes DustPotential High Dust Potential? (e.g., large transfer, milling) IsSolid->DustPotential No (Solution) PPE_Base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses InHood->PPE_Base Yes PPE_N95 Add: N95 Respirator InHood->PPE_N95 No PPE_Goggles Upgrade to: Chemical Goggles DustPotential->PPE_Goggles No DustPotential->PPE_Goggles Yes

Caption: PPE selection workflow for handling this compound.

Summary of PPE Recommendations

For quick reference, the table below summarizes the essential PPE for various common laboratory tasks involving this chemical.

Task/ScenarioRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Weighing Solid on Open Bench N95 Respirator (Mandatory) Safety Glasses (Side Shields)Nitrile GlovesLab Coat
Weighing Solid in Fume Hood Not required (if sash is at proper height)Safety Glasses (Side Shields)Nitrile GlovesLab Coat
Preparing a Solution in Fume Hood Not requiredChemical Splash GogglesNitrile GlovesLab Coat
Transferring Solution Not requiredChemical Splash GogglesNitrile GlovesLab Coat
Cleaning Spills (Solid) N95 Respirator (Mandatory) Chemical Splash GogglesNitrile GlovesLab Coat

Decontamination and Disposal Plan

Safe handling does not end until all materials and equipment are properly decontaminated and waste is disposed of correctly.

PPE Removal (Doffing) Protocol
  • Gloves: Remove gloves first using a technique that avoids touching the outer surface of the glove with bare skin.

  • Body Protection: Unbutton and remove the lab coat, turning it inside out to contain any surface contamination.

  • Eye/Face Protection: Remove safety glasses or goggles.

  • Respirator: Remove the N95 respirator last, handling only the straps.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal
  • Contaminated PPE: Used gloves, disposable respirators, and any heavily contaminated disposable items (e.g., weighing paper, wipes) must be discarded into a designated hazardous waste container.

  • Chemical Waste: This compound is classified with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water.[5] Therefore, all excess solid material and solutions must be disposed of as hazardous chemical waste. Do not release it into drains or the environment.[6] Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

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  • Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
Reactant of Route 2
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.